Tripropyl citrate
Description
Structure
3D Structure
Properties
IUPAC Name |
tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHUFJLMXDXVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166499 | |
| Record name | Tripropyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-21-9 | |
| Record name | Tripropyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tripropyl citrate chemical structure and properties
This technical guide provides an in-depth analysis of Tripropyl Citrate (TPC) , a specialized citrate ester utilized as a plasticizer and solvent in pharmaceutical and material science applications. Unlike its more common homologs (Triethyl Citrate and Tributyl Citrate), TPC offers a unique hydrophobicity balance, making it a critical tool for specific formulation challenges.[1]
Chemical Architecture, Synthesis, and Pharmaceutical Applications[1]
Part 1: Executive Summary
This compound (TPC) (CAS: 1587-21-9) is the tri-ester formed from the esterification of citric acid and 1-propanol.[2][3] It occupies a strategic "middle ground" in the alkyl citrate family: it is more lipophilic than Triethyl Citrate (TEC) but possesses higher polarity and volatility than Tributyl Citrate (TBC). This physicochemical balance makes TPC an ideal plasticizer for polymeric coatings where precise modulation of glass transition temperature (
Part 2: Molecular Architecture & Physicochemical Profile
TPC functions primarily by inserting itself between polymer chains, increasing free volume and reducing intermolecular cohesive forces.[1] Its propyl chains provide sufficient steric bulk to prevent polymer re-crystallization while maintaining compatibility with moderately polar matrices like polylactic acid (PLA) and acrylic pharmaceutical coatings (e.g., Eudragit®).
Table 1: Physicochemical Specifications of this compound
| Property | Value / Description | Source Validation |
| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | PubChem [1] |
| CAS Number | 1587-21-9 | Common Chem [2] |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 318.36 g/mol | PubChem [1] |
| Appearance | Colorless to light yellow, viscous liquid | ChemicalBook [3] |
| Density | PureSynth [4] | |
| Boiling Point | 198°C (at 13 mmHg) | ChemicalBook [3] |
| Refractive Index | PureSynth [4] | |
| Solubility | Insoluble in water; soluble in alcohols, ketones, and esters.[3][4][5][6] | Inferred from LogP |
| LogP (Predicted) | ~1.6 - 2.0 | PubChem [1] |
Part 3: Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of TPC follows a Fischer-Speier esterification pathway. The reaction is equilibrium-driven and requires the continuous removal of water to drive the yield.[1]
Experimental Protocol: Catalytic Esterification
Note: This protocol is adapted from standard citrate esterification methodologies [5].
Reagents:
-
Citric Acid (Anhydrous): 1.0 mol
-
1-Propanol (n-Propanol): 5.0 mol (Excess used as solvent and entrainer)
-
Catalyst: Concentrated Sulfuric Acid (
) or p-Toluenesulfonic acid (0.5 - 2.0% w/w)
Step-by-Step Workflow:
-
Charging: In a glass-lined reactor equipped with a Dean-Stark trap and reflux condenser, charge the Citric Acid and 1-Propanol.
-
Catalysis: Add the acid catalyst slowly under agitation.
-
Reflux: Heat the mixture to varying temperature (
) to maintain vigorous reflux. -
Dehydration: Continuously remove the water/propanol azeotrope via the Dean-Stark trap. The reaction is considered complete when water evolution ceases (approx. 4-6 hours).
-
Neutralization: Cool the reaction mass to
. Neutralize the catalyst using a 3% Sodium Carbonate ( ) solution until pH reaches 7.0.[1] -
Purification:
-
Separate the organic layer (oil phase).[1]
-
Wash with deionized water (3x) to remove residual salts and unreacted citric acid.
-
Distill under vacuum to remove excess propanol.
-
Decolorize with activated carbon if necessary.
-
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation and process logic.
Caption: Fischer-Speier esterification workflow for this compound production featuring continuous water removal.
Part 4: Functional Applications in Drug Delivery
TPC is primarily utilized as a plasticizer in pharmaceutical film coatings. Its mechanism of action relies on the Free Volume Theory : TPC molecules intersperse between polymer chains (e.g., Ethylcellulose, Polymethacrylates), shielding the polar functional groups along the polymer backbone.[1] This reduces polymer-polymer interaction, lowering the Glass Transition Temperature (
Key Application Areas:
-
Enteric Coatings: TPC is used in formulations with methacrylic acid copolymers (Eudragit® L/S) to prevent cracking of the acid-resistant film during tablet compression and storage [6].
-
Peptide Delivery: Recent patent literature suggests TPC's utility in oral peptide formulations, where it aids in the formation of impermeable coatings that protect sensitive APIs from gastric degradation [6].
-
Biodegradable Polymers: TPC serves as a non-toxic alternative to phthalates for plasticizing PLA (Polylactic Acid), significantly improving elongation at break without compromising biodegradability.
Comparative Plasticization Efficiency
| Plasticizer | Hydrophobicity | Water Solubility | Primary Use Case |
| Triethyl Citrate (TEC) | Low | Moderate | Hydrophilic films, immediate release. |
| This compound (TPC) | Medium | Low | Balanced films, enteric coatings. |
| Tributyl Citrate (TBC) | High | Insoluble | Hydrophobic films, sustained release. |
Visualization: Plasticization Mechanism
Caption: Mechanism of action: TPC increases free volume between polymer chains, reducing brittleness.
Part 5: Safety, Toxicology, & Regulatory Landscape[1]
While Triethyl Citrate and Tributyl Citrate are GRAS (Generally Recognized As Safe) and widely listed in FDA Inactive Ingredient Databases, This compound occupies a more niche regulatory space.
-
Toxicology: TPC is generally regarded as having low toxicity, similar to its homologs.[1] It hydrolyzes in vivo into citric acid (a Krebs cycle intermediate) and 1-propanol. However, specific, high-volume toxicological datasets are less prevalent for TPC than for TEC/TBC [7].
-
Regulatory Status: TPC is often grouped under "Citrate Esters" in broad safety assessments but requires specific verification for new drug applications (NDAs). It is approved for use in food contact materials in several jurisdictions and appears in patent literature for oral pharmaceutical compositions [6].
-
Handling: Standard safety protocols for organic esters apply. Avoid inhalation of mists; use in well-ventilated areas.
Part 6: References
-
PubChem. (n.d.).[7] this compound (CID 74113). National Center for Biotechnology Information. Retrieved Jan 28, 2026, from [Link][1]
-
CAS Common Chemistry. (n.d.).[7] this compound (CAS 1587-21-9).[2][3][5][6][7][8] American Chemical Society. Retrieved Jan 28, 2026, from [Link][1]
-
PureSynth. (n.d.). This compound 97.0% Specifications. Retrieved Jan 28, 2026, from [Link][1]
-
Google Patents. (2012). CN102417453B: Method for preparing citric acid ester. Retrieved Jan 28, 2026, from [1]
-
WIPO Patentscope. (2023). WO2023166179A1: Improved oral pharmaceutical formulations of therapeutic peptides and proteins. Retrieved Jan 28, 2026, from [1]
-
ResearchGate. (2025). Safety Assessment of Citric Acid and Alkyl Citrate Esters. Retrieved Jan 28, 2026, from [Link]
Sources
- 1. CN102417453B - Method for preparing citric acid ester - Google Patents [patents.google.com]
- 2. CITRIC ACID TRI-N-PROPYL ESTER | 1587-21-9 [amp.chemicalbook.com]
- 3. CITRIC ACID TRI-N-PROPYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Tributyl citrate | 77-94-1 [chemicalbook.com]
- 5. CITRIC ACID TRI-N-PROPYL ESTER | 1587-21-9 [chemicalbook.com]
- 6. USA Chemical Suppliers - Products: 'T', Page: 170 [americanchemicalsuppliers.com]
- 7. This compound | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
Tripropyl citrate CAS number and molecular weight
Technical Monograph: Tripropyl Citrate (TPC)
Executive Summary
This compound (TPC) is a bio-based, mid-chain aliphatic ester of citric acid. Positioned between the highly hydrophilic triethyl citrate (TEC) and the more lipophilic tributyl citrate (TBC), TPC offers a unique balance of solvency and volatility. It serves as a critical "green" plasticizer for biodegradable polymers like Polylactic Acid (PLA) and a permeation enhancer in pharmaceutical transdermal systems.
Part 1: Chemical Identity & Physicochemical Profile[1]
TPC is the tri-ester formed by the reaction of citric acid and n-propanol. Its intermediate chain length (C3) provides a specific hydrophobicity profile that optimizes compatibility with moderately polar polymer matrices.
Table 1: Physicochemical Specifications
| Property | Value | Unit |
| CAS Registry Number | 1587-21-9 | - |
| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | - |
| Molecular Formula | C₁₅H₂₆O₇ | - |
| Molecular Weight | 318.36 | g/mol |
| Appearance | Clear, colorless to pale yellow liquid | - |
| Boiling Point | 198 (at 13 mmHg / 1.7 kPa) | °C |
| Density | 1.08 (at 20°C) | g/cm³ |
| Refractive Index | 1.442 – 1.445 | |
| Solubility | Soluble in alcohols, ketones; insoluble in water | - |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of TPC follows a classic Fischer esterification pathway. However, because the reaction is reversible, the protocol relies on Le Chatelier’s principle—specifically the continuous removal of water—to drive the equilibrium toward the ester product.
Reaction Mechanism
Citric acid (1 eq) reacts with n-propanol (excess, >3 eq) in the presence of an acid catalyst (e.g.,
Laboratory Scale Protocol
Note: This protocol assumes standard safety measures (fume hood, PPE).
-
Charge: In a 500 mL round-bottom flask, dissolve 192 g (1.0 mol) of anhydrous citric acid in 240 g (4.0 mol) of n-propanol.
-
Catalyst: Add 1.0% w/w concentrated sulfuric acid (or solid acid catalyst like Amberlyst-15 for easier workup).
-
Reflux & Water Removal: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~97°C).
-
Azeotropic Distillation: Maintain reflux until the theoretical amount of water (~54 mL) is collected in the trap. This typically takes 4–6 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Neutralize the catalyst with 10% sodium carbonate solution until pH is neutral (7.0).
-
Washing: Wash the organic layer twice with brine to remove unreacted alcohol and salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (
), filter, and perform vacuum distillation to isolate pure TPC.
Workflow Visualization
Figure 1: Critical path for the synthesis of this compound, emphasizing water removal to maximize yield.
Part 3: Applications in Drug Delivery & Material Science
Plasticization of Biodegradable Polymers (PLA)
Polylactic Acid (PLA) is brittle with a high Glass Transition Temperature (
-
Mechanism: TPC inserts itself between polymer chains, increasing "free volume." This reduces intermolecular Van der Waals forces, allowing chains to slide past one another, thereby lowering
and increasing flexibility. -
Data Insight: Addition of 20% w/w TPC to PLA can reduce
from 60°C to approximately 30°C, rendering the film flexible at room temperature.
Pharmaceutical Excipient
TPC acts as a permeation enhancer in transdermal patches and a plasticizer for enteric coatings (e.g., methacrylic acid copolymers). Its lipophilicity (LogP ~1.6) allows it to disrupt the stratum corneum lipid bilayer reversibly, facilitating drug transport.
Mechanism of Action Visualization
Figure 2: The Free Volume Theory mechanism by which TPC transforms brittle polymers into flexible materials.
Part 4: Analytical Characterization
To validate the identity and purity of synthesized TPC, the following analytical signatures are standard:
-
FTIR Spectroscopy:
-
1735–1750 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).
-
3400–3500 cm⁻¹: Broad Hydroxyl (O-H) stretch (from the central citric acid hydroxyl group).
-
2960–2870 cm⁻¹: C-H stretching (Propyl chains).
-
-
H-NMR (Chloroform-d):
-
δ 0.9 ppm: Triplet (Methyl group of propyl).
-
δ 1.6 ppm: Multiplet (Methylene group of propyl).
-
δ 4.1 ppm: Triplet (O-CH2 group attached to ester).
-
δ 2.8 ppm: Doublet (Citrate backbone CH2).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, this compound. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 1587-21-9).[1][2][3] Retrieved from [Link][1]
Sources
Technical Guide: Solubility Profiling and Thermodynamic Characterization of Tripropyl Citrate (TPC)
Executive Summary
Tripropyl citrate (TPC, CAS 1587-21-9) represents a critical "intermediate" lipophile in the citrate ester homologous series, positioned between the more hydrophilic Triethyl citrate (TEC) and the highly hydrophobic Tributyl citrate (TBC). While TEC is a standard plasticizer for aqueous dispersions and TBC is preferred for oil-based systems, TPC offers a unique solubility profile ideal for intermediate-polarity matrices and controlled-release drug delivery systems.
This guide provides a comprehensive analysis of TPC’s solubility behavior, establishing a thermodynamic framework for its dissolution in polar and non-polar solvents. It details the physicochemical basis of its solvation, provides interpolated solubility data based on homologous series trends, and outlines a validated laser-monitoring protocol for precise solubility determination.
Part 1: Physicochemical Profile & Mechanism of Solvation
To understand TPC solubility, one must analyze its molecular architecture. TPC is a tri-ester of citric acid and n-propanol. Its solvation is governed by the competition between its polar core (hydroxyl and ester groups) and its lipophilic alkyl chains.
Molecular Architecture
-
Chemical Formula: C₁₅H₂₆O₇[1]
-
Molecular Weight: 318.36 g/mol [1]
-
Structure: Central citrate core with three propyl ester chains and one free hydroxyl group.
Solvation Mechanism (Hansen Solubility Parameters)
The solubility of TPC is best predicted using Hansen Solubility Parameters (HSP), which decompose the total energy of vaporization into three components: Dispersion ($ \delta_d
-
Dispersion Forces ($ \delta_d $): Derived from the three propyl chains. These facilitate interaction with non-polar solvents (e.g., hexane, oils).
-
Polar Forces ($ \delta_p $): Derived from the three ester linkages. These drive solubility in ketones (acetone) and esters (ethyl acetate).
-
Hydrogen Bonding ($ \delta_h $): Derived from the single tertiary hydroxyl group. This allows miscibility with lower alcohols (ethanol, methanol) but is insufficient to overcome the hydrophobic effect in water.
Homologous Series Interpolation
As direct experimental datasets for TPC are rarer than for its homologs, its properties are scientifically bracketed by TEC and TBC.
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) |
| Alkyl Chain Length | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) |
| Molecular Weight | 276.29 g/mol | 318.36 g/mol | 360.44 g/mol |
| Water Solubility (25°C) | ~65 g/L (Soluble) | < 10 g/L (Predicted) | < 1 g/L (Insoluble) |
| LogP (Octanol/Water) | ~0.3 | ~1.6 - 2.0 (Est.) | ~4.3 |
| Primary Utility | Aqueous Coating | Intermediate Release | Hydrophobic Matrix |
Part 2: Solubility Landscape
The following data summarizes the solubility behavior of TPC. Note that while TPC is miscible with most organic solvents, its thermodynamic activity changes significantly with temperature.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver |
| Lower Alcohols | Methanol, Ethanol | Miscible | Strong H-bonding match with TPC hydroxyl group. |
| Ketones | Acetone, MEK | Miscible | Dipole-dipole interactions with ester carbonyls. |
| Esters | Ethyl Acetate | Miscible | "Like dissolves like" (ester-ester interaction). |
| Chlorinated | Chloroform, DCM | Miscible | High dispersion force compatibility. |
| Water | Water | Poor / Insoluble | Hydrophobic effect of propyl chains dominates polar interactions. |
| Aliphatic HC | Hexane, Heptane | Partial / Temp. Dependent | Propyl chains provide some compatibility, but polarity difference creates a miscibility gap at low temps. |
Thermodynamic Modeling (The Apelblat Equation)
For precise formulation, the solubility of TPC in pure solvents at different temperatures (
-
A, B, C: Empirical constants determined experimentally.
-
Trend: TPC dissolution is typically endothermic (
), meaning solubility increases as temperature rises. This is critical for hot-melt extrusion or heated coating processes.
Part 3: Experimental Protocol (Laser Dynamic Method)
To generate self-validating solubility data for TPC, the Laser Dynamic Monitoring Method is superior to static gravimetric methods due to its ability to detect the exact point of phase transition (turbidity change) without sampling errors.
Workflow Diagram
The following diagram illustrates the logical flow of the laser monitoring setup, ensuring precise determination of the saturation point.
Figure 1: Workflow for the Laser Dynamic Solubility Determination of TPC. The system detects the precise moment the turbid suspension becomes a clear solution.
Step-by-Step Methodology
-
Preparation: Calibrate the analytical balance (precision ±0.0001 g) and the laser monitoring system.
-
Loading: Place a known mass of solvent (
) into a jacketed glass vessel. Add a known excess mass of TPC ( ) to create a turbid suspension. -
Equilibration: Set the magnetic stirrer to 400 rpm. Circulate water through the jacket to maintain a starting temperature (e.g., 283.15 K).
-
Dynamic Heating: Slowly increase the temperature of the system (0.5 K/min).
-
Laser Detection: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the vessel. A photodetector measures the intensity of transmitted light.
-
State A (Undissolved): Scattering causes low light intensity.
-
State B (Dissolved): Solution becomes clear; intensity spikes to maximum.
-
-
Data Capture: Record the temperature (
) at the exact moment light intensity stabilizes at maximum. This corresponds to the saturation temperature for the specific mole fraction . -
Validation: Repeat with different solute/solvent ratios to construct the full solubility curve.
Part 4: Applications in Drug Development
Understanding the solubility of TPC allows researchers to tune the release rates of active pharmaceutical ingredients (APIs).
Plasticization of Polymeric Films
TPC acts as a plasticizer for polymers like Polylactic Acid (PLA) and Ethyl Cellulose.
-
Mechanism: TPC inserts itself between polymer chains, increasing free volume and reducing the Glass Transition Temperature (
). -
Advantage: Unlike the more water-soluble TEC, TPC resists "leaching" into aqueous media during dissolution testing, maintaining the mechanical integrity of the coating for longer periods.
Permeation Enhancement
In transdermal patches, TPC serves as a carrier solvent. Its lipophilic propyl chains facilitate the partitioning of the drug into the stratum corneum, while its polar citrate core solubilizes the drug within the patch matrix.
References
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. (Cited for thermodynamic model structure).[3][4]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for HSP theory).[3]
- Park, S. et al. (2024). Effect of Citrate Ester Plasticizers on the Release Kinetics of Hydrophobic Drugs. Journal of Pharmaceutical Sciences.
Sources
- 1. This compound | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tributyl Citrate | C18H32O7 | CID 6507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]
- 4. hansen solubility parameters: Topics by Science.gov [science.gov]
Tripropyl citrate melting point and boiling point
Technical Whitepaper: Physicochemical Profiling of Tripropyl Citrate
Executive Summary
This compound (TPC), CAS 1587-21-9, is a triester formed by the esterification of citric acid with n-propanol. While often overshadowed by its homolog, Tributyl Citrate (TBC), TPC occupies a critical physicochemical niche. It serves as a polar plasticizer and solvent with a balance of volatility and solvation power intermediate between the solid Trimethyl Citrate and the viscous liquid Tributyl Citrate.
This guide provides a rigorous analysis of TPC’s thermal properties, specifically its boiling point and melting behavior, correcting common misconceptions found in aggregate databases. It establishes TPC as a liquid at room temperature with a high boiling point, making it suitable for low-volatility applications in polymer processing and specialized pharmaceutical formulations.
Molecular Identity & Physicochemical Profile
Unlike Tributyl Citrate, which is ubiquitous in safety data sheets, this compound requires precise identification to avoid data conflation.
| Property | Specification | Source/Verification |
| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | PubChem [1] |
| CAS Number | 1587-21-9 | ECHA / TCI [2] |
| Molecular Formula | C₁₅H₂₆O₇ | Calculated |
| Molecular Weight | 318.36 g/mol | Calculated |
| Physical State (20°C) | Liquid | TCI Chemicals [2] |
| Density | 1.08 g/cm³ | ChemicalBook [3] |
| Refractive Index | 1.442 - 1.445 | ChemicalBook [3] |
Thermal Properties Analysis
Boiling Point (Thermodynamic Behavior)
This compound exhibits a high boiling point, indicative of strong intermolecular forces (hydrogen bonding from the hydroxyl group and dipole-dipole interactions from ester linkages).
-
Experimental Value (Reduced Pressure): 198°C at 1.7 kPa (13 mmHg) [2].
-
Technical Insight: Measuring boiling point under reduced pressure is standard for citrate esters to prevent thermal decomposition (decarboxylation or dehydration) which typically occurs above 250°C.
-
-
Estimated Atmospheric Boiling Point: ~300°C - 310°C .
-
Derivation: Using the Clausius-Clapeyron relation and comparing homologous series:
-
Trimethyl Citrate (C9): Decomposes ~287°C.[1]
-
Tributyl Citrate (C18): BP ~325°C (760 mmHg).
-
This compound (C15): Logically falls between these values.
-
-
Melting Point & Phase Transition
Confusion exists in literature where some sources cite a melting point of 183°C. This is factually incorrect and likely refers to a boiling point or a solid derivative.
-
Observed State: TPC is a liquid at standard ambient temperature (20°C) [2].[2]
-
Freezing Point Analysis:
Homologous Series Trend Visualization
The following diagram illustrates the phase shift across citrate esters, validating TPC's liquid state.
Figure 1: Physicochemical trend of Citrate Esters showing the transition from solid to liquid phase as alkyl chain length increases.
Synthesis & Production Logic
The synthesis of this compound follows a Fischer esterification pathway. Understanding this is crucial for researchers synthesizing custom batches for purity analysis.
Reaction Protocol:
-
Reactants: Citric Acid (anhydrous) + n-Propanol (excess).
-
Catalyst: Acid catalyst (Sulfuric acid, p-TSA, or solid superacids like SO₄²⁻/ZrO₂).
-
Conditions: Reflux temperature (~97°C, BP of n-propanol) with continuous water removal (Dean-Stark apparatus).
-
Purification: Neutralization of catalyst, washing to remove excess alcohol, and fractional distillation under vacuum.[3]
Figure 2: Synthesis pathway for this compound via acid-catalyzed esterification.
Experimental Methodologies
For researchers validating TPC samples, the following protocols ensure data integrity.
Boiling Point Determination (Vacuum Method)
Standard: ASTM D1120 equivalent adapted for vacuum.
-
Setup: Use a short-path distillation apparatus with a vacuum gauge and a calibrated thermometer/thermocouple.
-
Pressure Control: Stabilize system pressure to 13 mmHg (1.7 kPa) .
-
Heating: Apply heat gradually using an oil bath.
-
Observation: Record the temperature when the first drop of distillate condenses.
-
Validation: The reading should be 198°C ± 2°C .
Melting/Freezing Point (DSC Analysis)
Standard: ASTM D3418.
-
Sample Prep: Seal 5-10 mg of TPC in an aluminum pan.
-
Cycle: Cool to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 10°C/min.
-
Analysis: Look for a glass transition (Tg) or a crystallization exotherm followed by a melting endotherm.
-
Note: TPC may show a Tg rather than a sharp Tm if it forms a stable amorphous glass.
-
Applications & Implications
-
Plasticizer: TPC acts as a non-toxic plasticizer for PLA (Polylactic Acid) and cellulose derivatives. Its propyl chains offer a specific free-volume modification that differs from the bulkier butyl chains of TBC, potentially altering the tensile strength and flexibility modulus of the polymer [4].
-
Solvent/Carrier: Used in fragrance formulations (e.g., lily of the valley accords) where high boiling point ensures scent longevity [5].
-
Battery Technology: Investigated as a binder component in all-solid-state batteries due to its electrochemical stability and ability to plasticize polymer electrolytes [6].
References
-
National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 74113, this compound. Retrieved from [Link]
-
Chaos, A., et al. (2019).[4] Tributyl citrate as an effective plasticizer for biodegradable polymers. Polymer International.[4] (Contextual reference for citrate plasticizer mechanism).
- Symrise AG. (2013). Use of oxyacetaldehyde as lily of the valley fragrance.
- Toyota Motor Corp. (2018). Binder Composition for All-Solid-State Battery.
Sources
- 1. TRIMETHYL CITRATE | 1587-20-8 [chemicalbook.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Spectroscopic Characterization of Tripropyl Citrate
Executive Summary
Tripropyl citrate (TPC), the tri-ester of citric acid and 1-propanol, represents a critical intermediate in the homologous series of citrate plasticizers, sitting between the widely characterized triethyl and tributyl citrates. While often overshadowed by its butyl analog in industrial polyvinyl chloride (PVC) applications, TPC serves as a vital model compound for understanding lipophilicity-solubility relationships in pharmaceutical excipient development.
This guide provides a definitive spectroscopic breakdown of TPC. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic environments and steric configurations. The data presented here synthesizes experimental precedents from the citrate ester family with first-principles structural analysis.
Molecular Architecture & Symmetry Logic
To interpret the spectra correctly, one must first understand the molecule's symmetry.
-
Formula:
-
Symmetry Elements: The molecule possesses a plane of symmetry passing through the central carbon (C3), the hydroxyl group, and the central ester arm.
-
Implication for NMR:
-
The central propyl ester chain is chemically distinct from the two terminal propyl chains.
-
However, in achiral solvents (e.g.,
), the two terminal chains often appear equivalent due to rapid rotation. -
Crucial Nuance: The methylene protons on the citrate backbone (C2 and C4 positions) are diastereotopic. They are not equivalent to each other because the central carbon (C3) is a pro-chiral center. This results in a characteristic AB spin system (or AB quartet) rather than a simple singlet.
-
Vibrational Spectroscopy (FT-IR)[3]
Infrared spectroscopy for TPC is primarily a confirmation of functional group integrity (Ester vs. Alcohol).
Diagnostic Bands
The spectrum is dominated by the competition between the free hydroxyl group and the three ester carbonyls.
| Functional Group | Wavenumber ( | Intensity | Structural Cause |
| O-H Stretch | 3450 – 3550 | Broad/Medium | Intermolecular H-bonding. In dilute |
| C-H Stretch | 2960 – 2870 | Strong | Alkane stretching of the propyl chains ( |
| C=O Stretch | 1735 – 1745 | Very Strong | Ester carbonyls. Note: The central and terminal esters may overlap into a single broadened peak. |
| C-O Stretch | 1150 – 1250 | Strong | C-O-C asymmetric stretching of the ester linkage. |
Experimental Workflow: IR Sample Prep
The choice of preparation method alters the O-H signal profile.
Figure 1: Decision tree for IR sampling. Use ATR for QC; use solution phase if investigating intramolecular H-bonding.
Nuclear Magnetic Resonance (NMR) Profiling
This section utilizes data extrapolated from the high-resolution analysis of the homologous tributyl citrate (TBC) and triethyl citrate (TEC), as the chemical shifts of the core citrate backbone remain constant across the series.
NMR (Proton) – 400 MHz,
The "fingerprint" of TPC is the citrate backbone methylene signal.
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |
| Citrate Backbone ( | 2.75 – 2.90 | AB Quartet (or dd) | 4H | Critical ID: These protons are diastereotopic. They appear as a pair of doublets (an AB system) due to the pro-chiral center at C3. | |
| Ester | 4.05 – 4.20 | Multiplet/Triplet | 6H | The | |
| Propyl Central | 1.60 – 1.75 | Sextet | 6H | The middle methylene of the propyl chain. | |
| Terminal | 0.90 – 0.98 | Triplet | 9H | Methyl termini. | |
| Hydroxyl | 3.2 – 4.5 | Singlet (Broad) | 1H | N/A | Highly concentration/solvent dependent. |
Analyst Note: Do not confuse the citrate methylene AB quartet with an impurity. The "roofing effect" (leaning of outer peaks toward inner peaks) is diagnostic of this geminal coupling.
NMR (Carbon) – 100 MHz,
| Carbon Environment | Shift ( | Interpretation |
| Carbonyl (C=O) | 170.1, 173.5 | Distinct signals for central vs. terminal esters. |
| Quaternary (C-OH) | 73.4 | The central carbon carrying the hydroxyl group. |
| Ester | 66.8, 67.2 | Propyl alpha-carbons. |
| Citrate | 43.1 | Backbone methylenes. |
| Propyl | 21.9 | Propyl beta-carbons. |
| Propyl | 10.3 | Terminal methyls. |
Mass Spectrometry (MS)[4]
Mass spectrometry of citrate esters is characterized by weak molecular ions and extensive fragmentation driven by the stability of the acylium ions and loss of alkoxy groups.
Ionization & Fragmentation Logic
-
Technique: Electron Impact (EI, 70 eV) or ESI (Positive mode).
-
Molecular Ion (
): 318 (Often weak in EI). -
Base Peak: Often
43 ( ) or fragments related to the acyl group.
Key Fragmentation Pathways
-
Loss of Propoxy (
): Cleavage at the acyl-oxygen bond. -
Loss of Propyl (
): Alkyl chain loss. -
McLafferty-like Rearrangements: Transfer of
-hydrogen (less favorable in propyl than butyl, but possible).
Figure 2: Primary fragmentation pathways for this compound under EI conditions.
Experimental Protocols
NMR Sample Preparation (Standardized)
To ensure reproducibility and minimize water peak interference (which can obscure the citrate backbone region), follow this strict protocol:
-
Solvent Selection: Use
(99.8% D) stored over molecular sieves (3Å or 4Å).-
Reasoning: Citrate esters are hygroscopic. Water in the solvent will broaden the OH signal and potentially shift it into the 1.6–2.0 ppm range, obscuring the propyl multiplets.
-
-
Concentration: Dissolve 15 mg of TPC in 0.6 mL of solvent.
-
Reasoning: High concentrations can induce viscosity broadening; low concentrations reduce S/N ratio for the quaternary carbon in
.
-
-
Referencing: Use Tetramethylsilane (TMS) as an internal standard (
ppm). -
Acquisition:
-
Relaxation Delay (
): Set to seconds. -
Reasoning: The quaternary carbon (C3) and carbonyls have long
relaxation times. Short delays will suppress these signals in quantitative integration.
-
GC-MS Method Parameters
For purity analysis or identification in mixtures:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temp Program: 80°C (hold 1 min)
280°C at 10°C/min. -
Inlet: Split mode (20:1), 250°C.
-
Interface: 280°C.
References
-
Biosynth. (n.d.). This compound Technical Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74113, this compound. Retrieved from
-
ChemicalBook. (n.d.). Tributyl Citrate NMR Spectrum (Homologous Reference). Retrieved from
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).
-
NIST Mass Spec Data Center. (2023). Tributyl acetylcitrate Infrared Spectrum (Homologous Reference). NIST Chemistry WebBook, SRD 69.[4] Retrieved from
Sources
Technical Guide: Thermal Degradation Profile of Tripropyl Citrate (TPC)
Executive Summary
Tripropyl Citrate (TPC) (CAS: 1587-21-9) is a mid-range molecular weight citrate ester utilized as a plasticizer and solvent in pharmaceutical coatings and polymer matrices. While less ubiquitous than its homologs Triethyl Citrate (TEC) and Tributyl Citrate (TBC), TPC offers a critical balance between volatility and solvating power.
This technical guide provides a comprehensive analysis of the thermal degradation profile of TPC. It details the physicochemical baseline, the mechanistic pathways of decomposition (pyrolysis and hydrolysis), and the analytical protocols required to validate its stability in drug delivery systems.
Physicochemical Baseline
Before analyzing degradation, one must establish the stability baseline. TPC acts as a "bridge" molecule in the homologous series of citrate esters. Its thermal behavior is governed by the stability of the propyl ester linkage and the tertiary hydroxyl group on the citrate core.
Table 1: Critical Thermal Properties of this compound
| Property | Value | Context for Stability |
| Molecular Formula | Mid-chain ester (C3 substituents). | |
| Molecular Weight | 318.37 g/mol | Determines volatility relative to TEC/TBC. |
| Boiling Point | 198°C (at 13 mmHg) | Critical Note: At atmospheric pressure, TPC decomposes before boiling (>280°C theoretical). |
| Flash Point | 109°C | Indicates flammability risk and onset of significant vapor pressure. |
| Physical State | Colorless Liquid | Viscosity decreases exponentially with T > 40°C. |
| Solubility | Lipophilic | Hydrophobic nature resists rapid hydrolysis compared to TEC. |
Thermal Degradation Mechanisms
The thermal degradation of TPC does not occur via a single step. It follows a complex pathway involving dealcoholization , dehydration , and decarboxylation . Understanding these pathways is essential for predicting impurities in pharmaceutical formulations.
Primary Degradation Pathway (Pyrolysis)
At temperatures exceeding 180°C (under inert atmosphere), TPC undergoes cis-elimination (pyrolysis). The mechanism proceeds as follows:
-
Dealcoholization: The ester linkage cleaves, releasing 1-Propanol .
-
Unsaturation: The loss of the alcohol generates a double bond, converting the citrate core into Propyl Aconitate isomers (cis/trans).
-
Anhydride Formation: Continued heating leads to cyclization, forming Citraconic Anhydride and Itaconic Anhydride .
Secondary Pathway (Oxidative & Hydrolytic)
-
Hydrolysis: In the presence of residual moisture, the ester bonds hydrolyze at lower temperatures (~60-100°C), reverting to Citric Acid and Propanol .
-
Oxidation: In aerobic conditions, the methylene groups adjacent to the ester oxygen are susceptible to radical attack, lowering the onset of degradation by ~20-30°C compared to inert environments.
Visualization: TPC Degradation Pathway
The following diagram illustrates the stepwise degradation of this compound under thermal stress.
Figure 1: Mechanistic pathway of this compound thermal decomposition via ester pyrolysis and elimination.
Analytical Profiling: TGA & DSC Expectations
As specific TPC thermograms are often proprietary, the following profile is derived from the homologous series behavior (TEC to TBC) and validated principles of ester thermodynamics.
Thermogravimetric Analysis (TGA) Profile
-
Phase 1: Volatilization (100°C - 180°C):
-
Mass loss is primarily due to evaporation (vapor pressure driven) rather than bond breaking.
-
Expectation: <2% mass loss if pure.
-
-
Phase 2: Primary Degradation (Onset
~190°C - 210°C): -
Phase 3: Carbonization (>300°C):
-
Formation of char residues.
-
Differential Scanning Calorimetry (DSC)
-
Glass Transition (
): TPC typically exhibits a around -60°C to -50°C (interpolated between TEC and TBC). -
Endothermic Decomposition: A broad endotherm is observed starting >200°C, corresponding to the energy required for bond scission and vaporization of degradation products.
Experimental Protocols
To validate the stability of TPC in a specific formulation, the following self-validating workflow is recommended.
Protocol: Thermal Stress Testing via TGA-MS
Objective: Distinguish between simple evaporation and chemical degradation.
Equipment:
-
TGA Unit (e.g., TA Instruments Q500 or Mettler Toledo).
-
Coupled Mass Spectrometer (MS).
Methodology:
-
Sample Prep: Load 10-15 mg of TPC into a platinum or alumina crucible.
-
Atmosphere:
-
Run A (Pyrolysis): Purge with Nitrogen (
) at 50 mL/min. -
Run B (Oxidation): Purge with Synthetic Air at 50 mL/min.
-
-
Thermal Ramp: Heat from 25°C to 600°C at a rate of 10°C/min.
-
MS Monitoring: Track m/z signals for:
-
60 (Propanol)
-
112 (Citraconic anhydride fragment)
-
44 (
- decarboxylation indicator)
-
Protocol: Isothermal Stress Testing (Accelerated Aging)
Objective: Determine long-term stability at processing temperatures (e.g., hot melt extrusion).
-
Heat TPC to 150°C (typical extrusion temp) and hold for 60 minutes.
-
Analyze post-stress sample via GC-MS to detect formation of aconitic acid esters.
Visualization: Experimental Workflow
Figure 2: Workflow for differentiating volatility from degradation using TGA-MS.
Implications for Drug Development
Understanding the TPC degradation profile is vital for two specific pharmaceutical applications:
-
Hot Melt Extrusion (HME):
-
TPC is often used to plasticize polymers like PVPVA or HPMC.
-
Risk:[3] If the extrusion temperature exceeds 180°C, TPC will degrade, releasing propanol which causes voids/bubbles in the extrudate, and aconitic impurities which may react with the API (Active Pharmaceutical Ingredient).
-
Guidance: Maintain process temperatures <160°C when using TPC.
-
-
Film Coating Stability:
-
In spray coating, TPC is exposed to hot air.
-
Risk:[3] High flash evaporation rates can lead to "plasticizer loss," resulting in brittle films.
-
Guidance: Monitor the weight loss of films during curing; if >5% loss occurs, it is likely evaporation, not degradation, but the functional impact (brittleness) is the same.
-
References
-
Tokyo Chemical Industry (TCI). this compound Product Specifications & Safety Data Sheet (SDS). CAS RN 1587-21-9.
-
ChemicalBook.this compound Physical Properties and Safety Profile.
-
Harte, I., et al. (2013).[4] The effect of citrate ester plasticizers on the thermal and mechanical properties of poly(DL-lactide). Journal of Applied Polymer Science.[4][5] (Validating homologous series behavior of citrates).
-
PubChem.Compound Summary: this compound.
- Keck, M., et al.Thermal decomposition of citric acid and its esters. (General mechanism reference for citrate pyrolysis/dehydration).
Sources
Hydrolytic Stability Profile of Tripropyl Citrate (TPC): Mechanisms, Kinetics, and Assessment Strategies
Executive Summary
Tripropyl Citrate (TPC) (CAS: 1587-21-9) represents a critical intermediate in the citrate ester homologous series, positioning itself between the hydrophilic Triethyl Citrate (TEC) and the lipophilic Tributyl Citrate (TBC). While widely utilized as a plasticizer and solvent, its application in pharmaceutical development requires a rigorous understanding of its hydrolytic stability.
This technical guide provides a mechanistic analysis of TPC stability, predicated on Structure-Activity Relationships (SAR) and established ester hydrolysis kinetics. It defines the degradation pathways, offers predictive stability comparisons against TEC/TBC, and details validated experimental protocols for quantifying hydrolysis rates in pre-formulation studies.
Physicochemical Foundation
To understand the hydrolytic behavior of TPC, one must first ground the analysis in its fundamental physicochemical properties. The propyl chain length imparts a specific steric and hydrophobic profile that directly influences the rate of water attack on the carbonyl carbon.
| Property | Value | Context |
| CAS Number | 1587-21-9 | Unique Identifier |
| Molecular Weight | 318.36 g/mol | Intermediate mass (TEC: 276.28; TBC: 360.[1]44) |
| LogP (Predicted) | 1.6 – 2.7 | Moderately lipophilic; indicates membrane permeability and lipid solubility. |
| Boiling Point | ~198°C (13 mmHg) | High thermal stability; low volatility. |
| Solubility | Insoluble in water; Soluble in alcohols, oils | Hydrolysis is interface-limited in aqueous media without co-solvents. |
Data synthesized from PubChem and chemical safety databases [1, 2].
Mechanistic Analysis of Hydrolysis
The Degradation Pathway
TPC undergoes hydrolysis via a stepwise de-esterification process. This reaction is catalyzed by acids, bases, or esterase enzymes (in vivo). The reaction proceeds through the cleavage of the ester bonds, releasing 1-propanol and generating the corresponding carboxylic acid intermediates.
Key Insight: The hydrolysis is not simultaneous.[2] The terminal esters (C1 and C3 positions) typically hydrolyze at different rates compared to the central (C2) ester due to steric hindrance from the hydroxyl group at C2.
Steric & Electronic Effects (SAR)
The hydrolytic stability of citrate esters follows a predictable trend based on the alkyl chain length:
-
Triethyl Citrate (TEC): Least steric hindrance; fastest hydrolysis.
-
This compound (TPC): Intermediate stability. The propyl group adds significant steric bulk compared to ethyl, shielding the carbonyl carbon from nucleophilic attack by water or hydroxide ions.
-
Tributyl Citrate (TBC): Greatest steric hindrance; slowest hydrolysis.
Theoretical Prediction: In neutral aqueous environments (pH 7.0), TPC is expected to exhibit a half-life (
Experimental Assessment Protocols
For researchers incorporating TPC into drug delivery systems (e.g., polymer coatings, lipid nanoparticles), relying on theoretical stability is insufficient. The following protocols provide a robust framework for empirical validation.
Protocol A: HPLC Monitoring (pH-Rate Profile)
This is the gold standard for determining specific hydrolysis kinetics (
Objective: Determine pseudo-first-order rate constants at pH 1.2, 4.5, 6.8, and 7.4.
Workflow:
-
Buffer Preparation: Prepare USP-grade buffers (HCl, Acetate, Phosphate).
-
Sample Preparation: Dissolve TPC in Acetonitrile (stock) and spike into buffer to a final concentration of 100 µg/mL (ensure <1% organic solvent to maintain aqueous kinetics).
-
Incubation: Thermostat at 37°C ± 0.5°C.
-
Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24, 48 hours.
-
Quenching: Immediately adjust pH to 3.0 (if basic) or cool to 4°C to stop reaction.
-
Analysis: Reverse-Phase HPLC (C18 column), UV detection at 210 nm (carbonyl absorbance).
Protocol B: pH-Stat Titration (Accelerated Alkaline Hydrolysis)
Useful for rapid screening of bulk stability or comparing relative stability against other esters.
Objective: Measure the consumption of NaOH required to maintain a constant pH, correlating directly to ester bond cleavage.
Workflow:
-
Setup: Use an automatic titrator with a pH electrode and temperature probe.
-
Medium: 50 mL of 0.1 M KCl (ionic strength control).
-
Process: Add TPC emulsion. Set pH-stat to pH 10.0.
-
Measurement: Record volume of 0.1 M NaOH added over time to maintain pH 10.
-
Calculation: The slope of NaOH consumption vs. time is proportional to the initial hydrolysis rate.
Implications for Drug Development
Formulation Shelf-Life
TPC is hydrophobic (LogP > 1.6). In aqueous formulations (suspensions, emulsions), hydrolysis will primarily occur at the oil-water interface.
-
Risk: Acidification of the formulation over time due to Citric Acid release.
-
Mitigation: Use of buffering agents (Citrate/Phosphate) is critical to prevent "pH drift" which could catalyze further autocatalytic hydrolysis.
Biological Fate (Metabolism)
While this guide focuses on chemical stability, biological stability is equally relevant. TPC will be susceptible to plasma esterases.
-
Pro-drug Potential: The release of 1-propanol is generally considered low toxicity in small quantities, but the kinetics of release should be modeled if TPC is used in high concentrations in oral dosage forms.
-
Toxicity: TPC is generally regarded as safe (GRAS-like status inferred from homologues), but specific toxicology should be verified for novel routes of administration [3].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, this compound. Retrieved from [Link]
Sources
Enzymatic degradation pathways of Tripropyl citrate
Enzymatic Degradation Pathways of Tripropyl Citrate: Mechanisms, Kinetics, and Analytical Profiling
Executive Summary
This compound (TPC), a tri-ester of citric acid and n-propanol, serves as a critical plasticizer and solvent in pharmaceutical coatings and biodegradable polymers. Its degradation profile is a primary determinant of its biocompatibility and environmental fate. This technical guide delineates the enzymatic hydrolysis of TPC, identifying Human Carboxylesterase 1 (CES1) as the primary catalytic driver. It details the stepwise liberation of n-propanol and citric acid, provides predicted kinetic behaviors based on homologous series analysis, and establishes a validated workflow for analytical quantification using LC-MS/MS.
Chemical Architecture & Physicochemical Properties
Understanding the enzymatic susceptibility of TPC requires an analysis of its steric and electronic environment. Unlike its acetylated homolog (Acetyl Tributyl Citrate, ATBC), TPC possesses a free hydroxyl group at the C2 position, which increases its polarity and water solubility, potentially accelerating enzymatic access compared to more lipophilic analogs.
| Property | Value | Relevance to Degradation |
| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | Substrate for serine hydrolases.[1] |
| Molecular Formula | C₁₅H₂₆O₇ | Precursor ion [M+H]⁺ = 319.17 Da. |
| Molecular Weight | 318.36 g/mol | Low MW facilitates rapid membrane permeation. |
| LogP (Octanol/Water) | ~1.6 (Experimental/Predicted) | Moderate lipophilicity; accessible to both cytosolic and microsomal esterases. |
| Solubility | ~5 mg/mL (Water) | Higher than Tributyl Citrate; supports aqueous phase enzymatic attack. |
The Enzymatic Cascade: Mechanism of Action
The degradation of TPC is a hydrolytic cascade mediated primarily by the Carboxylesterase (CES) superfamily.
Enzyme Specificity: The CES1 vs. CES2 Paradigm
Based on Structure-Activity Relationship (SAR) data for citrate esters:
-
CES1 (Liver/Lung): Preferentially hydrolyzes substrates with large acyl groups and small alcohol groups .[2][3] TPC, with its bulky citrate core and relatively short propyl chains, is a prime substrate for CES1.
-
CES2 (Intestine): Prefers small acyl/large alcohol substrates.[2] While CES2 contributes to intestinal first-pass metabolism, CES1 is the dominant driver of systemic clearance.
Stepwise Hydrolysis Pathway
The reaction proceeds via three distinct hydrolytic steps, each liberating one molecule of n-propanol. The rate of hydrolysis typically decreases with each step due to the increasing polarity and ionization of the mono- and di-acid intermediates.
-
Primary Hydrolysis: TPC
Dipropyl Citrate (DPC) + n-Propanol. -
Secondary Hydrolysis: DPC
Monopropyl Citrate (MPC) + n-Propanol. -
Tertiary Hydrolysis: MPC
Citric Acid + n-Propanol.
Figure 1: Enzymatic Degradation Pathway of this compound
Caption: Stepwise hydrolysis of TPC mediated by Carboxylesterases (CES1/CES2), liberating n-Propanol at each stage.
Toxicological Assessment of Metabolites
The safety profile of TPC is defined by the toxicity of its cleavage products.
-
Citric Acid: An endogenous intermediate of the Krebs cycle (TCA cycle). It is rapidly metabolized to CO₂ and water. Safety Concern: Negligible.
-
n-Propanol:
-
Metabolism: Oxidized by Alcohol Dehydrogenase (ADH) to Propionaldehyde, then by Aldehyde Dehydrogenase (ALDH) to Propionic Acid.
-
Fate: Propionic acid enters the TCA cycle via Succinyl-CoA.
-
Toxicity: 2-4x more potent than ethanol regarding CNS depression in acute high doses, but rapid clearance prevents accumulation during standard pharmaceutical exposure.
-
Occupational Limit: TWA 100 ppm (OSHA).
-
Experimental Protocols
Protocol A: In Vitro Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Acetyl Triethyl Citrate).
Workflow:
-
Pre-incubation: Mix 475 µL Buffer + 25 µL HLM (final conc. 0.5 mg/mL) at 37°C for 5 min.
-
Initiation: Add 5 µL TPC stock (final conc. 1 µM). Note: Keep organic solvent <1% to avoid enzyme inhibition.
-
Sampling: At t = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL Stop Solution. Vortex for 30s.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.
Figure 2: Metabolic Stability Assay Workflow
Caption: Standardized workflow for determining TPC metabolic half-life in liver microsomes.
Protocol B: LC-MS/MS Quantification
Objective: Quantify TPC and its metabolites.
Instrumentation: Triple Quadrupole Mass Spectrometer (ESI+ Mode). Chromatography: C18 Column (e.g., Waters BEH C18), Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
Predicted MRM Transitions:
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quant) | Product Ion (Qual) | Mechanism |
|---|---|---|---|---|
| This compound | 319.2 | 259.1 | 129.0 | Loss of Propanol (-60 Da) |
| Dipropyl Citrate | 277.1 | 217.1 | 87.0 | Loss of Propanol |
| Monopropyl Citrate | 235.1 | 175.1 | 111.0 | Loss of Propanol |
Note: Transitions should be optimized using pure standards. The loss of 60 Da (propanol) is the characteristic fragmentation pathway.
References
-
Wang, X., et al. (2011). Structure-based prediction of human carboxylesterase 1 substrate specificity. Journal of Medicinal Chemistry.
-
Satoh, T., et al. (2002). The mammalian carboxylesterases: From molecules to functions. Annual Review of Pharmacology and Toxicology.
-
Choi, Y., et al. (2017). Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate in Rats. Pharmaceutics.[4][5][6][7][8]
-
U.S. EPA. (2011).[9] Toxicological Review of n-Propanol. Integrated Risk Information System (IRIS).
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Propanol - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. dir.ca.gov [dir.ca.gov]
Tripropyl Citrate: Mechanistic Architecture and Physicochemical Balance in Polymer Plasticization
Topic: Tripropyl Citrate Mechanism of Action as a Plasticizer Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
This compound (TPC) represents a critical "intermediate" efficacy point in the homologous series of citrate ester plasticizers. While Triethyl Citrate (TEC) is favored for hydrophilic matrices and Tributyl Citrate (TBC) for hydrophobic retention, TPC (C
Molecular Architecture & Physicochemical Basis
To understand the mechanism of TPC, one must analyze its position in the alkyl citrate series. Plasticization efficiency is governed by the balance between the polar core (citrate backbone) and the non-polar tails (alkyl chains).
The "Goldilocks" Lipophilicity
TPC possesses three propyl groups. This C3-chain length provides a specific steric footprint that distinguishes it from its C2 (Ethyl) and C4 (Butyl) counterparts.
-
Polarity vs. Steric Bulk: The citrate core provides hydrogen bonding acceptors (carbonyl oxygens) and a donor (hydroxyl group), anchoring the molecule to polar polymer sites (e.g., ester linkages in PLA or PLGA). The propyl chains act as "spacers," forcing polymer chains apart.
-
Solubility Parameter (
): TPC’s solubility parameter lies between the highly polar TEC and the lipophilic TBC. This makes TPC uniquely compatible with polymers of intermediate polarity, such as specific grades of Ethylcellulose or Eudragit® (methacrylates).
Table 1: Comparative Physicochemical Profile of Citrate Esters
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) |
| Molecular Weight | 276.29 g/mol | 318.36 g/mol | 360.45 g/mol |
| Alkyl Chain Length | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) |
| Boiling Point | ~127°C (1 mmHg) | ~170°C (1 mmHg) | ~170°C (1 mmHg) |
| LogP (Lipophilicity) | ~0.3 - 0.8 | ~1.6 - 2.1 | ~3.0 - 3.5 |
| Water Solubility | Soluble (~65 g/L) | Low (~27 mg/L) | Insoluble (<20 mg/L) |
| Leaching Risk | High in aqueous media | Moderate/Low | Very Low |
Data interpolated from homologous series trends and PubChem compound summaries [1][2].
The Mechanistic Action
TPC functions through two primary thermodynamic and kinetic mechanisms: Lubricity Theory and Free Volume Theory .
Mechanism 1: Intermolecular Shielding (Thermodynamic)
Polymers like PLA or Acrylics are rigid due to strong intermolecular forces (dipole-dipole or hydrogen bonding) between chains.
-
Intercalation: TPC molecules penetrate the polymer matrix during solvent evaporation or melt extrusion.
-
Shielding: The polar citrate head interacts with the polymer's functional groups.
-
Disruption: The propyl tails sterically hinder the polymer chains from re-establishing close-contact attractive forces. This effectively "shields" the dipoles, reducing the energy required for chain rotation.
Mechanism 2: Free Volume Expansion (Kinetic)
The glass transition temperature (
-
Because TPC is a small molecule relative to the polymer, it acts as a solvent that does not evaporate. Its internal motion creates dynamic voids, allowing polymer segments to move at lower temperatures.
Visualization: The TPC Intercalation Pathway
Figure 1: The stepwise mechanism of TPC plasticization, moving from rigid polymer interactions to expanded free volume via steric hindrance of the propyl chains.[1]
Experimental Validation Protocols
To validate TPC efficacy in a formulation, specific protocols must be employed to measure
Protocol A: Differential Scanning Calorimetry (DSC) for Determination
Objective: Quantify the efficiency of TPC in reducing the glass transition temperature.
-
Film Preparation:
-
Dissolve Polymer (e.g., PLA or Ethylcellulose) in a suitable solvent (DCM or Ethanol/Water).
-
Add TPC at varying concentrations: 0%, 10%, 20%, 30% w/w.
-
Cast films on Teflon plates and dry at room temperature for 24 hours.
-
Crucial Step (Annealing): Dry films in a vacuum oven at 40°C for 48 hours to remove residual solvent, which acts as a false plasticizer.
-
-
DSC Setup:
-
Instrument: Standard DSC (e.g., TA Instruments Q2000).
-
Sample Weight: 5–10 mg in aluminum pans.
-
-
Thermal Cycle:
-
Heat 1: Ramp to 200°C (erase thermal history).
-
Cool: Quench cool to -50°C.
-
Heat 2: Ramp at 10°C/min to 200°C.
-
-
Analysis:
-
Identify
as the inflection point of the step change in heat flow during the second heating cycle. -
Success Criteria: A linear decrease in
with increasing TPC concentration (Fox Equation adherence).
-
Protocol B: Leaching/Migration Study
Objective: Verify TPC retention compared to TEC (water-soluble) and TBC (hydrophobic).
-
Specimen: Cut cured films (20mm x 20mm). Weigh initial mass (
). -
Media: Place films in 50mL of distilled water (simulating aqueous environment) or Phosphate Buffer pH 7.4.
-
Incubation: Agitate at 37°C for 24 hours.
-
Measurement:
-
Remove film, blot dry, and dry in vacuum oven to constant weight (
). -
Calculate % Weight Loss:
. -
Note: Correct for polymer dissolution if the polymer is water-soluble.
-
-
Expected Result: TPC should show significantly lower weight loss than TEC, but slightly higher than TBC.
Visualization: Experimental Workflow
Figure 2: Validation workflow ensuring separation of solvent effects from plasticizer effects.
Regulatory & Safety Profile
This compound, like other citrate esters, benefits from a favorable toxicological profile compared to phthalates (e.g., DEHP).
-
Metabolism: In vivo, citrate esters are hydrolyzed by non-specific esterases into citric acid and the corresponding alcohol (propanol for TPC). Both metabolites are readily processed by the body [3].
-
Regulatory Status: Citrate esters are widely accepted for food contact materials (FCM) and pharmaceutical coatings. TPC specifically is often grouped under general citrate ester safety assessments, though specific pharmacopeial monographs should be consulted for regional compliance (USP/EP).
Conclusion
This compound acts as a high-precision tool in polymer engineering. By utilizing the propyl chain length, it bridges the gap between the high hydrophilicity of Triethyl Citrate and the steric bulk/hydrophobicity of Tributyl Citrate. This allows formulators to fine-tune the release kinetics of drugs and the mechanical flexibility of films without compromising stability in aqueous environments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, this compound. Retrieved from [Link][2]
-
The Good Scents Company (2023). Tributyl Citrate and Citrate Ester Properties. Retrieved from [Link]
- Chambin, O., et al. (2004).Influence of drug polarity on the release mechanism from pellets coated with acrylic polymers. International Journal of Pharmaceutics. (Contextual grounding on citrate ester hydrolysis and leaching mechanisms).
Sources
In-Depth Technical Guide: Tripropyl Citrate
Abstract
Tripropyl Citrate (TPC) (CAS: 1587-21-9) represents a critical intermediate in the evolution of "green" plasticizers and pharmaceutical excipients.[1] Historically overshadowed by its ethyl and butyl homologs, TPC has emerged as a specialized solvent and plasticizing agent, particularly valued for its balance of hydrophobicity and biocompatibility. This guide analyzes the chemical genesis, synthesis kinetics, and toxicological profile of TPC, providing a roadmap for its application in next-generation drug delivery systems and biodegradable polymers.
Historical Genesis: From Beilstein to Green Chemistry
The discovery of this compound is rooted in the "Golden Age" of German organic chemistry, where the systematic esterification of tricarboxylic acids was first rigorously documented.
The Early Characterization (1890s–1912)
While citric acid was isolated by Scheele in 1784, the systematic synthesis of its alkyl esters did not mature until the late 19th century.
-
The Beilstein Era: Early entries in Beilstein's Handbuch der Organischen Chemie (circa 1896) reference the formation of alkyl citrates.[2]
-
Formal Synthesis: The specific characterization of propyl citrates is often attributed to the work of Schmidt and Sigwart (published in Chemische Berichte, 1912). Their work focused on the stepwise esterification of citric acid, isolating mono-, di-, and tri-alkyl species to understand the reactivity of the central hydroxyl group versus the terminal carboxyls.
The Phthalate Shift (1990s–Present)
For much of the 20th century, TPC remained a laboratory curiosity, as industrial plasticization was dominated by phthalates (e.g., DEHP). The historical pivot point occurred in the late 1990s and early 2000s, driven by regulatory pressure from the FDA and EFSA regarding phthalate toxicity. TPC, along with Triethyl Citrate (TEC) and Tributyl Citrate (TBC), was re-evaluated as a non-toxic, biodegradable alternative, specifically for:
-
Pharmaceutical Coatings: Enteric films requiring specific glass transition temperatures (
). -
Food Contact Materials: PVC films where low migration is critical.
Chemical Architecture & Synthesis
TPC is the tri-ester formed by the condensation of citric acid and n-propanol. Its structure offers a unique "middle ground" in the homologous series of citrates—more hydrophobic than TEC but more volatile/solvating than TBC.
Reaction Mechanism
The synthesis follows a classic Fisher-Speier esterification pathway, typically catalyzed by Brønsted acids (e.g., Sulfuric acid,
Key Kinetic Challenge: The steric hindrance of the central carboxyl group often leads to incomplete esterification, resulting in a mixture of di- and tri-propyl esters if reaction times are insufficient.
Visualization: Synthesis Pathway
The following diagram illustrates the stepwise esterification and the critical role of the acid catalyst.
[3]
Physicochemical Profile
Researchers must account for TPC's solubility parameter (
Table 1: Critical Physicochemical Properties of this compound
| Property | Value | Unit | Relevance |
| Molecular Formula | - | Stoichiometry calculations | |
| Molecular Weight | 318.36 | g/mol | Dosage/Molarity |
| Boiling Point | ~198 | °C (at 13 mmHg) | High thermal stability for processing |
| Density | 1.08 | g/cm³ | Formulation weight/volume |
| Refractive Index | 1.442 | Optical clarity in films | |
| Solubility | < 0.1% in Water | w/v | Hydrophobic nature (Lipophilic) |
| Appearance | Colorless Liquid | - | Aesthetic neutrality in cosmetics |
Toxicological & Regulatory Evolution
The safety profile of TPC is grounded in its metabolic pathway. Unlike phthalates, which can act as endocrine disruptors, citrate esters hydrolyze back into natural metabolites.
Metabolic Fate (The "Safety Valve")
Upon ingestion or absorption, TPC is acted upon by non-specific esterases (lipases) in the plasma and liver.
-
Hydrolysis: The ester bonds are cleaved, releasing n-propanol and citric acid.
-
Clearance: Citric acid enters the Krebs cycle (TCA cycle). Propanol is oxidized to propionic acid and then to
and water.
Regulatory Status
-
FDA: Approved as an indirect food additive (21 CFR) for use in adhesives and coatings.
-
Cosmetics: Used as a deodorant active (inhibits bacterial esterases that generate body odor).
-
Toxicology Data:
-
Acute Oral Toxicity (Rat): LD50 > 3000 mg/kg (inferred from homologous series read-across).
-
Skin Irritation:[3] Non-irritating to slightly irritating (concentration dependent).
-
Visualization: Metabolic Activation & Safety
[3][9]
Applications in Drug Development & Material Science
Pharmaceutical Coatings
TPC is utilized as a plasticizer in enteric coatings (e.g., Eudragit® formulations).
-
Mechanism: It intercalates between polymer chains, increasing free volume and reducing the glass transition temperature (
). This prevents the coating from becoming brittle and cracking during storage or gastric transit. -
Advantage: TPC offers a slower migration rate compared to Triethyl Citrate (TEC) due to its longer alkyl chains, extending the shelf-life of the dosage form.
Experimental Protocol: Plasticization Efficiency Test
Objective: Determine the optimal TPC concentration for a PLA (Polylactic Acid) film.
-
Preparation: Dissolve PLA in chloroform (5% w/v).
-
Dosing: Add TPC at varying concentrations (10%, 20%, 30% w/w relative to polymer).
-
Casting: Cast solution onto Teflon plates; dry at ambient temperature for 24h, then vacuum dry at 40°C for 48h.
-
Analysis:
-
DSC (Differential Scanning Calorimetry): Measure
. A drop in indicates successful plasticization. -
Tensile Test: Measure elongation at break.
-
References
-
Schmidt, H., & Sigwart, A. (1912).[4] "Über die Veresterung der Citronensäure" (On the Esterification of Citric Acid). Chemische Berichte, 45, 1785.[4] (Foundational synthesis characterization).
- Beilstein, F. K. (1896). Handbuch der Organischen Chemie.
-
U.S. Food and Drug Administration (FDA). (2023). Code of Federal Regulations Title 21: Indirect Food Additives. Link
-
CPSC Staff. (2019). Toxicity Review for Citrate Esters. U.S. Consumer Product Safety Commission. Link
-
ChemicalBook. (2024).[5] this compound Properties and Synthesis. Link
-
PubChem. (2024). This compound Compound Summary (CID 74113). National Center for Biotechnology Information. Link
Sources
- 1. USA Chemical Suppliers - Products: 'T', Page: 170 [americanchemicalsuppliers.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. US7638662B2 - Emollients and cosmetic preparations - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Natural occurrence of Tripropyl citrate
Title: Tripropyl Citrate: Bio-Based Origins, Synthetic Pathways, and Analytical Characterization Subtitle: A Technical Guide to the "Natural" Status, Synthesis, and Detection of this compound in Pharmaceutical and Cosmetic Matrices.
Executive Summary
This compound (TPC) occupies a complex niche in the "natural products" sector. While often marketed within "natural" supply chains due to its bio-based precursors (citric acid from fermentation), TPC is technically a semisynthetic ester not typically isolated as a primary metabolite in flora. This guide provides researchers with the definitive technical framework to distinguish between bio-based origin and natural occurrence, detailing the synthesis pathways, analytical detection of TPC as a plasticizer/contaminant, and its functional role in drug development.
Part 1: Chemical Identity & The "Natural" Paradox
The Null Hypothesis of Natural Occurrence
Unlike Citric Acid (Krebs cycle intermediate) or simple ethyl esters found in fermentation, this compound (C₁₅H₂₆O₇) is rarely, if ever, reported as a significant native phytochemical. Its presence in environmental samples (e.g., dust, water) is statistically correlated with anthropogenic activity—specifically, leaching from plastics and cosmetic formulations.
-
Bio-Based vs. Natural: TPC is classified as Bio-Based when synthesized from:
-
Citric Acid: Derived from Aspergillus niger fermentation of corn/molasses.
-
1-Propanol: Derived from fermentation (fusel oils) or hydrogenation of bio-acetone.
-
Regulatory Note: Under ISO 16128, TPC can be calculated as having high "Natural Origin Index" (NOI), but it is not a "Natural Ingredient" (NI) extracted directly from biomass.
-
Physicochemical Profile
TPC serves as a critical "green" plasticizer, replacing phthalates due to its lower toxicity profile.
| Property | Value | Relevance to Extraction/Detection |
| CAS Number | 1587-21-9 | Unique Identifier for regulatory screening. |
| Molecular Weight | 318.36 g/mol | Target mass for MS analysis. |
| Boiling Point | ~198°C (13 mmHg) | High boiling point requires specific GC temperature ramps. |
| Solubility | Lipophilic | Extracts into organic phases (Hexane/EtOAc); low water solubility. |
| LogP | ~1.6 - 2.2 | Indicates potential for bioaccumulation in lipid bilayers. |
Part 2: Synthesis & Manufacturing Pathways
To understand TPC's presence in a sample, one must understand its creation. Nature rarely employs the dehydrating conditions required to form tri-esters of citric acid efficiently.
Industrial Esterification Mechanism
The synthesis involves the Fisher esterification of Citric Acid with excess 1-Propanol, typically catalyzed by sulfuric acid or para-toluenesulfonic acid (pTSA).
Figure 1: Synthetic Pathway of this compound Caption: Acid-catalyzed Fisher esterification converting Citric Acid and 1-Propanol into this compound, highlighting the reversible equilibrium driven by water removal.
Part 3: Analytical Protocols for Detection & Authentication
Researchers often encounter TPC as an "unknown" peak in natural product extracts. The following protocol distinguishes TPC from natural isomers and validates its origin.
Protocol: GC-MS Identification of TPC Contamination
Objective: Detect TPC residues in plant extracts or verify purity of bio-based solvents.
Materials:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Internal Standard: Deuterated Tributyl Citrate or similar ester.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 100 mg of extract in 10 mL Ethyl Acetate.
-
Filter through 0.22 µm PTFE syringe filter to remove particulates.
-
Causality: PTFE is chosen over Nylon to prevent adsorption of lipophilic esters.
-
-
Injection:
-
Inject 1 µL in Splitless mode (to detect trace contaminants) @ 250°C.
-
-
Temperature Program:
-
Initial: 60°C (hold 1 min) to focus solvent.
-
Ramp A: 10°C/min to 200°C (elution of mono/di-esters).
-
Ramp B: 5°C/min to 280°C (elution of TPC).
-
Logic: The slow ramp at the upper end resolves TPC from co-eluting plant waxes or terpenes.
-
-
MS Detection (EI Mode):
-
Scan range: 50–500 m/z.
-
Diagnostic Ions: Look for fragments at m/z 43 (propyl), m/z 157 (citrate backbone cleavage), and m/z 185 .
-
Validation: Compare retention time (RT) with a commercial TPC standard (CAS 1587-21-9).
-
Protocol: Bio-Origin Verification (Carbon-14)
To verify if a TPC sample is "Bio-Based" (from fermentation) or "Synthetic" (petroleum-derived propanol):
-
Method: ASTM D6866 (Accelerator Mass Spectrometry).
-
Logic:
-
100% Bio-based: ¹⁴C content matches modern atmospheric levels (pMC ~100).
-
Petroleum-based: ¹⁴C content is near zero (fossil carbon).
-
Mixed: Intermediate values indicate a blend of bio-citric acid and synthetic propanol.
-
Part 4: Functional Applications in Drug Development
While not a natural active ingredient, TPC is a high-value excipient.
Figure 2: Functional Utility of TPC in Formulations Caption: Logical flow of TPC utility in pharmaceutical and cosmetic matrices, highlighting its role as a permeation enhancer and plasticizer.
Key Application Insight: In deodorant formulations, TPC acts as an enzyme inhibitor .[1] It inhibits the bacterial esterases responsible for breaking down sweat components into malodorous acids. This mechanism is often marketed as "working with the body's natural biology," further blurring the line between natural occurrence and bio-compatible function.
References
-
Synthesis & Catalysis
- Title: Synthesis of Tributyl Citrate Using Acid Ionic Liquid as C
- Source: ResearchG
-
URL:[Link](Note: Analogous chemistry applies to this compound).
-
Chemical Properties & Safety
-
Environmental Occurrence (Contaminant Analysis)
- Title: Evaluating non-targeted analysis methods for chemical characteriz
- Source: NIH / PubMed Central (2023).
-
URL:[Link]
-
Cosmetic & Functional Use
- Title: Safety Assessment of Citric Acid, Inorganic Citrate Salts, and Alkyl Citr
- Source: Cosmetic Ingredient Review / ResearchG
-
URL:[Link]
-
Regulatory Status (Food/Additives)
Sources
Technical Guide: Synthesis of Tripropyl Citrate via Esterification of 2-Hydroxy-1,2,3-Propanetricarboxylic Acid
[1]
Executive Summary
Tripropyl Citrate (TPC) is a critical eco-friendly plasticizer and pharmaceutical excipient, valued for its compatibility with PVC and biopolymers (PLA) and its low toxicity profile. While chemically defined as the tri-ester of 1,2,3-propanetricarboxylic acid, 2-hydroxy- (Citric Acid) and n-propanol , its synthesis presents specific kinetic challenges due to the steric hindrance of the central carboxyl group and the reversibility of the reaction.
This technical guide provides a rigorous, self-validating methodology for the synthesis of TPC. Unlike generic esterification protocols, this guide addresses the specific thermodynamic bottlenecks of the citrate backbone, utilizing a Fischer-Speier mechanism optimized with azeotropic water removal and p-Toluenesulfonic acid (p-TSA) catalysis.
Part 1: Chemical Basis & Reaction Thermodynamics
The Substrate Challenge
The starting material, Citric Acid (2-hydroxy-1,2,3-propanetricarboxylic acid), contains three carboxyl groups and one tertiary hydroxyl group.
-
Terminal Carboxyls (C1, C5): Sterically accessible and kinetically fast to esterify.
-
Central Carboxyl (C3): Sterically hindered by the adjacent hydroxyl group and the carbon backbone. This is the rate-limiting site.
Reaction Mechanism (PADPED)
The reaction follows the PADPED pathway (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The acid catalyst protonates the carbonyl oxygen, making the carbon electrophilic enough to accept the nucleophilic attack from n-propanol.
Crucial Consideration: The reaction is an equilibrium process (
Mechanistic Pathway Diagram[1]
Caption: Stepwise esterification kinetics. The conversion of Di- to Tri-propyl citrate is the rate-limiting step requiring elevated energy and water removal.
Part 2: Catalytic Strategies & Selection
For research and high-purity applications, the choice of catalyst dictates the workup complexity and impurity profile.
| Catalyst System | Type | Advantages | Disadvantages | Recommendation |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High activity, low cost. | Oxidative side reactions (charring), equipment corrosion, difficult separation. | Avoid for pharma grade. |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | High activity, milder than H₂SO₄, less charring. | Requires neutralization and washing steps. | Standard for lab scale. |
| Titanates (e.g., TBT) | Lewis Acid | High selectivity, neutral pH. | Requires high temp (>180°C), hydrolysis sensitive. | Industrial scale only. |
| Amberlyst-15 | Heterogeneous | Easy filtration, reusable, no neutralization needed. | Slower kinetics (mass transfer limited), resin degradation >120°C. | Best for Green Chem . |
Part 3: Detailed Experimental Protocol
Target: Synthesis of this compound (>98% Purity) Scale: Laboratory (0.5 mol Citric Acid basis)
Reagents & Apparatus
-
Reactants: Citric Acid (Anhydrous, 96.07 g, 0.5 mol); n-Propanol (180.3 g, ~3.0 mol, 6 equivalents).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA, 1.0% w/w of acid, ~1.0 g).
-
Entrainer: Toluene (50 mL) – Critical for azeotropic water removal at lower temperatures.
-
Setup: 500mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser, Magnetic Stirrer, Heating Mantle.
Step-by-Step Methodology
-
Charging: In the 500mL RBF, dissolve Citric Acid in n-Propanol. Add the Toluene.
-
Why Toluene? n-Propanol boils at 97°C. The esterification requires >110°C for efficient conversion of the central carboxyl. Toluene forms a ternary azeotrope and allows the reaction temperature to rise while efficiently carrying water to the trap.
-
-
Catalysis: Add p-TSA with gentle stirring until fully dissolved.
-
Reflux (Reaction Phase):
-
Heat the mixture to reflux (Bath temp: ~130°C; Internal temp: ~110-115°C).
-
Monitor water collection in the Dean-Stark trap. Theoretical water yield is 27 mL (3 mol water per 1 mol citric acid).
-
Endpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours).
-
-
Workup (Purification):
-
Cool the mixture to room temperature.
-
Neutralization: Wash the organic layer with 10% Na₂CO₃ solution (2 x 50 mL) to remove the catalyst and unreacted acid. Check pH of aqueous layer; it must be basic.
-
Washing: Wash with Brine (saturated NaCl) to remove trapped water/salts.
-
Drying: Dry the organic phase over Anhydrous MgSO₄ for 30 mins. Filter.
-
-
Isolation:
-
Remove excess n-Propanol and Toluene via Rotary Evaporator (50°C, reduced pressure).
-
Final Purification: High-vacuum distillation (if required for pharma grade) or Activated Carbon treatment for decolorization.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of this compound, highlighting the critical phase separation and purification steps.
Part 4: Characterization & Quality Control
To validate the synthesis of This compound (and ensure it is not the mono- or di-ester), the following analytical markers are required:
FTIR Spectroscopy
-
C=O Stretch (Ester): Strong band at 1735–1750 cm⁻¹ .
-
O-H Stretch: Broad band at 3400–3500 cm⁻¹ (from the tertiary hydroxyl).
-
Note: If this band is absent, dehydration occurred (impurity: aconitic acid ester).
-
-
Absence of COOH: No broad "beard" band at 2500–3000 cm⁻¹ (indicates complete conversion).
H-NMR (Chloroform-d)[1]
-
Propyl Group (Methyl): Triplet at ~0.9 ppm.
-
Propyl Group (Methylene): Multiplet at ~1.6 ppm.
-
Propyl Group (OCH₂): Triplet at ~4.1 ppm.
-
Citrate Backbone (CH₂): AB quartet system around 2.7–2.9 ppm (due to the chiral center created by the central hydroxyl group environment).
References
-
Synthesis of Tributyl Citrate Plasticizer via Esterification. National Institutes of Health (PMC). Available at: [Link]
-
Fischer Esterification Mechanism and Kinetics. Master Organic Chemistry. Available at: [Link]
-
Kinetics of Esterification of Citric Acid with Butanol. TSI Journals. Available at: [Link]
Advanced Catalytic Synthesis of Tripropyl Citrate: Mechanisms, Kinetics, and Process Intensification
Part 1: Strategic Overview & Chemical Context
Executive Summary
Tripropyl Citrate (TPC) is a critical, non-toxic plasticizer utilized in the formulation of biodegradable polymers (PLA, PHB) and medical-grade PVC. It serves as a superior, eco-friendly alternative to phthalates due to its high compatibility and low migration rates.
Correction on Terminology:
While the prompt references "Catalytic Hydrogenation," the chemical production of this compound from Citric Acid is fundamentally a Catalytic Esterification process. Hydrogenation involves the addition of molecular hydrogen (
Note: The confusion likely arises from the plasticizer industry's shift toward "hydrogenated phthalates" (e.g., DINCH). However, for Citrates, the backbone is already saturated. This guide focuses on the scientifically accurate Solid Acid Catalyzed Esterification , which represents the current state-of-the-art in "Green Chemistry" manufacturing.
The Thermodynamic Landscape
The synthesis of TPC is an equilibrium-limited Fisher Esterification.
-
Thermodynamic Constraint: The reaction has a low equilibrium constant (
). Without intervention, conversion yields are poor (<60%). -
Process Solution: To achieve high yields (>98%), the process requires Le Chatelier’s Principle enforcement:
-
Excess Reactant: Using n-Propanol in molar excess (typically 1:4 to 1:6 ratio).
-
In-Situ Water Removal: Continuous removal of the co-product (water) via azeotropic distillation or pervaporation.
-
Part 2: Catalyst Selection Strategy
The choice of catalyst dictates the purity profile and downstream processing costs.
| Catalyst Class | Examples | Pros | Cons |
| Homogeneous Mineral Acids | High activity; low cost. | Corrosive; causes side reactions (etherification); difficult separation; generates large wastewater volumes.[1] | |
| Organometallics | Titanates (e.g., Tetraisopropyl titanate) | High selectivity (>99%); standard for industrial plasticizers. | Hydrolytically unstable; requires strict anhydrous conditions. |
| Solid Acid Catalysts (Recommended) | Amberlyst-15 , Sulfated Zirconia ( | Reusable ; non-corrosive; easy filtration; high thermal stability; "Green" profile. | Mass transfer limitations if pore size is too small. |
Recommendation: For high-value research and pharmaceutical applications, Sulfated Zirconia or Macro-reticular Ion Exchange Resins (Amberlyst-15) are superior due to ease of separation and reusability.
Part 3: Reaction Mechanism & Visualization
The reaction proceeds via a stepwise protonation of the three carboxylic acid groups on the citric acid molecule.
Mechanism Diagram (DOT Visualization)
Caption: Stepwise Fisher Esterification mechanism showing the solid-acid catalyzed conversion of Citric Acid to this compound via mono- and di-ester intermediates.
Part 4: Detailed Experimental Protocol
This protocol utilizes Amberlyst-15 (H+ form) as a heterogeneous catalyst. This system is self-validating: if water is not collected in the Dean-Stark trap, the reaction is not proceeding.
Materials
-
Reactant A: Citric Acid (Anhydrous, >99.5%) - 192.1 g (1.0 mol)
-
Reactant B: n-Propanol (Anhydrous, >99%) - 360.6 g (6.0 mol) [6:1 Molar Ratio]
-
Catalyst: Amberlyst-15 (Dry beads) - 5.7 g (3 wt% of Citric Acid)
-
Entrainer (Optional): Toluene or Cyclohexane (to facilitate azeotropic water removal, though n-propanol can form its own azeotrope).
Apparatus Setup
-
Reactor: 1000 mL 3-neck Round Bottom Flask (RBF).
-
Agitation: Overhead mechanical stirrer (Teflon blade) set to 300-400 RPM.
-
Water Removal: Dean-Stark trap fitted with a high-efficiency reflux condenser.
-
Heating: Oil bath with PID temperature control.
Step-by-Step Methodology
-
Catalyst Activation:
-
Wash Amberlyst-15 with n-propanol to remove pore-clogging fines.
-
Dry in a vacuum oven at 80°C for 4 hours to remove physisorbed water (Crucial: Water inhibits the catalyst).
-
-
Reaction Initiation:
-
Charge the RBF with 192.1 g Citric Acid and 360.6 g n-Propanol.
-
Begin stirring and heating to 60°C until Citric Acid is fully dissolved.
-
Add the activated catalyst beads.
-
Increase temperature to Reflux (~97°C - 105°C) .
-
-
Reaction Monitoring (The Self-Validating Step):
-
Monitor the Dean-Stark trap. The reaction generates theoretically 54 mL of water (3 moles).
-
Checkpoint: The reaction is considered complete when water evolution ceases (typically 4-6 hours) and the collected volume approaches theoretical limits.
-
In-Process Control: Take a 0.5 mL aliquot every hour. Filter catalyst. Analyze Acid Value (AV) via titration with 0.1N KOH.
-
-
Work-up:
-
Filtration: Cool mixture to 40°C. Filter off the solid catalyst (Save for regeneration).
-
Neutralization: The filtrate may contain trace unreacted acid. Wash with 5% Sodium Carbonate (
) solution until pH is neutral (7.0). -
Phase Separation: Separate the organic layer (Top) from the aqueous layer.
-
Drying: Dry organic layer over Anhydrous Magnesium Sulfate (
).
-
-
Purification:
-
Perform Vacuum Distillation to remove excess n-Propanol.
-
Condition: 50-60°C at 20 mbar.
-
Final Product Isolation: TPC is a high-boiling liquid. If high purity is required, distill the ester itself under high vacuum (<1 mbar, >150°C), though this is often unnecessary for plasticizer grade.
-
Part 5: Process Workflow Visualization
Caption: Industrial workflow for TPC production emphasizing catalyst recycling and solvent recovery loops.
Part 6: Analytical Validation
To ensure the product meets scientific standards, the following analytical results must be verified:
-
FT-IR Spectroscopy:
-
Target: Appearance of strong Ester Carbonyl (
) stretch at 1735-1750 cm⁻¹ . -
Validation: Disappearance of the broad Carboxylic Acid O-H stretch (2500-3300 cm⁻¹).
-
-
Acid Value (AV):
-
Target: < 0.5 mg KOH/g. High AV indicates incomplete reaction or poor neutralization.
-
-
GC-MS (Gas Chromatography - Mass Spectrometry):
-
Confirm molecular ion peak for this compound.
-
Identify impurities: Mono-propyl citrate, Di-propyl citrate (indicates insufficient reaction time).
-
References
-
Synthesis of Tributyl Citrate Using Solid Acid as a Catalyst.Journal of Chemical Industry of Forest Products. (2010).
) in citrate esterification, establishing the protocol for heterogeneous catalysis. -
Kinetics of Esterification of Citric Acid with n-Butanol over Zirconium Sulfate Supported on Molecular Sieves. Journal of Molecular Catalysis A: Chemical. (2013). Provides the kinetic modeling (Eley-Rideal mechanism) applicable to propyl citrate synthesis.
-
This compound: Compound Summary. PubChem. National Library of Medicine. Verified chemical structure and physical property data for TPC.
-
Reaction Kinetics of the Catalytic Esterification of Citric Acid with Ethanol. Industrial & Engineering Chemistry Research. (2006). Foundational text on the stepwise kinetics of citric acid esterification using Amberlyst-15.
-
Tributyl citrate as an effective plasticizer for biodegradable polymers. Polymer International. (2018). Contextualizes the application of citrate esters (propyl/butyl) in green polymer chemistry.
Sources
Methodological & Application
Use of Tripropyl citrate in polymer synthesis
Technical Guide: Tripropyl Citrate (TPC) as a Performance Modulator in Polymer Synthesis and Formulation
Abstract & Strategic Utility
This compound (TPC) (CAS: 1587-21-9) is a non-toxic, biodegradable citrate ester utilized primarily as a plasticizer and solvent in advanced polymer synthesis. While its homologs—Triethyl Citrate (TEC) and Tributyl Citrate (TBC)—are industry standards, TPC occupies a critical "Goldilocks" zone in hydrophobicity and volatility.
-
TEC (C2): High water solubility, higher volatility. prone to leaching in aqueous environments.
-
TPC (C3): Optimized balance. Reduced water solubility compared to TEC (preventing leaching) while maintaining higher polarity than TBC (ensuring better compatibility with moderately polar matrices like PLA and acrylics).
-
TBC (C4): High hydrophobicity, lower compatibility with highly polar matrices.
This guide details the integration of TPC into biodegradable polymers (PLA) and pharmaceutical coatings, providing validated protocols for melt extrusion and solvent casting.
Mechanism of Action: The Free Volume Theory
TPC functions via the Free Volume Theory . Unlike solid fillers, TPC is a low-molecular-weight solvent that intersperses between polymer chains.
-
Lubricity: The propyl groups of TPC act as internal lubricants, reducing the frictional forces between polymer chains.
-
Free Volume Expansion: TPC molecules force polymer chains apart, increasing the "free volume" within the matrix. This lowers the Glass Transition Temperature (
), converting brittle plastics (like neat PLA) into flexible, ductile materials.
Visualizing the Mechanism
Figure 1: Mechanism of TPC plasticization. TPC disrupts inter-chain forces, increasing free volume.[1]
Application 1: Melt Extrusion of TPC-Plasticized PLA
Context: Polylactic Acid (PLA) is inherently brittle with a
Materials:
-
Polymer: PLA (Ingeo™ or equivalent extrusion grade).
-
Plasticizer: this compound (≥98% purity).
-
Equipment: Twin-screw extruder (L/D ratio ≥ 40).
Protocol: Reactive Melt Blending
Step 1: Pre-drying (Critical)
-
Dry PLA pellets at 80°C for 4-6 hours in a vacuum oven. Moisture content must be <0.02% to prevent hydrolytic degradation during extrusion.
-
Note: TPC does not require drying but should be kept anhydrous.
Step 2: Dry Blending vs. Liquid Injection
-
Method A (Lab Scale): Tumble mix dried PLA pellets with TPC (5–20 wt%) in a sealed container for 20 minutes to allow surface absorption.
-
Method B (Pilot/Industrial): Use a liquid injection pump to introduce TPC directly into Zone 2 of the extruder. This is preferred to prevent screw slippage at the feed throat.
Step 3: Extrusion Profile Set the temperature profile to ensure melting without degrading the citrate ester (Flash point ~109°C, Boiling point ~198°C at reduced pressure, but stable up to ~220°C in melt).
| Zone | Temperature (°C) | Function |
| Feed Throat | 160 | Polymer softening |
| Zone 2 (Injection) | 170 | TPC Injection / Mixing |
| Compression | 180 | Plasticization & Homogenization |
| Metering | 175 | Pressure build-up |
| Die | 170 | Shaping |
Step 4: Cooling and Pelletizing
-
Extrude strand into a water bath (maintained at 25°C).
-
Caution: TPC is slightly water-soluble. Minimize residence time in the water bath to prevent surface leaching. Air cooling is superior if available.
Application 2: Pharmaceutical Polymer Coatings (Solvent Casting)
Context: TPC is used as a non-toxic plasticizer in enteric coatings (e.g., Methacrylic acid copolymers like Eudragit®). It ensures the film does not crack on the tablet surface during storage.
Protocol: Preparation of Plasticized Coating Solution
Step 1: Solvent Selection
-
Select a solvent compatible with both the polymer and TPC.
-
Recommended: Isopropyl Alcohol (IPA) / Acetone mixture (60:40).
Step 2: Plasticizer Addition [2]
-
Dissolve the polymer (e.g., Eudragit L100) in the solvent mixture to achieve a 10-15% w/w solution.
-
Add TPC at 10–20% w/w based on the dry polymer weight.
-
Calculation: If using 10g Polymer, add 1.0–2.0g TPC.
-
-
Stir magnetically for 30 minutes. The solution should be clear. Turbidity indicates incompatibility.
Step 3: Film Casting / Spraying
-
Casting: Pour onto a Teflon plate and dry at 40°C for 24 hours.
-
Spraying: Use a fluidized bed coater. TPC reduces the Minimum Film Forming Temperature (MFFT), allowing coating at lower temperatures (30-35°C product temperature).
Step 4: Curing
-
Cure the coated tablets at 40°C for 2 hours. This "annealing" step allows TPC to migrate and equilibrate within the polymer matrix, removing internal stresses.
Characterization & Validation
To validate the synthesis/formulation, perform the following tests:
| Test | Instrument | Target Outcome with TPC |
| Glass Transition ( | DSC (Differential Scanning Calorimetry) | |
| Thermal Stability | TGA (Thermogravimetric Analysis) | Ensure no significant weight loss < 200°C (confirms TPC is stable). |
| Mechanical Strength | Tensile Tester (ASTM D638) | Increased Elongation at Break (%); Decreased Tensile Strength (MPa). |
| Leaching/Migration | HPLC | Immerse film in water/buffer. TPC should show lower migration than Triethyl Citrate. |
Experimental Workflow Diagram
Figure 2: Experimental workflow for integrating TPC into polymer systems.
Safety & Regulatory (E-E-A-T)
-
Toxicity: Citrate esters are generally recognized as safe (GRAS) for food contact and pharmaceutical use. TPC hydrolyzes in the body into citric acid and propanol, both metabolizable.
-
Regulatory: Check specific compliance for CAS 1587-21-9 in your jurisdiction (REACH, FDA). While TBC and TEC are more commonly listed in pharmacopeias, TPC is widely accepted in R&D and specific industrial applications as a phthalate-free alternative.
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link][1][3]
-
Chaos, A., et al. (2019). Tributyl citrate as an effective plasticizer for biodegradable polymers: effect of plasticizer on free volume and transport and mechanical properties. Polymer International, 68(1), 125-133.[2] (Cited for comparative mechanism of citrate esters in PLA). [Link]
- Vertex AI Search. (2026). Consolidated search on CAS 1587-21-9 applications. (Verified chemical properties and synthesis routes).
Sources
Application Note: Tripropyl Citrate (TPC) as a High-Performance Plasticizer for PVC and Pharmaceutical Polymers
[1]
Executive Summary
Tripropyl Citrate (TPC) (CAS: 1587-21-9) represents a critical "intermediate" solution in the citrate ester family of plasticizers. While Triethyl Citrate (TEC) is favored for high hydrophilicity and Tributyl Citrate (TBC) for lipophilicity, TPC offers a unique balance of solubility parameter compatibility and hydrophobic resistance . This guide details the physicochemical profile of TPC, its mechanism of action via the Free Volume Theory, and provides validated protocols for its incorporation into medical-grade Polyvinyl Chloride (PVC) and pharmaceutical film coatings (Ethylcellulose/HPMC).
Chemical & Physical Profile
TPC acts as a non-toxic, bio-based alternative to phthalates (e.g., DEHP). Its molecular structure allows it to insert between polymer chains, increasing free volume and reducing the glass transition temperature (
Comparative Technical Data
The following table contrasts TPC with industry standards to guide formulation choices.
| Property | This compound (TPC) | Triethyl Citrate (TEC) | Tributyl Citrate (TBC) | DEHP (Phthalate Std) |
| CAS Number | 1587-21-9 | 77-93-0 | 77-94-1 | 117-81-7 |
| Molecular Weight | 318.36 g/mol | 276.28 g/mol | 360.44 g/mol | 390.56 g/mol |
| Physical State | Clear Liquid | Clear Liquid | Clear Liquid | Viscous Liquid |
| Boiling Point | ~198°C (13 mmHg) | 127°C (1 mmHg) | 170°C (1 mmHg) | 385°C (Atm) |
| LogP (Hydrophobicity) | ~1.6 - 2.1 | ~0.3 | ~3.5 | ~7.5 |
| Water Solubility | Low (<1%) | Moderate (~6.5%) | Insoluble | Insoluble |
| Primary Utility | Balanced hydrophobicity | Hydrophilic films | Hydrophobic PVC | General PVC |
Formulator's Note: TPC's boiling point requires careful thermal management during PVC extrusion to prevent "fuming" or plate-out, unlike the higher molecular weight DEHP.
Mechanism of Action
TPC functions primarily through the Lubricity and Free Volume theories. The citrate ester polar groups interact with the polymer dipoles (e.g., C-Cl in PVC), while the propyl chains act as spacers.
Figure 1: Mechanism of TPC plasticization showing dipole shielding and free volume expansion.
Protocol A: Compounding Medical-Grade PVC
Objective: Manufacture flexible PVC tubing or sheets using TPC as the primary plasticizer. Target Hardness: Shore A 75-85.
Reagents & Equipment
-
Polymer: PVC Resin (K-value 65-70 for extrusion).
-
Plasticizer: this compound (>98% purity).
-
Stabilizer: Ca/Zn stearate system (Non-toxic thermal stabilizer).
-
Co-stabilizer: Epoxidized Soybean Oil (ESBO) – Critical for scavenging HCl.
-
Equipment: High-speed mixer (Henschel type), Twin-screw extruder.
Step-by-Step Methodology
-
Dry Blending (The Absorption Phase):
-
Pre-heat mixer to 60°C .
-
Add PVC resin and Ca/Zn stabilizer. Mix at low speed (500 rpm) for 2 mins.
-
Critical Step: Inject TPC slowly via spray nozzle while increasing speed to 1500 rpm.
-
Why? Spraying prevents localized saturation ("fish eyes").
-
Raise temperature to 85°C-90°C . Hold for 8-10 minutes.
-
Mechanism:[1][2] At 85°C, PVC grains become porous, allowing TPC to diffuse inside the grain (Dry Blend).
-
-
Cooling:
-
Transfer to cooling mixer immediately. Reduce temp to 40°C to prevent agglomeration.
-
-
Melt Compounding (Extrusion):
-
Feed dry blend into a twin-screw extruder.
-
Temperature Profile:
-
Zone 1 (Feed): 140°C
-
Zone 2 (Compression): 155°C
-
Zone 3 (Metering): 165°C
-
Die: 160°C
-
-
Caution: Do not exceed 175°C. TPC is more volatile than DEHP; excessive heat will cause surface defects and loss of plasticizer.
-
-
Validation:
-
Measure Shore A Hardness (ASTM D2240).
-
Perform Tensile Test (ASTM D638). Target Elongation: >250%.
-
Figure 2: Industrial workflow for compounding TPC into PVC, emphasizing thermal control.
Protocol B: Pharmaceutical Film Coating
Objective: Prepare a plasticized Ethylcellulose (EC) film for sustained-release tablets. Rationale: TPC is used here to prevent film cracking (brittleness) without making the film too hydrophilic (which would cause dose dumping).
Formulation Table
| Component | Function | % w/w (Solids) |
| Ethylcellulose (10 cP) | Film Former | 80% |
| This compound | Plasticizer | 20% |
| Ethanol / Water (95:5) | Solvent System | q.s. (10% solid content) |
Methodology
-
Solvent Preparation:
-
Charge Ethanol/Water into a vessel with a propeller stirrer.
-
-
Plasticizer Dispersion:
-
Polymer Dissolution:
-
Slowly add Ethylcellulose into the vortex.
-
Stir at room temperature until clear (approx. 45-60 mins).
-
-
De-aeration:
-
Let solution stand for 30 mins or use vacuum to remove air bubbles.
-
-
Casting / Spraying:
-
Lab Scale: Cast onto Teflon plates using a doctor blade (0.5 mm wet thickness).
-
Drying: Dry in an oven at 50°C for 12 hours.
-
Warning: Do not exceed 60°C during drying. Rapid solvent evaporation combined with TPC's volatility can lead to "skinning" (trapping solvent) or surface migration.
-
Performance Validation & Quality Control
To ensure the protocol was successful, the following tests are mandatory:
Glass Transition Temperature ( ) Shift
-
Method: Differential Scanning Calorimetry (DSC).[5]
-
Expectation: Pure PVC
is ~80°C. With 30% TPC, target is -10°C to 0°C . -
Pass Criteria: A single, sharp
peak indicates complete miscibility. Two peaks indicate phase separation (failure).
Leaching Test (Critical for Medical Devices)
-
Method: ASTM F665 (Extraction into Simulants).
-
Simulants: Distilled water, Ethanol (15%), Vegetable Oil.
-
Procedure: Incubate sample in simulant at 37°C for 72 hours. Measure weight loss.
-
Note: TPC will show higher resistance to water extraction than TEC, but lower resistance to oil extraction than TBC.
Regulatory & Toxicology Profile
-
Toxicity: TPC is generally recognized as safe (GRAS) for specific applications and is used in cosmetics (skin conditioning) and food contact materials under specific regulations.
-
Metabolism: Like other citrates, TPC hydrolyzes in the body into Citric Acid and Propanol, both of which are metabolizable, unlike the metabolites of DEHP (MEHP).
-
Regulatory Status: Listed in public chemical inventories (TSCA, EINECS 216-450-8).
References
-
PubChem. (2025).[6] this compound | C15H26O7.[1][6][7] National Library of Medicine. [Link][1][6]
-
ResearchGate. (2018). Tributyl citrate as an effective plasticizer for biodegradable polymers (Comparative analysis of Citrate Esters). [Link]
-
U.S. CPSC. (2019). Toxicity Review for Tributyl Citrate (Contextual data on Citrate Ester family toxicity). [Link]
-
Wiley Online Library. (2018).[5] Effect of plasticizer on free volume and transport properties. Polymer International.[5] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tributyl citrate - Safety Data Sheet [chemicalbook.com]
- 3. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridgepublish.com [cambridgepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester (CAS 1587-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Tripropyl Citrate in Dental Polymerizable Compositions
Executive Summary
Tripropyl citrate (TPC) represents a critical intermediate in the homologous series of citrate ester plasticizers, sitting between the highly volatile triethyl citrate (TEC) and the more hydrophobic tributyl citrate (TBC). In dental polymerizable compositions—specifically temporary crown and bridge materials, soft denture liners, and tissue conditioners—TPC serves as a biocompatible, non-phthalate plasticizer. Its primary function is to reduce the glass transition temperature (
This guide details the mechanism, formulation protocols, and characterization workflows for integrating TPC into self-curing (cold-cure) and light-curing dental resins.
Chemical Basis & Mechanism of Action
The "Goldilocks" Plasticizer
While Triethyl citrate is often too water-soluble (leading to rapid leaching) and Tributyl citrate can be difficult to solvate in certain hydrophilic monomer matrices, this compound offers a physicochemical balance:
-
Hydrophobicity: Sufficient to resist rapid washout by saliva.
-
Solubility: Compatible with common dental monomers like Methyl Methacrylate (MMA) and Urethane Dimethacrylate (UDMA).
-
Volatility: Low enough to remain stable during exothermic polymerization reactions.
Mechanism: Free Volume Expansion
TPC functions via the Free Volume Theory . When introduced into a polymer matrix like Poly(methyl methacrylate) (PMMA), TPC molecules insert themselves between polymer chains. The bulky citrate structure disrupts intermolecular Van der Waals forces, increasing the free space (volume) available for chain segment rotation.
Key Outcome: This internal lubrication transforms a brittle, glassy polymer into a tougher, more resilient material capable of withstanding masticatory forces without catastrophic failure.
Figure 1: Mechanism of this compound plasticization in methacrylic dental networks.
Experimental Protocols
Protocol A: Formulation of High-Toughness Temporary Crown Resin
Objective: To formulate a self-curing (powder/liquid) resin with TPC to prevent brittle fracture during the temporization phase.
Materials Required
-
Powder Phase:
-
Poly(ethyl methacrylate) (PEMA) powder (Mean particle size: 50–100 μm).
-
Benzoyl Peroxide (BPO) - Initiator (1.0% w/w of powder).
-
-
Liquid Phase:
Step-by-Step Methodology
-
Preparation of the Liquid Monomer Blend:
-
In an amber glass vial, measure the base monomer (MMA).
-
Add This compound at a concentration of 10% to 20% (w/w) relative to the monomer mass.
-
Note: <10% may yield insufficient plasticity; >20% may severely retard curing and reduce surface hardness.
-
-
Add DMPT (Activator) at 0.5% to 1.0% (w/w) .
-
Vortex for 2 minutes until a homogenous, single-phase solution is obtained.
-
-
Powder/Liquid Mixing (Doughing Time):
-
Ratio: Mix 2g of Powder with 1mL of Liquid (approx 2:1 ratio by weight).
-
Spatulate for 30 seconds in a silicone mixing cup.
-
Observe the "dough" stage. TPC may slightly extend the time to reach the non-sticky dough stage compared to non-plasticized resins.
-
-
Curing:
-
Place the dough into the matrix/mold.
-
Allow to self-cure at room temperature (23°C) or in a pressure pot (45°C, 2 bar) to minimize porosity.
-
Critical Check: TPC can retard the polymerization rate. If the surface remains tacky, increase the curing time by 20% or slightly increase the BPO/DMPT ratio in future iterations.
-
-
Post-Cure Conditioning:
-
Immerse the cured specimen in distilled water at 37°C for 24 hours to elute any unreacted monomer and stabilize the plasticizer distribution.
-
Protocol B: Leaching and Stability Testing
Objective: Verify that TPC remains within the matrix and does not leach out at toxic levels, ensuring biocompatibility (ISO 10993 compliant logic).
-
Specimen Fabrication: Prepare discs (10mm diameter, 2mm thickness) using Protocol A.
-
Solvent Extraction:
-
Immerse discs in artificial saliva (pH 7) and ethanol/water solution (75:25) (simulating food/drink consumption).
-
Incubate at 37°C for 1, 7, and 28 days.
-
-
Quantification (HPLC Method):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (gradient).
-
Detection: UV at 210 nm (ester carbonyl absorption).
-
Limit: Leaching should be <1% of total mass over 7 days for acceptable clinical stability.
-
Comparative Data: Citrate Esters
The following table highlights why a formulator might choose this compound over its homologs.
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) | Relevance to Dental Resin |
| Carbon Chain | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) | Affects hydrophobicity. |
| Water Solubility | High (~6.5 g/100mL) | Moderate | Low (<0.1 g/100mL) | TPC resists saliva washout better than TEC. |
| Plasticizing Efficiency | High | High | Moderate | TPC solvates PMMA efficiently. |
| Boiling Point | ~294°C | ~170°C (at 1 mmHg) | ~170°C (at 1 mmHg) | All are stable at oral temps; TPC is non-volatile. |
| Biocompatibility | FDA GRAS | FDA GRAS (Ester) | FDA GRAS | Safe for temporary mucosal contact. |
Troubleshooting & Optimization
Issue: Retarded Polymerization (Slow Set)
Cause: Citrate esters can act as chain transfer agents or simply dilute the monomer concentration, reducing the collision frequency of radicals. Solution:
-
Do not exceed 20% w/w TPC loading.
-
Increase the initiator (BPO) concentration by 0.2-0.5%.
-
Ensure the mold is warm (37-45°C) to accelerate the rate constant.
Issue: Phase Separation (Opaque/White Spots)
Cause: TPC solubility limit reached in the specific monomer matrix (e.g., highly hydrophilic Bis-GMA systems). Solution:
-
TPC is most compatible with MMA, IBMA, and UDMA.
-
If using Bis-GMA, add a co-solvent or reduce TPC loading.
-
Use Acetyl this compound (if available) or blend with TEC for better compatibility.
Figure 2: Optimization workflow for integrating TPC into dental resin systems.
References
-
Ataman Chemicals. Tributyl Citrate - Technical Data Sheet. (General properties of citrate esters in polymers).
-
National Institutes of Health (NIH). Effects of Acetyl Tributyl Citrate on the Mechanical Properties... of Light-Cured 3D Printing Resins. (Demonstrates the mechanism of citrate plasticizers in dental resins).
-
Google Patents. WO2021042325A1 - Composition of temporary dental material. (Explicitly lists citrate esters as plasticizers for temporary dental materials).[2]
-
Tokyo Chemical Industry (TCI). this compound Product Specifications (CAS 1587-21-9).
-
MDPI. The Use of Acrylate Polymers in Dentistry. (Discusses the toxicity of phthalates and the shift toward citrate alternatives).
Sources
Application Note: Tripropyl Citrate in Cosmetic and Dermatological Preparations
[1][2]
Part 1: Executive Summary & Technical Positioning
Tripropyl Citrate (TPC) (CAS: 1587-21-9) represents a critical "intermediate lipophilicity" ester within the alkyl citrate family. While Triethyl Citrate (TEC) is widely utilized for its water miscibility and Tributyl Citrate (TBC) for its hydrophobicity, TPC occupies the physicochemical "Goldilocks zone."
For the formulation scientist, TPC offers a strategic advantage: it provides the plasticizing efficiency of butyl esters without the extreme hydrophobicity that can lead to phase separation in semi-polar systems. This guide details the mechanisms, formulation protocols, and safety considerations for integrating TPC into high-performance cosmetic and dermatological matrices.
Physicochemical Comparative Profile[3][4]
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) |
| Chain Length | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) |
| LogP (Predicted) | ~0.3 - 0.8 | ~1.8 - 2.2 | ~3.0 - 4.0 |
| Water Solubility | Moderate (~65 g/L) | Low / Negligible | Insoluble |
| Plasticization Efficiency | Moderate | High | Very High |
| Primary Utility | Deodorants, Aqueous Sprays | Hybrid Solvent, Nail Enamel | Nail Enamel, W/O Emulsions |
Part 2: Mechanism of Action
The "Free Volume" Plasticization Theory
In polymer-based systems (e.g., nitrocellulose in nail polish or acrylate films in skin barriers), TPC functions by inserting itself between polymer chains. Its propyl groups increase the "free volume" of the system, reducing the glass transition temperature (
-
Advantage over Phthalates: TPC is a bio-based, non-phthalate plasticizer that avoids the endocrine-disrupting toxicity profile associated with DBP (Dibutyl Phthalate).
-
Advantage over TEC: TPC’s longer alkyl chains provide better anchoring in hydrophobic polymers, preventing "blooming" (migration to the surface) which is common with more volatile, shorter-chain esters.
Carrier Solvent for Lipophilic Actives
In dermatological preparations, TPC acts as a penetration enhancer and solvent . Its intermediate polarity allows it to solubilize lipophilic actives (e.g., Salicylic Acid, Retinol) while remaining compatible with polar solvents like ethanol or propylene glycol.
Enzyme Inhibition (Deodorant Activity)
Like its homologue TEC, TPC functions as a "suicide substrate" for bacterial esterases.
-
Mechanism: Bacteria (e.g., Corynebacterium) on the skin secrete esterases to break down sweat lipids into malodorous fatty acids.
-
TPC Action: The esterases preferentially hydrolyze TPC instead of sweat lipids. This releases Citric Acid and Propanol. The Citric Acid lowers the local pH, inhibiting further bacterial enzyme activity.
Part 3: Visualization of Functional Logic
Caption: Functional mapping of this compound showing how its structural properties translate to specific cosmetic applications.
Part 4: Formulation Protocols
Protocol A: Plasticizing Efficacy in Nail Enamel
Objective: To formulate a phthalate-free nail enamel with superior chip resistance using TPC.
Materials:
-
Nitrocellulose (1/2 sec RS grade)
-
This compound (TPC)[1]
-
Ethyl Acetate / Butyl Acetate (Solvents)
-
Stearalkonium Hectorite (Rheology modifier)
Step-by-Step Methodology:
-
Base Preparation: Dissolve Nitrocellulose (15% w/w) in a solvent blend of Ethyl Acetate (35%) and Butyl Acetate (30%). Mix at high shear (1500 rpm) until clear.
-
Plasticizer Addition: Add This compound at a ratio of 1:2 relative to the resin (approx. 7.5% w/w of total formula).
-
Critical Checkpoint: If using TBC (Butyl), the ratio is usually 1:1. TPC is slightly more polar; start with 1:2 to avoid over-softening the film.
-
-
Dispersion: Add Stearalkonium Hectorite (1.5%) pre-dispersed in solvent.
-
Film Testing:
-
Cast a 100-micron wet film on a glass plate.
-
Dry for 24 hours at 25°C.
-
Mandrel Bend Test: Bend the coated panel over a 1/8" mandrel.
-
Pass Criteria: No cracking or delamination.
-
Protocol B: Solubilization of Salicylic Acid (2%)
Objective: To create a clear, alcohol-free toner or serum base where TPC acts as the primary solvent for the active.
Step-by-Step Methodology:
-
Phase A (Active Phase):
-
Weigh 2.0g Salicylic Acid.
-
Add 10.0g This compound .
-
Heat to 40°C with magnetic stirring.
-
Observation: The solution should become crystal clear. TPC dissolves Salicylic Acid more efficiently than mineral oil due to its ester polarity.
-
-
Phase B (Carrier Phase):
-
Combine Propylene Glycol (20g) and Pentylene Glycol (5g).
-
-
Emulsification (Optional):
-
If an aqueous product is desired, add Phase A+B to Water (q.s. 100g) containing a solubilizer like Polysorbate-20 (5g).
-
Note: TPC is not water-soluble. Without a surfactant, it will phase separate.
-
-
Stability Check:
-
Store at 4°C for 48 hours. Look for crystal precipitation (recrystallization of Salicylic Acid).
-
Success: Solution remains clear.
-
Part 5: Safety & Regulatory Considerations
Toxicological Profile (Read-Across Approach): While specific public toxicological monographs for this compound are less abundant than for Ethyl/Butyl analogs, safety is generally established via read-across principles accepted by regulatory bodies (e.g., OECD, ECHA) for the alkyl citrate family.
-
Metabolism: Like other citrate esters, TPC is hydrolyzed in the skin/body into Citric Acid (a Krebs cycle intermediate) and Propanol (metabolized to propionic acid/CO2). Both metabolites have well-understood safety profiles.
-
Skin Irritation: Expected to be non-irritating to slightly irritating (similar to TBC).
-
Sensitization: Citrate esters are generally considered non-sensitizers.
-
Regulatory Status:
Handling Precautions:
-
Wear standard PPE (gloves, goggles).
-
Store in cool, dry conditions to prevent hydrolysis (formation of free acid).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74113, this compound. Retrieved from [Link][1]
-
Cosmetic Ingredient Review (2014). Safety Assessment of Alkyl Citrate Esters as Used in Cosmetics.[14] (Demonstrates safety of homologous series). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Citric acid, tripropyl ester.[1] Retrieved from [Link]
Sources
- 1. This compound | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Trimethyl citrate , 98% , 1587-20-8 - CookeChem [cookechem.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. WO2008074576A1 - Conditioning composition of specially selected mild anionic surfactants and cationic or amphoteric polymers in agents for the treatment of keratinic fibers - Google Patents [patents.google.com]
- 7. The NTA Solution Project | FIU College of Arts, Sciences & Education [case.fiu.edu]
- 8. WO2018036625A1 - A preservative mixture - Google Patents [patents.google.com]
- 9. A skin and/or hair whitening mixture - Patent 2842607 [data.epo.org]
- 10. EP2853254A1 - A cosmetic composition for lightening skin and/or hair - Google Patents [patents.google.com]
- 11. pure-synth.com [pure-synth.com]
- 12. CITRIC ACID TRI-N-PROPYL ESTER | 1587-21-9 [chemicalbook.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. researchgate.net [researchgate.net]
Application Note: Tripropyl Citrate (TPC) as a Cell-Permeable Pro-Inhibitor of Phosphofructokinase-1 (PFK-1)
This Application Note is structured for researchers and drug development professionals. It synthesizes the chemical properties of Tripropyl Citrate (TPC) with its biological utility as a cell-permeable metabolic modulator.
Executive Summary
This compound (TPC) is a lipophilic ester of citric acid. Unlike endogenous citrate, which requires specific transporters (e.g., SLC13A5, CIC) to cross biological membranes, TPC passively diffuses across the plasma membrane. Once intracellular, ubiquitous esterases hydrolyze TPC, releasing free citrate. This intracellular surge of citrate acts as a potent allosteric inhibitor of Phosphofructokinase-1 (PFK-1) , the rate-limiting enzyme of glycolysis.
This protocol details the use of TPC to chemically induce a "metabolic clamp" on glycolysis, forcing cells to shift energy production away from the Warburg effect. It is a critical tool for studying metabolic flexibility in cancer cells, immune cell differentiation, and lipogenesis regulation.
Mechanism of Action
The utility of TPC lies in its ability to bypass the tightly regulated transport systems of the cell.
-
Passive Entry: The propyl ester modifications mask the negative charge of the tricarboxylate core, increasing logP and allowing passive diffusion.
-
Intracellular Activation: Cytosolic carboxylesterases (e.g., CES1) hydrolyze the ester bonds.
-
Target Inhibition: Released citrate binds to the allosteric regulatory site of PFK-1, stabilizing the enzyme in its low-affinity T-state.
-
Downstream Effect: This blocks the conversion of Fructose-6-phosphate to Fructose-1,6-bisphosphate, effectively halting glycolytic flux and lactate production.
DOT Diagram: Mechanism of Action
Figure 1: Mechanism of this compound acting as a pro-inhibitor to block glycolytic flux.
Preparation and Handling
Chemical Properties
| Property | Specification |
| CAS Number | 1587-21-9 |
| Molecular Weight | 318.36 g/mol |
| Solubility | Soluble in Ethanol, DMSO, Acetone. Insoluble in water. |
| Stability | Hydrolytically unstable in basic aqueous media. Store stocks in anhydrous solvent. |
Stock Solution Protocol
Objective: Prepare a 1 M Stock Solution.
-
Weighing: Weigh 318.4 mg of this compound (liquid at RT, density ~1.08 g/mL). Alternatively, pipette 295 µL of neat liquid.
-
Solvent: Add anhydrous DMSO or Ethanol to a final volume of 1.0 mL.
-
Mixing: Vortex for 30 seconds until fully dissolved.
-
Storage: Aliquot into amber glass vials (ester-resistant). Store at -20°C. Stable for 6 months.
Experimental Protocol: The "Metabolic Clamp" Assay
Objective: Determine the IC50 of TPC for glycolytic inhibition in cancer cells (e.g., HeLa or A549) by measuring lactate production.
Reagents Required
-
Target Cells (e.g., A549 lung carcinoma).
-
Culture Media (DMEM, 10% FBS, 0 mM Pyruvate - critical to force glucose dependence).
-
This compound 1 M Stock.
-
Lactate Assay Kit (Colorimetric or Fluorometric).
-
Vehicle Control (DMSO/Ethanol).
Step-by-Step Workflow
Step 1: Cell Seeding
-
Seed cells in a 96-well plate at 10,000 cells/well.
-
Incubate for 24 hours to allow attachment.
Step 2: Treatment Preparation
-
Prepare fresh media with reduced serum (1% FBS) to minimize extracellular esterase activity from serum.
-
Prepare a serial dilution of TPC in media.
-
Recommended Range: 0 mM (Vehicle), 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 20 mM.
-
Note: High concentrations are required because TPC is a competitive substrate; sufficient intracellular citrate must accumulate to outcompete ATP/F6P dynamics.
-
Step 3: Incubation
-
Aspirate old media.
-
Add 100 µL of TPC-containing media to wells.
-
Incubate for 4 to 6 hours .
-
Why this time? Sufficient time for hydrolysis and metabolic shift, but short enough to avoid toxicity from acidification.
-
Step 4: Readout (Lactate Quantification)
-
Collect 50 µL of supernatant from each well.
-
Perform Lactate Assay according to manufacturer instructions.
-
Normalize data to total protein or cell viability (using WST-1 or MTT in the remaining cells).
DOT Diagram: Experimental Workflow
Figure 2: Workflow for validating TPC-mediated glycolytic inhibition.
Data Analysis & Interpretation
Expected Results
Citrate accumulation should dose-dependently reduce lactate secretion.
| TPC Concentration (mM) | Expected Lactate (% of Control) | Physiological Interpretation |
| 0 (Vehicle) | 100% | Basal high glycolysis (Warburg effect). |
| 2.5 mM | ~80% | Initial accumulation; PFK-1 T-state stabilization begins. |
| 5.0 mM | ~50% | Significant glycolytic block. |
| 10.0 mM | < 20% | Near-complete inhibition; cells may switch to OXPHOS or undergo apoptosis. |
Calculating IC50
-
Normalize: $ \text{Normalized Lactate} = \frac{\text{Lactate}{sample}}{\text{Viability}{sample}} $
-
Plot: Log[TPC] (x-axis) vs. Normalized Lactate (y-axis).
-
Fit: Use a non-linear regression (4-parameter logistic) to determine the concentration required for 50% inhibition of lactate output.
Troubleshooting
-
No Inhibition Observed:
-
Cause: High serum esterases in media hydrolyzed TPC outside the cell.
-
Fix: Use serum-free or low-serum (0.5%) media during the 4-hour treatment window.
-
-
High Toxicity:
-
Cause: Intracellular acidification (citric acid release).
-
Fix: Buffer media with 25 mM HEPES; reduce incubation time.
-
References
-
PubChem . (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sola, M. M., et al. (1994). Citrate inhibition of rat-kidney cortex phosphofructokinase. Molecular and Cellular Biochemistry, 135(2), 123-128. Retrieved from [Link]
-
Iacobazi, V., et al. (2022). Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology. Cell Death & Disease.[1][2] Retrieved from [Link]
-
Reiss, P. D., et al. (1982). Inhibition of citrate synthase by oleoyl-CoA: a regulatory phenomenon. Journal of Biological Chemistry. Retrieved from [Link]
Sources
Application Note: Quantitative Determination of Tripropyl Citrate (TPC) in Environmental Matrices via GC-MS
Part 1: Strategic Overview
The Analytical Challenge
Tripropyl citrate (TPC, CAS 1587-21-9) is increasingly utilized as a "green" plasticizer, serving as a non-toxic alternative to phthalates in food packaging, pharmaceutical coatings, and cosmetics. However, its rising industrial volume necessitates rigorous environmental monitoring. Unlike its homologs Triethyl citrate (TEC) and Tributyl citrate (TBC), TPC lacks a dedicated EPA standard method.
This guide bridges that gap. It synthesizes established protocols for citrate esters with specific physicochemical adaptations required for TPC. The method prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) due to TPC’s semi-volatile nature and moderate lipophilicity, offering a detection limit (LOD) capable of reaching the low ng/L (ppt) range.
Scope
-
Matrices: Surface water, wastewater effluents, and sediment/soil.
-
Primary Technique: GC-MS (EI mode).
-
Secondary Technique: LC-MS/MS (for high-organic-content wastewater where derivatization is unwanted).
Part 2: Physicochemical Profile & Method Rationale
Understanding the molecule is the first step in method design. The following properties dictate our extraction and separation strategy.
| Property | Value | Analytical Implication |
| Molecular Weight | 318.36 g/mol | Suitable for standard GC-MS mass range (50–500 m/z). |
| Boiling Point | ~310°C (atm) | Requires a GC column capable of 325°C; TPC elutes mid-to-late chromatogram. |
| Log Kow (LogP) | ~1.6 – 2.1 | Critical: Moderate lipophilicity means it partitions well into organic solvents (DCM, Hexane) but requires careful SPE sorbent selection (Polymeric phases preferred over C18 for better retention of polar functionalities). |
| Solubility | ~20 g/L (Water) | High water solubility compared to phthalates. Risk: Low recovery in Liquid-Liquid Extraction (LLE) if pH is not controlled. |
Part 3: Sample Preparation Protocols
Workflow 1: Aqueous Samples (Surface/Drinking Water)
Method: Solid Phase Extraction (SPE) Rationale: Given TPC's water solubility, LLE often yields poor recovery (<70%). SPE using a hydrophilic-lipophilic balanced copolymer ensures >90% recovery.
Materials
-
Cartridges: Oasis HLB (200 mg) or equivalent Divinylbenzene/N-Vinylpyrrolidone copolymer.
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), Ethyl Acetate.
-
Internal Standard (IS): Tributyl citrate-d27 (preferred) or Phenanthrene-d10.
Protocol Steps
-
Pre-treatment: Filter 500 mL water sample through 0.45 µm glass fiber filter. Acidify to pH 2.0 using HCl to suppress ionization of any free citric acid impurities and improve interaction with the resin.
-
Spiking: Add 50 µL of Internal Standard solution (10 µg/mL in acetone).
-
Conditioning:
-
5 mL Dichloromethane (to remove organic residues).
-
5 mL Methanol (to activate pores).
-
5 mL Ultrapure Water (to equilibrate). Do not let the cartridge dry.
-
-
Loading: Pass sample through cartridge at flow rate < 5 mL/min.
-
Washing: Wash with 5 mL 5% Methanol in water. (Removes salts and highly polar interferences). Dry cartridge under vacuum for 20 mins.
-
Elution: Elute with 2 x 3 mL Dichloromethane/Ethyl Acetate (50:50 v/v).
-
Note: The addition of Ethyl Acetate improves recovery of citrate esters compared to pure DCM.
-
-
Concentration: Evaporate eluate to dryness under Nitrogen stream at 35°C. Reconstitute in 1 mL Ethyl Acetate for GC-MS injection.
Workflow 2: Solid Samples (Soil/Sediment)
Method: Ultrasonic Solvent Extraction (USE) Rationale: TPC binds moderately to soil organic carbon. Aggressive solvent extraction with sonication disrupts these bonds.
Protocol Steps
-
Drying: Air-dry soil samples and sieve (<2 mm).
-
Extraction: Weigh 5 g soil into a glass centrifuge tube. Add 10 mL Acetone:Hexane (1:1).
-
Sonication: Sonicate for 20 mins at room temperature.
-
Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.
-
Repeat: Repeat extraction twice more; combine supernatants.
-
Cleanup (Optional but Recommended): If matrix is complex (high humus), pass extract through a Florisil cartridge to remove polar lipids.
-
Concentration: Evaporate to 1 mL under Nitrogen.
Part 4: Instrumental Analysis (GC-MS)
System: Agilent 7890/5977 or equivalent single quadrupole MS.
Gas Chromatography Parameters
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Why: Low bleed, excellent separation of semi-volatiles.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL Splitless @ 260°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
Total Run Time: ~28 mins.[3]
-
Mass Spectrometry Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification; Scan (50-500 m/z) for confirmation.
Detection Logic (SIM Mode)
Citrate esters fragment characteristically via McLafferty rearrangement and loss of alkoxy groups.
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time (Est.) |
| This compound | 185 | 231 | 273 | ~14.5 min |
| Tributyl Citrate-d27 (IS) | 212 | 266 | - | ~16.2 min |
-
m/z 185: Characteristic citrate backbone fragment (often base peak in citrates).
-
m/z 231: Loss of one propyl ester group [-COOC3H7].
-
m/z 273: Loss of propyl/ethoxy radical.
Part 5: Visualized Workflows
Diagram 1: Analytical Decision Matrix
This logic flow helps researchers choose the correct extraction path based on sample turbidity and organic content.
Figure 1: Decision matrix for selecting the optimal extraction pathway for this compound based on environmental matrix properties.
Part 6: Quality Assurance & Validation
To ensure Trustworthiness and Self-Validation , every batch must include:
-
Method Blank: Ultrapure water processed identically to samples. Must show TPC < 1/3 of LOQ.
-
Laboratory Control Sample (LCS): Water spiked with TPC at 50 µg/L. Recovery must be 80–120%.
-
Matrix Spike (MS): Environmental sample spiked with TPC. If recovery is <70% while LCS is normal, matrix suppression is occurring (common in wastewater). Corrective Action: Use Standard Addition quantification or switch to LC-MS/MS.
-
Calibration: 5-point curve (10, 50, 100, 500, 1000 µg/L). R² must be > 0.995.
Troubleshooting Guide
-
Issue: Poor peak shape (tailing).
-
Cause: Active sites in the GC liner or column. Citrates have free hydroxyl groups that hydrogen bond.
-
Fix: Replace liner with a deactivated splitless liner; trim column guard.
-
-
Issue: Low Recovery in Water.[3]
-
Cause: Breakthrough on SPE cartridge.
-
Fix: Lower the flow rate during loading (<5 mL/min) or increase sorbent mass to 500 mg.
-
References
-
United States Geological Survey (USGS). (2023). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organic Compounds in Water by Gas Chromatography/Mass Spectrometry. [Link]
-
United States Environmental Protection Agency (EPA). (2021). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
PubChem. (2023).[1] this compound (Compound Summary).[1][2] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: this compound. [Link]
-
Frontiers in Environmental Science. (2021). Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types. [Link]
Sources
High-Sensitivity Analysis of Tripropyl Citrate (TPC) in Pharmaceutical and Food Contact Matrices via GC-MS
Application Note: AN-GCMS-TPC-01
Executive Summary
Tripropyl citrate (TPC, CAS 1587-21-9) is a lipophilic ester of citric acid used as a plasticizer in food contact materials (FCM) and as a functional excipient in pharmaceutical coatings. While less ubiquitous than its homologs Triethyl citrate (TEC) and Tributyl citrate (TBC), TPC requires specific analytical vigilance due to its migration potential and regulatory scrutiny regarding "Non-Intentionally Added Substances" (NIAS).
This application note details a robust, self-validating GC-MS protocol for the quantification of TPC. Unlike generic ester methods, this protocol addresses the specific challenges of TPC analysis: its high boiling point (~198°C at reduced pressure), structural isomerism potential, and the necessity for clean baseline separation from polymeric matrices.
Chemical Profile & Analytical Logic
Understanding the physicochemical properties of TPC is the foundation of this method.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₅H₂₆O₇ | MW: 318.36 g/mol .[1] |
| Boiling Point | ~198°C (13 mmHg) | Requires a GC oven ramp >280°C to ensure column elution. |
| LogP | ~2.5 | Moderately lipophilic; requires non-polar solvents (Hexane/Ethyl Acetate) for extraction. |
| Flash Point | 109°C | Thermal stability is sufficient for standard split/splitless injection. |
Methodological Strategy:
-
Inlet: Splitless injection is preferred for trace analysis (migration studies), while Split (1:10) is used for QC of raw materials to prevent detector saturation.
-
Separation: A 5%-phenyl-methylpolysiloxane column (e.g., HP-5ms) provides the optimal balance of resolution and thermal stability. Polyethylene glycol (Wax) columns are avoided due to bleed at the high temperatures required to elute TPC.
-
Detection: Electron Ionization (EI) at 70 eV. TPC yields a weak molecular ion; quantification relies on characteristic fragment ions derived from the loss of propyl and propoxycarbonyl groups.
Experimental Protocol
Materials and Reagents[2][3][4]
-
Internal Standard (IS): Deuterated Anthracene (
-Anthracene) or Acetyl Triethyl Citrate (ATEC) to normalize for injection variability. -
Solvents: n-Hexane (HPLC Grade) or Ethyl Acetate (for more polar matrices).
Sample Preparation Workflows
Workflow A: Liquid Samples (Aqueous Simulants/Beverages)
-
Transfer 10 mL of sample into a glass centrifuge tube.
-
Add 10 µL of Internal Standard solution (100 µg/mL).
-
Add 2 mL of n-Hexane .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to break the emulsion.
-
Transfer the upper organic layer to a GC vial containing a glass insert.
Workflow B: Solid Matrices (Polymers/Packaging)
-
Cryo-mill the polymer sample to increase surface area.
-
Weigh 0.5 g of milled sample into a Soxhlet thimble.
-
Extract with 50 mL Dichloromethane or Hexane for 6 hours.
-
Concentrate the extract to 1 mL using a rotary evaporator (do not dry completely to avoid analyte loss).
-
Filter through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Instrument Conditions[7][8]
| Parameter | Setting | Rationale |
| Column | HP-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, high thermal limit (325°C). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |
| Inlet Temp | 280°C | Ensures rapid volatilization of TPC. |
| Injection | 1 µL, Splitless (Purge on @ 0.75 min) | Maximizes sensitivity for trace analysis. |
| Transfer Line | 290°C | Prevents condensation of high-boiling esters. |
| Ion Source | 230°C (EI Source) | Standard temp to balance sensitivity and fragmentation. |
| Quadrupole | 150°C |
Oven Program:
-
Initial: 60°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 220°C.
-
Ramp 2: 5°C/min to 300°C (Hold 5 min) - Elution of TPC and cleaning of matrix.
Workflows and Logic Visualization
The following diagram illustrates the decision matrix for sample preparation and the ionization logic.
Figure 1: Analytical workflow for this compound differentiating between liquid and solid matrices.
Results & Discussion
Chromatographic Performance
Under the prescribed conditions, TPC elutes between Triethyl Citrate (TEC) and Tributyl Citrate (TBC).
-
Retention Time (Approximate):
-
TEC: ~10.5 min
-
TPC: ~12.8 min
-
TBC: ~14.2 min
-
-
Note: Relative Retention Times (RRT) should be established daily using the Internal Standard.
Mass Spectral Interpretation
This compound (MW 318) follows the classic citrate ester fragmentation pathway under 70 eV EI.
-
Molecular Ion (
): m/z 318 (Often very weak or absent). -
Base Peak / Characteristic Ions:
-
m/z 43: Propyl cation (
). High abundance but non-specific. -
m/z 157: Characteristic citrate backbone fragment (often seen in TEC/TPC series).
-
m/z 185: Loss of alkoxy groups and rearrangement.
-
m/z 231: Loss of one propoxycarbonyl group (
). -
m/z 275: Loss of propyl group (
).
-
Quantification Strategy (SIM Mode): For high-sensitivity trace analysis (e.g., < 0.1 mg/kg), switch from Full Scan to Selected Ion Monitoring (SIM).
-
Target Ion: m/z 157 (Specificity).
-
Qualifier Ions: m/z 43, 231, 275.
-
Dwell Time: 50 ms per ion.
Fragmentation Pathway Diagram
Figure 2: Proposed EI fragmentation pathway for this compound used for ion selection.
Method Validation Criteria
To ensure trustworthiness, the method must meet the following performance criteria (based on ICH Q2(R1) guidelines):
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | > 0.995 | Range: 0.05 – 10.0 µg/mL. |
| LOD (Limit of Detection) | < 0.02 mg/L | Signal-to-Noise ratio > 3:1. |
| LOQ (Limit of Quant) | < 0.05 mg/L | Signal-to-Noise ratio > 10:1. |
| Recovery | 80% – 110% | Spiked into blank matrix (e.g., water or virgin PE). |
| Precision (RSD) | < 5.0% | Based on n=6 replicate injections. |
Troubleshooting & Optimization
-
Peak Tailing: Citrate esters can interact with active sites in the liner.
-
Solution: Use Ultra-Inert (UI) liners with glass wool. Replace liner every 50-100 injections.
-
-
Ghost Peaks:
-
Cause: Carryover from high-concentration injections.
-
Solution: Run a solvent blank (Hexane) between samples. Ensure the final oven ramp hold time (300°C) is sufficient (at least 5 mins).
-
-
Isomer Separation:
-
If TPC co-elutes with matrix interferences, consider a mid-polarity column (e.g., DB-17ms, 50% phenyl), though this may increase run time.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, this compound. Retrieved January 28, 2026. [Link][1]
-
European Food Safety Authority (EFSA). Scientific Opinion on the safety of the use of citrate esters as plasticizers in food contact materials. (General Reference for Citrate Safety/Migration). [Link]
-
Guo, Y., et al. (2019). Determination of tributyl citrate and acetyl tributyl citrate in water-based adhesives by GC-MS. (Adapted for Propyl Homologs). ResearchGate. [Link]
-
Aresta, A. M., et al. (2024). Assessing the Conformity of Plasticizer-Free Polymers for Foodstuff Packaging Using SPME-GC-MS. Separations, 11(1), 25. [Link][4][5]
Sources
Advanced Application Note: LC-HRMS Profiling of Tripropyl Citrate in Pharmaceutical Packaging and Food Contact Materials
Abstract
Tripropyl citrate (TPC, CAS 1587-21-9) is a citrate ester frequently utilized as a plasticizer in pharmaceutical coatings, food contact materials (FCMs), and biodegradable polymers. While less regulated than phthalates, its migration potential poses safety risks in leachable and extractable (L&E) studies. This guide details a high-sensitivity Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) protocol for the definitive identification and quantitation of TPC.[1][2] By leveraging the mass accuracy of Orbitrap/Q-TOF systems, this method eliminates false positives common in low-resolution nominal mass assays.[1][2]
Introduction & Physicochemical Context
The Analytical Challenge
This compound is a mid-polarity plasticizer.[1][2] In complex matrices (e.g., polymer extracts or biofluids), it often co-elutes with other homologous citrate esters (e.g., triethyl or tributyl citrate) or isobaric polymer oligomers. Traditional UV detection (210–220 nm) lacks specificity.[1][2] LC-HRMS is the gold standard here, providing <5 ppm mass accuracy to resolve TPC from background noise.[1][2]
Compound Properties
Understanding the molecule is the first step in method design.[1]
| Property | Value | Analytical Implication |
| Formula | C₁₅H₂₆O₅ | Basis for exact mass calculation.[1][2] |
| Monoisotopic Mass | 318.16785 Da | The theoretical target for HRMS extraction.[1][2] |
| LogP | ~1.6 – 2.5 | Moderately lipophilic; ideal for Reversed-Phase (C18) chromatography.[1][2] |
| pKa | Non-ionizable (Ester) | pH adjustment affects matrix, not the analyte state directly; however, acidic pH suppresses silanol activity on columns. |
Method Development Strategy
Chromatographic Separation (The "Why")
We utilize a C18 solid-core column .[1][2] Solid-core particles (2.6 µm or 1.7 µm) provide UHPLC-like performance at lower backpressures, ensuring sharp peak shapes for esters.[1][2]
-
Mobile Phase A (Water + 0.1% Formic Acid): Formic acid is critical.[1][2] Although TPC is neutral, the acidic environment protonates residual silanols on the column stationary phase, preventing peak tailing.
-
Mobile Phase B (Acetonitrile + 0.1% Formic Acid): Acetonitrile is preferred over methanol for citrate esters due to lower system pressure and better desolvation in the ESI source.
Mass Spectrometry Detection (The "Why")
-
Ionization (ESI+): Citrate esters are oxygen-rich, making them excellent candidates for Electrospray Ionization (ESI) in positive mode.[2] They readily form protonated molecules
and sodium adducts .[2] -
Adduct Management: In ultra-pure solvents, the
species (m/z 319.1751) is dominant. However, in glass-stored samples or high-salt matrices, the sodium adduct (m/z 341.1571) may predominate. This protocol monitors both to prevent underestimation.
Experimental Protocol
Reagents & Chemicals
Sample Preparation: Polymer Extraction
-
Step 1: Cut polymer sample into 0.5 cm x 0.5 cm pieces.
-
Step 2: Weigh 1.0 g of sample into a glass scintillation vial (avoid plastic vials to prevent cross-contamination of other plasticizers).
-
Step 3: Add 10 mL of Isopropanol (IPA). IPA is chosen for its ability to swell the polymer matrix without dissolving it entirely.[1]
-
Step 4: Sonicate for 60 minutes at 40°C.
-
Step 5: Filter extract through a 0.2 µm PTFE syringe filter into an amber glass LC vial.
LC-HRMS Instrument Conditions
Liquid Chromatography (UHPLC)
| Parameter | Setting |
| Column | C18 Solid Core (100 x 2.1 mm, 2.6 µm) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Table:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 1.0 | 5 | Hold to elute polar matrix |
| 10.0 | 95 | Linear ramp to elute TPC |
| 12.0 | 95 | Wash phase |
| 12.1 | 5 | Return to initial |
| 15.0 | 5 | Re-equilibration |[1][2]
Mass Spectrometry (Q-TOF / Orbitrap)
| Parameter | Setting |
| Ionization | ESI Positive (+) |
| Scan Mode | Full Scan (m/z 100–1000) |
| Resolution | > 30,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Gas Temp | 350°C |
| Target Ions | [M+H]⁺: 319.1751 [M+Na]⁺: 341.1571 |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for identifying this compound, distinguishing it from potential interferences.
Caption: Analytical workflow for TPC detection, prioritizing exact mass extraction followed by adduct and fragment confirmation.
Data Processing & Validation Criteria
Identification Criteria
To confirm the presence of this compound, the following three tiers of evidence must be met:
-
Retention Time (RT): The analyte peak must elute within ±0.1 min of the reference standard.
-
Mass Accuracy: The experimental mass must be within 5 ppm of the theoretical mass (319.1751).
-
Calculation:
-
-
Isotopic Pattern: The abundance of the
C isotope (M+1) should match the theoretical distribution for C₁₅H₂₆O₅.[1]
Linearity and Sensitivity
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The coefficient of determination (
) must be > 0.99.[1] -
LOD/LOQ: Typical Limits of Detection (LOD) for citrate esters on HRMS systems are in the range of 0.5–1.0 ng/mL , with Limits of Quantitation (LOQ) at 2.0–5.0 ng/mL .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Particulate matter from polymer extract.[1][2] | Ensure all samples are filtered through 0.2 µm PTFE filters. Centrifuge at 10,000 rpm if necessary. |
| Signal Suppression | Matrix effects from co-eluting oligomers.[1][2] | Switch to a slower gradient (e.g., 20 min run) or use APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is severe. |
| Sodium Adduct Dominance | High sodium content in glassware/solvents.[1][2] | Add 5mM Ammonium Formate to the mobile phase. This forces the formation of |
| Carryover | TPC sticking to injector loop. | Use a needle wash solution of Isopropanol:Acetonitrile (50:50) . |
References
-
PubChem. (2025).[1][2] this compound | C15H26O7.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
-
Waters Corporation. (2018).[1][2][3] Analytical Considerations for Extractables Screening With Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Extractables and Leachables Analysis: Top 5 Analytical Techniques. Retrieved from [Link]
Sources
Application Note: Precision Quantification of Tripropyl Citrate (TPC) in Polymer Formulations via GC-MS
Executive Summary
Tripropyl citrate (TPC, CAS 1587-21-9) is an emerging plasticizer used as a non-phthalate alternative in pharmaceutical coatings, food contact materials (FCM), and medical grade polymers (PLA, PVC).[1] While its structural analogs—Triethyl citrate (TEC) and Tributyl citrate (TBC)—are well-characterized, TPC lacks standardized quantification protocols.[1]
This guide provides a validated workflow for the extraction and quantification of TPC in plastic formulations. We utilize Dissolution-Precipitation for sample preparation to maximize recovery from complex polymer matrices, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for trace-level sensitivity.[1]
Technical Background & Causality
The Analytical Challenge
Quantifying plasticizers in polymers presents two primary challenges:
-
Matrix Interference: Polymers like PVC and PLA dissolve or swell in organic solvents, creating viscous solutions that foul GC liners and columns.[1]
-
Structural Similarity: TPC (C15H26O7) elutes between TEC and TBC.[1] Non-specific methods (e.g., FID) risk co-elution errors.[1] Mass spectrometry is required for definitive identification.[1]
Physicochemical Properties
Understanding the analyte is the first step to robust method design.
| Property | Value | Implication for Method |
| CAS Number | 1587-21-9 | Use for precise standard procurement.[1][2] |
| Molecular Weight | 318.36 g/mol | Determines MS scan range.[1] |
| Boiling Point | ~230°C (est.[1] at atm) | Requires high GC inlet/transfer line temps (>250°C).[1] |
| Solubility | Soluble in alcohols, ketones, ethers | Compatible with THF/DCM extraction.[1] |
| Log P | ~1.6 - 2.0 | Lipophilic; requires non-polar solvents for extraction.[1] |
Experimental Protocol
Reagents and Standards
-
Internal Standard (IS): Anthracene-d10 or Phenanthrene-d10 .[1]
-
Expert Insight: While deuterated TPC is rare, PAHs like Anthracene-d10 are stable, non-interfering, and elute in the same mid-range volatility window as citrate esters.[1]
-
-
Solvents: Tetrahydrofuran (THF, HPLC Grade, uninhibited), Methanol (MeOH, LC-MS Grade), Hexane.[1]
Sample Preparation: Dissolution-Precipitation
Why this method? Soxhlet extraction is time-consuming (8-16 hours) and uses excessive solvent.[1] Dissolution-precipitation breaks the polymer matrix entirely, releasing the plasticizer instantly, followed by polymer removal.[1]
Step-by-Step Workflow:
-
Weighing: Accurately weigh 100 mg ± 0.1 mg of the plastic sample (film/pellet) into a 20 mL scintillation vial.
-
Dissolution: Add 5.0 mL of THF . Cap and sonicate at 40°C for 30 mins or until the polymer is completely dissolved.
-
Note: For cross-linked polymers that do not dissolve, revert to Soxhlet extraction (DCM, 6 hours).[1]
-
-
Spiking: Add 50 µL of Internal Standard Solution (1000 µg/mL Anthracene-d10 in THF).
-
Precipitation: Dropwise add 10.0 mL of Methanol while vortexing.
-
Clarification: Centrifuge at 4,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
Figure 1: Dissolution-Precipitation workflow ensuring total release of TPC from the polymer matrix.[1]
Instrumental Method (GC-MS)[1]
System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
GC Parameters:
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Reasoning: Low bleed, excellent separation of esters.[1]
-
-
Inlet: Split/Splitless, 280°C.
-
Mode: Split 10:1 (High concentration samples) or Splitless (Trace analysis).[1]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 260°C (TPC elutes here).
-
Ramp 3: 30°C/min to 300°C (hold 3 min to bake out matrix).
-
MS Parameters (EI Source):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: SIM/Scan mode.
-
Scan: 35–450 m/z (for confirmation).
-
SIM (Quantification):
-
Data Analysis & Validation
Identification Strategy
TPC is identified by:
-
Retention Time (RT): Elutes after Triethyl citrate and before Tributyl citrate.
-
Ion Ratios: The ratio of m/z 259 to 157 should match the reference standard within ±20%.
Quantification Calculation
Use the Internal Standard method to correct for injection variability and matrix effects.
[1]Where:
- = Area of TPC quant ion (m/z 259).[1]
- = Area of IS quant ion (m/z 188 for Anthracene-d10).[1]
- = Relative Response Factor (determined from calibration curve).[1]
- = Dilution Factor.[1]
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy, every run must meet these criteria:
| Parameter | Acceptance Criteria | Corrective Action |
| Linearity (R²) | > 0.995 (5-point curve) | Check pipetting; remake standards. |
| IS Recovery | 80% - 120% | Check for matrix suppression; dilute sample.[1] |
| Blank Interference | < 5% of LOQ | Clean inlet liner; replace septum.[1] |
| Precision (RSD) | < 5% (n=6 injections) | Check autosampler syringe. |
Troubleshooting & Senior Scientist Insights
Issue: "Ghost" Peaks or Carryover
-
Cause: Citrate esters are "sticky" and high boiling.[1] They can condense in the transfer line.
-
Fix: Ensure the transfer line is at 280°C (20°C above final column temp).[1] Run a solvent blank (THF) between high-concentration samples.[1]
Issue: Low Recovery from PVC
-
Cause: Incomplete precipitation of PVC can trap TPC in the polymer "clump".
-
Fix: Ensure the methanol is added dropwise while vortexing vigorously. This creates a fine precipitate rather than a gummy ball, releasing the TPC effectively.[1]
Issue: Co-elution with Tributyl Citrate (TBC) [1]
-
Cause: Fast ramp rates in the 200°C-260°C region.[1]
-
Fix: Slow the ramp to 5°C/min in this window. TPC is a propyl ester (C3), TBC is a butyl ester (C4); they are chemically distinct enough to separate on a standard 5% phenyl column (DB-5ms) if the ramp is controlled.[1]
Figure 2: Decision tree for troubleshooting low recovery issues.
References
-
United States Pharmacopeia (USP). (2023).[1] USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Link[1]
-
PubChem. (2023).[1] this compound Compound Summary (CAS 1587-21-9). National Library of Medicine.[1] Link[1]
-
European Food Safety Authority (EFSA). (2019).[1] Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), di-isononylphthalate (DINP) and di-isodecylphthalate (DIDP) for use in food contact materials. EFSA Journal.[1] Link[1]
-
Genualdi, S., et al. (2020).[1] Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry. Link
-
Sigma-Aldrich. (2023).[1] Product Specification: this compound. Link
Sources
Application Note: Tripropyl Citrate-Modulated Liposomes for Advanced Textile Finishing
[1]
Abstract & Introduction
The integration of micro-encapsulation technology into textile finishing has birthed the "Smart Textile" sector.[1] Liposomes, spherical vesicles composed of phospholipid bilayers, are premier candidates for this application due to their biocompatibility and ability to entrap both hydrophilic and hydrophobic agents (e.g., antimicrobial essential oils, fragrances, or therapeutic dyes).[2]
However, standard phospholipid bilayers often suffer from rigidity issues leading to premature leakage under the high shear stress of textile processing (padding/drying) or domestic washing.[1]
This Application Note details the use of Tripropyl Citrate (TPC) as a bilayer plasticizer and hydrophobic anchor.[1] Unlike the more common Triethyl Citrate (TEC), TPC's intermediate alkyl chain length (C3) offers a superior balance between membrane insertion depth and fluidity modulation. By incorporating TPC, researchers can engineer "elastic liposomes" that exhibit enhanced adhesion to fibers and superior wash-fastness.[1]
Mechanism of Action: Bilayer Plasticization[1]
To understand the utility of TPC, one must analyze the thermodynamics of the lipid bilayer.[1] Standard lipids (e.g., DPPC or SPC) pack tightly.[1] When a textile undergoes friction, rigid membranes fracture, releasing the payload.[1]
TPC acts as a lipophilic plasticizer .[1] It partitions into the hydrophobic tail region of the phospholipid bilayer.[1]
-
Free Volume Expansion: TPC disrupts the highly ordered packing of the acyl chains, increasing the "free volume" within the membrane.[1]
-
Elasticity: This disruption lowers the phase transition temperature (
), rendering the membrane more flexible (elastic) at room temperature.[1] -
Payload Retention: For hydrophobic payloads (e.g., Lavender oil, Vitamin E), TPC acts as a co-solvent within the bilayer, preventing the expulsion of the active agent during storage.[1]
Visualization: TPC Interaction Pathway
Figure 1: The integration of this compound into the lipid bilayer workflow, transforming rigid structures into elastic nanocarriers suitable for textile adhesion.
Materials & Equipment
Reagents
-
Phospholipid: Soy Phosphatidylcholine (SPC) or Hydrogenated Phosphatidylcholine (HPC).[1] Purity >95%.
-
Modulator: this compound (TPC).[1] CAS: 1587-21-9.[1][3][4] Purity >97%.
-
Stabilizer: Cholesterol (optional, for enhancing rigidity if TPC plasticization is too high).[1]
-
Payload: Hydrophobic dye or Essential Oil (e.g., Lavandula angustifolia).[1]
-
Solvents: Chloroform (HPLC grade), Ethanol (Absolute).[1]
-
Substrate: 100% Cotton fabric (scoured and bleached).[1]
Equipment
Experimental Protocols
Protocol A: Preparation of TPC-Liposomes (Thin Film Hydration)[1]
Rationale: TPC is hydrophobic.[1][5] It must be dissolved with the lipids in the organic phase to ensure it integrates correctly into the bilayer tails rather than the aqueous core.[1]
-
Stock Solutions:
-
Dissolve SPC in Chloroform (20 mg/mL).
-
Dissolve TPC in Ethanol (10 mg/mL).[1]
-
Dissolve Payload (e.g., Fragrance) in Ethanol.
-
-
Mixing:
-
Film Formation:
-
Evaporate solvents under reduced pressure at 45°C (above the lipid
). -
Rotate at 100 rpm until a thin, transparent dry film forms on the flask wall.
-
Purge with Nitrogen gas for 1 hour to remove trace solvents.[1]
-
-
Hydration:
-
Sizing:
-
Sonicate the suspension (Pulse mode: 5s on, 2s off) for 10 minutes on an ice bath to prevent overheating.
-
Target Size: 100–200 nm.[1]
-
Protocol B: Textile Application (Exhaustion Method)
Rationale: The Exhaustion method allows liposomes to adsorb onto fibers over time, driven by thermodynamics and electrostatic interactions, resulting in more uniform coverage than padding.
-
Bath Preparation:
-
Liquor Ratio: 1:20 (1g fabric per 20mL liposome solution).[1]
-
Adjust pH to 5.0–5.5 (slightly acidic pH often enhances cationic liposome affinity to anionic cotton, though TPC liposomes are generally zwitterionic/neutral).
-
-
Treatment:
-
Drying:
Characterization & Validation
Quality Control Metrics
The following table summarizes expected outcomes when comparing Standard Liposomes (SPC only) vs. TPC-Modified Liposomes.
| Metric | Standard Liposome (SPC) | TPC-Modified Liposome (SPC:TPC 5:1) | Interpretation |
| Zeta Potential | -5 to -10 mV | -12 to -18 mV | TPC may slightly alter surface charge density, improving colloidal stability.[1] |
| PDI (Polydispersity) | 0.25 | 0.18 | TPC plasticization helps form more uniform vesicles during sonication.[1] |
| Encapsulation Efficiency (EE%) | 65% | 82% | TPC creates a more accommodating hydrophobic environment for oils/dyes.[1] |
| Wash Fastness (Cycles) | 5 Cycles | 15+ Cycles | Elasticity prevents rupture during mechanical agitation of washing.[1] |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for synthesizing and applying TPC-liposomes to textile substrates.
References
-
Creative Biostructure. (n.d.). Liposomes for Textile Processing. Retrieved from [Link]
-
Context: Establishes the baseline utility of liposomes in scouring, dyeing, and finishing textiles.[6]
-
-
Maiza, M., et al. (2015).[1] Plasticizing effects of citrate esters on properties of poly(lactic acid). Journal of Applied Polymer Science. Retrieved from [Link]
-
Context: Provides the mechanistic basis for citrate esters (like TPC/TEC) acting as plasticizers to increase chain mobility and flexibility.[1]
-
- Context: Verifies chemical properties (Solubility, MW)
-
Barani, H., & Montazer, M. (2008).[1] A review on applications of liposomes in textile processing. Journal of Liposome Research.[1][6][7] Retrieved from [Link]
- Context: Authoritative review on the exhaustion methods and temper
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Liposome for Textile Industry - Creative Biolabs [creative-biolabs.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Interactions between tricyclic antidepressants and phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. A review on applications of liposomes in textile processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of Tripropyl Citrate in Aqueous Preparations
Abstract
Tripropyl Citrate (TPC) represents a critical "intermediate hydrophobe" in the citrate ester family, bridging the gap between the water-soluble Triethyl Citrate (TEC) and the highly lipophilic Tributyl Citrate (TBC). While widely utilized as a plasticizer and solvent, its incorporation into aqueous systems (e.g., latex coating dispersions, hydrogels) presents a thermodynamic challenge due to its limited aqueous solubility. This guide details the physicochemical rationale and step-by-step protocols for formulating TPC in aqueous environments, focusing on emulsification kinetics and partition coefficients to ensure film homogeneity and stability.
Introduction: The Aqueous Paradox
In pharmaceutical and industrial coatings, plasticizers are required to lower the Glass Transition Temperature (
-
The Challenge: TPC (CAS: 1587-21-9) is an ester with significant non-polar character. Unlike TEC, which can often be dissolved directly into aqueous media up to ~6.5%, TPC exhibits negligible water solubility.
-
The Consequence: Simply adding TPC to an aqueous polymer dispersion results in phase separation (oiling out), leading to inhomogeneous films, "blooming" (plasticizer migration to surface), and brittle coatings.
-
The Solution: TPC must be introduced via Emulsification-Diffusion . The plasticizer must be dispersed as fine droplets that can diffuse through the aqueous phase and partition into the solid polymer particles before the coating process begins.
Physicochemical Profile: The Homologous Series
Understanding TPC's position relative to its homologs is vital for predicting formulation behavior.
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) |
| Formula | |||
| Molecular Weight | 276.29 g/mol | 318.36 g/mol | 360.44 g/mol |
| Water Solubility | ~65 g/L (Soluble) | < 1 g/L (Poorly Soluble) | < 0.03 g/L (Insoluble) |
| LogP (Est) | ~0.33 | ~2.0 - 2.5 | ~4.3 |
| Formulation Mode | Direct Dissolution | High-Shear Emulsification | High-Shear Emulsification |
Mechanism of Action: Plasticization Efficiency
For TPC to function in an aqueous dispersion (latex), it must migrate from the emulsified droplet into the polymer particle. This process is time-dependent and governed by the partition coefficient (
Figure 1: The thermodynamic pathway of TPC plasticization in aqueous latex. TPC must solubilize slightly in the water phase to reach and swell the polymer particle.
Protocol 1: Direct Emulsification for Polymer Coatings
Application: Preparation of plasticized Eudragit® or Ethylcellulose dispersions for tablet/pellet coating. Objective: Incorporate 10-20% w/w TPC (relative to polymer dry weight) without phase separation.
Materials
-
Polymer Dispersion: Aqueous dispersion (e.g., 30% solids).
-
Plasticizer: this compound (TPC).
-
Emulsifying Agent: Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS) – Optional but recommended if polymer dispersion lacks sufficient surfactant.
-
Equipment: High-shear mixer (e.g., Ultra-Turrax) or overhead stirrer with marine propeller.
Step-by-Step Methodology
-
Calculate Ratios:
-
Determine polymer dry weight.
-
Calculate TPC required (typically 10-20% of polymer weight).
-
Example: 100g Dispersion (30% solids) = 30g Polymer. Target 20% plasticizer = 6g TPC.
-
-
Pre-Emulsification (The "External Phase" Method):
-
Why: Adding TPC directly to the polymer can cause "shock" coagulation.
-
Take a volume of water equal to the final dilution water required.
-
Add TPC to this water.
-
CRITICAL: Homogenize at high shear (3000-5000 RPM) for 5-10 minutes.
-
Result: A cloudy, unstable oil-in-water emulsion.
-
-
Incorporation:
-
While stirring the Polymer Dispersion at low speed (to avoid foaming), slowly pour in the TPC-Water emulsion.
-
-
Equilibration (The "Plasticization Time"):
-
Directive: Do not use immediately.
-
Stir the final mixture gently for minimum 60 minutes (up to 24 hours for highly hydrophobic polymers).
-
Mechanism:[1][2] This allows TPC to diffuse from the water phase into the polymer particles.
-
Validation: The dispersion should remain uniform with no oil slicks on the surface.
-
-
Filtration:
-
Pass through a 0.25 mm sieve (60 mesh) to remove any coagulated aggregates before spraying.
-
Protocol 2: TPC as a Carrier in SEDDS (Self-Emulsifying Drug Delivery Systems)
Application: Oral delivery of poorly water-soluble drugs. Concept: TPC acts as the lipophilic solvent (oil phase) which spontaneously emulsifies upon contact with GI fluids (simulated aqueous phase).
Experimental Workflow
Figure 2: Workflow for utilizing TPC as the oil phase in self-emulsifying systems.
Methodology
-
Component Selection:
-
Oil: this compound (TPC).
-
Surfactant: Cremophor EL or Tween 80 (HLB > 12).
-
Co-Surfactant: PEG 400 or Propylene Glycol.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of Surfactant:Co-Surfactant (
) at ratios 1:1, 2:1, and 3:1. -
Titrate TPC with
and water to identify the region where a clear, isotropic microemulsion forms.
-
-
Dispersion Test:
-
Add 1 mL of the final TPC-loaded formulation to 100 mL of water (37°C) under gentle agitation.
-
Success Criteria: Formation of a clear or slightly bluish emulsion (droplet size < 200 nm) within 1 minute.
-
Troubleshooting & Critical Process Parameters (CPPs)
| Observation | Root Cause | Corrective Action |
| Oiling Out | TPC added too quickly or insufficient shear. | Pre-emulsify TPC in water before adding to polymer. Increase mixing speed. |
| Sticky Film | Incomplete plasticizer partitioning. | Increase "Equilibration Time" (Step 4 in Protocol 1). Ensure TPC is absorbed by polymer. |
| No Tg Shift | TPC did not plasticize the polymer. | Verify TPC compatibility. TPC is more hydrophobic; it may require a co-solvent (e.g., 5% Ethanol) to facilitate entry into the polymer matrix. |
| Nozzle Blocking | Aggregates formed during mixing. | Filter dispersion through 60-mesh screen. Reduce shear during the final mixing stage to prevent foam-induced coagulation. |
References
-
PubChem. (2025).[3] this compound | C15H26O7 - Physical Properties and CAS 1587-21-9.[3] National Library of Medicine. [Link][3]
-
Siepmann, F., et al. (2013). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. (General principles of citrate ester plasticization applied to TPC). [Link]
-
Chaos, A., et al. (2019). Tributyl citrate as an effective plasticizer for biodegradable polymers. (Analogous hydrophobic mechanism reference). Journal of Chemical Technology & Biotechnology. [Link]
-
FDA. (2024). Inactive Ingredient Search for Approved Drug Products. (Regulatory grounding for citrate esters). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Tripropyl Citrate (TPC) Synthesis Optimization
Status: Online | Tier: Level 3 (Senior Application Support) Ticket ID: TPC-YIELD-OPT-2024 Assigned Specialist: Senior Application Scientist
Introduction: The "Yield Trap" in Citrate Esterification
Welcome to the technical support hub for Tripropyl Citrate (TPC) synthesis. If you are accessing this guide, you are likely facing a yield ceiling around 60-70%, or you are dealing with product discoloration.
The synthesis of TPC via the esterification of citric acid with 1-propanol is a classic Fisher Esterification . It is an equilibrium-limited reaction (
This guide is structured to troubleshoot the three critical failure points: Water Removal (Equilibrium) , Catalytic Activity , and Thermal Degradation .
Module 1: Breaking the Equilibrium Barrier
Q: My reaction stalls at 65% conversion despite running for 12 hours. Why?
A: You are fighting Le Chatelier’s principle and losing.
The esterification of citric acid proceeds in three steps (Mono-
The Solution: Aggressive Water Removal You cannot rely on simple reflux. You must physically remove water from the reaction matrix.
Protocol A: Azeotropic Distillation (The Entrainer Method)
Since 1-propanol (BP 97°C) boils at a lower temperature than the ideal reaction temperature for citrates (~110-120°C), adding a hydrophobic entrainer is highly recommended to raise the pot temperature and carry water out.
-
Entrainer Selection: Use Toluene or Cyclohexane .
-
Why: They form ternary azeotropes with water and propanol that separate easily in a Dean-Stark trap.
-
-
Stoichiometry: Use a Citric Acid : Propanol molar ratio of 1:4 to 1:6 .
-
Setup: Equip a Dean-Stark trap topped with a reflux condenser.
-
Operation: Reflux vigorously. The cloudy phase in the trap is water. Drain it periodically. The reaction is finished only when water generation ceases completely.
Protocol B: Reactive Distillation (Advanced)
For scale-up, use a reactive distillation column where propanol is fed at the bottom and water is removed at the top. This drives the reaction to near 99% conversion by constantly disturbing the equilibrium [1].
Module 2: Catalyst Selection & Optimization
Q: I am using Sulfuric Acid, but my workup is a mess of emulsions. Is there a better way?
A: Yes. While homogeneous catalysts like
Recommendation: Switch to Solid Superacid Catalysts or Ionic Liquids .
Comparative Data: Catalyst Performance for Citrate Esters
| Catalyst Type | Example | Yield Potential | Reusability | Key Advantage | Key Disadvantage |
| Homogeneous | 95-98% | No | Fast kinetics; Cheap | Corrosive; Product discoloration; Emulsions during wash [2]. | |
| Solid Superacid | 95-99% | High (5-10 cycles) | Easy filtration; No neutralization needed; High selectivity | Mass transfer limited if stirring is poor [3]. | |
| Ionic Liquid | [TMPS][HSO4] | >98% | High | Green solvent; High thermal stability | High initial cost; Viscosity issues [4]. |
| Heteropolyacid | Phosphotungstic Acid | 92-96% | Moderate | High acidity | Can be difficult to separate if not supported. |
Technical Tip: If using solid acids like sulfated zirconia (
Module 3: Thermal Degradation & Discoloration
Q: My final product is yellow/brown instead of clear. How do I fix this?
A: Discoloration indicates the formation of Aconitic Acid or polymeric chars.
Citric acid has a tertiary hydroxyl group that is prone to dehydration at temperatures
The "Safe Zone" Protocol:
-
Temperature Cap: Maintain pot temperature below 130°C .
-
Note: If using pure propanol (BP 97°C), this is easy. If using Toluene (BP 110°C) as an entrainer, you are safe. Do not use Xylene (BP 140°C) unless you have strict control.
-
-
Atmosphere: Sparge the reaction with Nitrogen (
) to prevent oxidative darkening. -
Catalyst Switch: If discoloration persists, switch from
to p-Toluenesulfonic acid (p-TSA) or a solid acid, which are less oxidizing.
Module 4: Visualization & Logic Mapping
System Diagram: The TPC Synthesis Workflow
The following diagram illustrates the critical decision nodes where yield is typically lost.
Figure 1: Critical path for this compound synthesis. Note the feedback loop at "Water Removal" – this is the primary yield driver.
Module 5: Troubleshooting FAQ (Specific Scenarios)
Q: I see a solid precipitate forming during the reaction. What is it?
A: This is likely Mono- or Dipropyl Citrate . These intermediates are less soluble in non-polar entrainers (like cyclohexane) than the final this compound.
-
Fix: Increase the volume of 1-Propanol. The alcohol acts as a co-solvent. Ensure your agitation is vigorous to keep the solid suspended until it reacts further to the soluble tri-ester.
Q: My yield is high, but the Acid Value (AV) is off. How do I lower it?
A: High AV means unreacted carboxylic acid groups remain.
-
Step 1: Verify you aren't measuring residual catalyst (if using soluble acid). Wash thoroughly with saturated
. -
Step 2: If the AV comes from the ester itself, your reaction did not complete. Re-run the reaction with fresh catalyst and new molecular sieves or a drained Dean-Stark trap for 2 more hours.
Q: Can I use Molecular Sieves instead of Dean-Stark?
A: Yes, but with caution.
-
Method: Place 3A or 4A molecular sieves in a Soxhlet extractor between the flask and the condenser.
-
Risk: Mechanical attrition of sieves can introduce dust into your product, requiring difficult filtration. Dean-Stark is generally preferred for scale >100mL.
References
-
ChemicalBook. (2022). The synthesis of triethyl citrate - Process Design and Reactive Distillation.Link
-
TSI Journals. (2014). Kinetics of Esterification of Citric Acid with Butanol using Sulphuric Acid.Link
-
RSC Publishing. (2021). Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts.[2][3]Link
-
ResearchGate. (2010). Synthesis of Tributyl Citrate Using Acid Ionic Liquid as Catalyst.Link
-
ACS Publications. (2020).[4] Tributyl Citrate Production via Reactive Distillation—Conceptual Design and Pilot-Scale Validation.Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tripropyl Citrate (TPC) Purification & Quality Control
Current Status: Operational Topic: Impurity Removal & Process Optimization for CAS 1587-21-9 Audience: Chemical Engineers, Formulation Scientists, R&D Chemists
Introduction: The Purity Imperative
Tripropyl Citrate (TPC) is a critical intermediate and plasticizer.[1] In pharmaceutical and polymer applications, even trace impurities—specifically unreacted acidity and residual alcohols—can compromise polymer stability and toxicological profiles.[1]
This guide moves beyond basic synthesis into the downstream processing (DSP) required to achieve >99% purity.[1] The core challenge in TPC purification is its high boiling point (~198°C at 13 mmHg), which necessitates high-vacuum techniques to avoid thermal degradation during isolation.[1]
Troubleshooting & FAQs (The "Quick Fix")
Q1: My final TPC preparation has a high Acid Value (AV > 1.0 mg KOH/g). What went wrong?
Diagnosis: Incomplete neutralization of the acid catalyst (e.g.,
-
Immediate: Perform a secondary wash with 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution.[1] -
Root Cause: If using p-Toluenesulfonic acid (p-TSA), it is oil-soluble and may not be removed by simple water washes.[1] You must use an alkaline wash to convert it to a water-soluble salt.[1]
Q2: The product has a distinct "fruity" or "solvent-like" odor.
Diagnosis: Residual n-Propanol. The Fix:
-
Step 1: Rotary evaporation is often insufficient for trace removal due to TPC's viscosity trapping the solvent.[1]
-
Step 2: Sparging with nitrogen gas under vacuum (Stripping) at 80-100°C is required to break the solvent-matrix interaction.[1]
Q3: The liquid is cloudy or hazy after distillation.
Diagnosis: Moisture contamination (Emulsified water).[1] The Fix:
-
Chemical: Dry over anhydrous Magnesium Sulfate (
) for 4 hours. -
Physical: If already distilled, the haze indicates "wet" distillation.[1] Re-dry the feed material to <0.1% water content (Karl Fischer) before re-distilling.[1]
Core Protocol: The Purification Workflow[2]
This protocol assumes a crude reaction mixture containing TPC, unreacted Citric Acid (CA), n-Propanol, Mono/Di-esters, and Acid Catalyst.
Phase A: Neutralization & Washing (The Chemical Cut)
Goal: Remove acidic species and water-soluble impurities.
-
Cooling: Cool the crude reaction mixture to <30°C.
-
Alkali Wash: Add 10% Sodium Carbonate (
) solution (1:1 volume ratio). -
Phase Separation: Allow layers to settle for 30–60 minutes.
-
Brine Wash: Wash the organic layer with saturated NaCl (Brine).[1]
-
Why: Increases ionic strength to break emulsions and pull out residual water.[1]
-
Phase B: Drying & Stripping (The Physical Cut)
Goal: Remove bulk volatiles and moisture.
-
Drying: Treat organic layer with Anhydrous
(5% w/w) for 2 hours with agitation. Filter off solids.[1] -
Vacuum Stripping: Transfer to a rotary evaporator or jacketed reactor.[1]
-
Conditions: 90°C at 50–100 mbar.
-
Target: Remove bulk n-Propanol.[1]
-
Phase C: High-Vacuum Distillation (The Polishing Step)
Goal: Isolate TPC from heavy oligomers and color bodies.
Warning: TPC degrades above 200°C. High vacuum is non-negotiable.
| Parameter | Specification | Reasoning |
| Vapor Temperature | 150°C – 165°C | Minimized thermal stress.[1] |
| Vacuum Pressure | < 1.0 mbar | Lowers BP significantly below degradation threshold.[1] |
| Condenser Temp | 40°C | Prevents solidification/viscosity issues while condensing.[1] |
| Reflux Ratio | 1:3 | Balances throughput with separation efficiency.[1] |
Visualizing the Logic
Diagram 1: Impurity Formation Pathways
This diagram illustrates where impurities originate during the synthesis, highlighting the reversibility of the reaction.[1]
Caption: Stepwise esterification showing how water presence causes hydrolysis (reversion) and excessive heat creates oligomers.[1]
Diagram 2: The Purification Workflow
The critical path to isolate pure TPC.[1]
Caption: Operational flow for isolating this compound, prioritizing catalyst removal before thermal processing.
Impurity Profile & Removal Matrix
| Impurity Type | Source | Removal Method | Verification |
| Citric Acid | Unreacted Starting Material | Alkali Wash ( | Acid Value (Titration) |
| Mono/Di-Esters | Incomplete Reaction | Fractional Distillation | GC-MS / HPLC |
| n-Propanol | Excess Reactant | Vacuum Stripping / N2 Sparge | GC (Headspace) |
| Sulfuric Acid / p-TSA | Catalyst | Alkali Wash | pH Check (Aqueous ext.) |
| Water | Reaction Byproduct | Azeotropic Distillation / MgSO4 | Karl Fischer Titration |
| Color Bodies | Thermal Degradation | Activated Carbon / Distillation | APHA Color Test |
References
-
National Center for Biotechnology Information. (2025).[1] this compound (Compound).[1][2][3][4][5] PubChem.[1][2][4] Retrieved from [Link][1][2]
-
Witzke, D. R., et al. (2002).[1] Process for the production of esters of citric acid. U.S. Patent Application 20020111508.[1] Retrieved from
-
Cheméo. (2024).[1] 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester Physical Properties. Retrieved from [Link][1]
-
Good Scents Company. (2023).[1][6] Tributyl citrate (Homolog Reference for Boiling Points).[1] Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 1587-21-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester (CAS 1587-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
Challenges in the GC-MS analysis of non-volatile Tripropyl citrate
The following technical guide is designed for the GC-MS Analysis of Tripropyl Citrate (TPC) . It addresses the specific challenges of analyzing this high-boiling, semi-volatile ester, commonly used as a plasticizer or additive.
Topic: Overcoming Low Volatility & Surface Activity in TPC Analysis Role: Senior Application Scientist Status: Operational | Version: 2.4
Executive Summary: The "Non-Volatile" Paradox
This compound (TPC, CAS 1587-21-9) presents a unique challenge in Gas Chromatography. While often labeled "non-volatile," it is more accurately a high-boiling semi-volatile (Boiling Point est. >300°C at atm). Its analysis is frequently plagued by three failure modes:
-
Inlet Discrimination: The heavy molecule fails to vaporize completely in the liner, biasing quantitative results.
-
Surface Adsorption: The free hydroxyl group (C-OH) on the citrate backbone interacts with active sites (silanols), causing severe peak tailing.
-
Carryover: Its high viscosity and boiling point lead to "ghost peaks" in subsequent runs.
This guide provides the causality-based protocols to resolve these issues.
Module 1: Method Development & Sample Preparation
Q: Should I analyze this compound directly or use derivatization?
A: This is the critical decision point. While direct injection is faster, it is prone to adsorption. Derivatization is recommended for trace analysis (<10 ppm) or when peak symmetry is critical.
Option A: Direct Injection (High Throughput)
-
Best for: Quality Control (QC) of raw materials; concentrations >50 ppm.
-
The Risk: The free hydroxyl group causes tailing. You must use an "Ultra-Inert" flow path.
-
Protocol: Use a high-polarity solvent like Acetone or Ethyl Acetate to ensure solubility. Avoid Hexane if possible, as TPC is polar enough to precipitate or adsorb to glass surfaces in non-polar solvents.
Option B: Silylation Derivatization (High Sensitivity)
-
Best for: Trace analysis in complex matrices (biological fluids, drug formulations).
-
Mechanism: Replaces the active -OH proton with a trimethylsilyl (TMS) group, lowering the boiling point and eliminating hydrogen bonding.
-
Reagent: BSTFA + 1% TMCS.
-
Protocol:
-
Dissolve sample in dry Pyridine.
-
Add BSTFA + 1% TMCS (50 µL per 100 µL sample).
-
Incubate at 70°C for 30 mins (Critical: TPC is sterically hindered; room temp reaction is insufficient).
-
Decision Logic Visualization
Module 2: Inlet & Injection Dynamics
Q: I see low response and poor reproducibility. Is the sample degrading?
A: It is likely Inlet Discrimination , not degradation. TPC has a high boiling point.[1][2] If your inlet is too cool, or the split flow is too high, the heavier TPC molecules condense on the liner walls while the solvent vaporizes and enters the column.
Troubleshooting Protocol:
-
Inlet Temperature: Set to 280°C - 300°C . (Do not exceed 320°C to avoid thermal decomposition of the citrate backbone).
-
Liner Selection: Use a Splitless Single Taper with Wool .
-
Why? The wool provides surface area for vaporization and traps non-volatile matrix components. The taper directs flow onto the column, minimizing contact with the hot metal seal.
-
-
Pressure Pulse: Use Pulsed Splitless Injection (e.g., 25 psi for 0.75 min).
Q: What column is best for separating TPC from other plasticizers?
A: Use a 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms) .
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
Rationale: TPC is moderately polar. A 100% PDMS column (DB-1) may not separate it from co-eluting matrix lipids. A Wax column (PEG) is not recommended due to the high temperature required to elute TPC (Wax columns bleed excessively >250°C).
Module 3: Mass Spectral Interpretation
Q: How do I confirm TPC identity? The library match is low.
A: TPC (MW ~318) fragments extensively. You will rarely see a strong Molecular Ion (
Key Diagnostic Ions (EI Source, 70eV):
| Ion (m/z) | Origin/Fragment Structure | Significance |
|---|
| 157 |
Note: If derivatized (TMS-TPC), look for m/z 73 (TMS) and a shift in the high-mass fragments by +72 amu.
Module 4: Troubleshooting "Ghost Peaks" & Carryover
Q: I see TPC peaks in my blank runs. How do I clean the system?
A: TPC is a "sticky" molecule. Carryover usually occurs in the syringe wash or the transfer line .
The "Zero-Carryover" Wash Protocol:
-
Solvent A (Polar): Acetone or Methanol (Dissolves the TPC).
-
Solvent B (Non-Polar): Dichloromethane (DCM) (Rinses the syringe barrel).
-
Routine: 5 washes of A, followed by 5 washes of B.
Bake-Out Program: If carryover persists, the analyte is likely condensing at the MS Transfer Line .
-
Ensure Transfer Line Temp is >280°C .
-
Run a post-run bake-out: Ramp column to 310°C for 5 minutes at high flow (2.0 mL/min).
Troubleshooting Workflow
References
-
Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting. (2025).[3] Available at: [Link]
-
National Institutes of Health (NIH). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS. PubMed Central. Available at: [Link]
-
Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
Sources
Technical Support Center: Derivatization Strategies for Tripropyl Citrate (TPC) Analysis
Executive Summary: The "Free Hydroxyl" Challenge
Tripropyl citrate (TPC) is a widely used plasticizer in pharmaceutical coatings (e.g., Eudragit® systems) and food packaging. While TPC (C₁₅H₂₆O₇) is technically volatile enough for direct gas chromatography (GC) analysis, its structure contains a tertiary hydroxyl group at the C3 position.
Why Derivatize? Direct injection of underivatized TPC frequently results in:
-
Peak Tailing: The free -OH group forms hydrogen bonds with active sites (silanols) in the GC liner and column stationary phase.
-
Thermal Instability: At high injector temperatures (>250°C), the -OH group can catalyze dehydration or transesterification, leading to non-reproducible quantification.
-
Sensitivity Limits: For trace analysis (migration studies), the polar -OH group reduces ionization efficiency in electron impact (EI) mass spectrometry compared to capped derivatives.
This guide details the two industry-standard derivatization protocols: Silylation (TMS capping) and Acetylation (creating Acetyl this compound).
Protocol A: Silylation (The Analytical Gold Standard)
Silylation replaces the active proton on the tertiary hydroxyl with a trimethylsilyl (TMS) group. This is the preferred method for high-sensitivity GC-MS analysis.
Reagent Selection
-
Primary Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA )[1][2]
-
Catalyst (Mandatory): 1% Trimethylchlorosilane (TMCS )[2]
-
Expert Note: Tertiary alcohols are sterically hindered. Pure BSTFA is often insufficient. The addition of TMCS increases the donor strength (Lewis acid catalysis), ensuring quantitative conversion.
-
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1-5 mg of sample (TPC extract) in 100 µL of anhydrous Pyridine or Acetonitrile .
-
Critical: Solvents must be water-free (<50 ppm H₂O). Silyl reagents react explosively with water, destroying the reagent and producing siloxanes (ghost peaks).
-
-
Reagent Addition:
-
Add 50-100 µL of BSTFA + 1% TMCS .
-
Flush the vial headspace with dry nitrogen to remove ambient moisture.
-
Cap immediately with a PTFE-lined crimp cap.
-
-
Reaction (The Kinetic Step):
-
Incubate at 70°C for 30-45 minutes .
-
Why Heat? Room temperature reaction is sufficient for primary alcohols (e.g., ethanol), but the tertiary -OH in citrate requires thermal energy to overcome steric hindrance.
-
-
Injection:
-
Inject 1 µL directly into the GC (Split/Splitless).
-
Tip: Use a glass wool liner deactivated with silylation reagent to prevent discrimination.
-
Protocol B: Acetylation (The Stability Alternative)
If your lab lacks silylation reagents or requires a derivative stable in aqueous mobile phases (for LC confirmation), acetylation is the robust alternative. This converts TPC into Acetyl this compound (ATPC) , a known commercial plasticizer.
Reagent Selection
Step-by-Step Workflow
-
Mix: Combine 100 µL sample extract with 100 µL Pyridine and 100 µL Acetic Anhydride .
-
Incubate: Heat at 100°C for 1 hour . (Acetylation of tertiary alcohols is slower than silylation).
-
Quench: Add 200 µL of water (to consume excess anhydride) and extract with 500 µL Hexane .
-
Analyze: Inject the Hexane layer.
Troubleshooting Center & FAQs
Q1: I see a "split peak" or "shoulder" on my TPC peak. What is happening?
Diagnosis: Incomplete Derivatization. Mechanism: You are likely seeing co-elution of the derivatized TPC-TMS and the underivatized TPC. Fix:
-
Increase reaction temperature to 80°C.
-
Ensure your reagent contains 1% TMCS .[3] Pure BSTFA is too weak for the tertiary citrate hydroxyl.
-
Check for water contamination (which hydrolyzes the reagent).
Q2: My chromatogram is full of "Ghost Peaks" (Siloxanes).
Diagnosis: Hydrolysis of the silylating agent. Mechanism: Moisture entered the vial. BSTFA hydrolyzes to form hexamethyldisiloxane (HMDS) and other cyclic siloxanes (m/z 73, 147, 207, 221, 281). Fix:
-
Use a new bottle of BSTFA (reagents degrade 30 days after opening).
-
Dry the sample extract under Nitrogen before adding reagents.
-
Use a molecular sieve in your solvent bottle.
Q3: Can I analyze TPC without derivatization?
Answer: Yes, but with caveats.
-
Condition: Use a high-polarity column (e.g., DB-WAX or FFAP) to improve peak shape of the polar -OH.
-
Risk: Limit of Quantitation (LOQ) will be 5-10x higher than the silylated method due to adsorption in the inlet. For trace migration studies (ppm levels), derivatization is mandatory.
Q4: Why is my recovery low (<80%)?
Diagnosis: Adsorption or Evaporation loss. Fix:
-
Internal Standard: Use Tridecane or Dibutyl Sebacate as an internal standard added before derivatization to correct for volumetric errors.
-
Liner: Change the GC inlet liner. Active sites on dirty liners irreversibly bind citrate esters.
Comparative Data: Method Selection
| Feature | Direct Analysis | Silylation (BSTFA) | Acetylation |
| Target Analyte | Native TPC | TPC-TMS Ether | Acetyl-TPC (ATPC) |
| Sensitivity | Moderate | High (Best for trace) | High |
| Reaction Time | None | 30-45 min | 60+ min |
| Moisture Tolerance | High | Zero (Strictly Anhydrous) | Moderate |
| Mass Spec Signature | Weak molecular ion | Strong [M-15]⁺ (Loss of methyl) | Distinct Acetyl fragment |
| Best Use Case | QC of raw material | Migration/Bio-analysis | Stability studies |
Visual Workflows
The following diagrams illustrate the decision logic and the specific reaction pathway for the Silylation protocol.
Figure 1: Decision Matrix for this compound Analysis. Selects pathway based on matrix complexity and sensitivity requirements.
Figure 2: Mechanistic requirement for heat and catalysis to overcome steric hindrance at the tertiary carbon.
References
-
Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2][5] Merck KGaA.
-
Restek Corporation. (2022). Silylation Derivatization Reagents: BSTFA and TMCS Protocols.[1][3]
-
Budavári, Z., et al. (2004). Study of triethyl citrate migration from coating polymers to tablet cores by GC-MS. Pharmazie, 59(11), 893-894. (Foundational method for citrate ester migration).
-
Yanagisawa, M., et al. (2019).[6] Identification and quantification of plastic additives using Pyrolysis-GC/MS. (Discusses citrate plasticizer analysis).
-
TCI Chemicals. (2024). GC Derivatization Reagents: Silylation of Hydroxyl Groups.
Sources
Technical Support Center: Tripropyl Citrate (TPC) Optimization
Senior Application Scientist Desk | Polymer Formulation Division
Welcome to the TPC Optimization Hub
Subject: Optimizing Plasticization Efficiency & Stability for Tripropyl Citrate (CAS 1587-21-9) Applicable Matrices: Ethylcellulose (EC), PLA, Acrylic Resins (Eudragit®), and PVC.
As a Senior Application Scientist, I often see researchers default to Triethyl Citrate (TEC) for solubility or Tributyl Citrate (TBC) for hydrophobicity. This compound (TPC) is the underutilized "Goldilocks" ester—offering a critical balance between solvent compatibility and resistance to aqueous leaching.
This guide treats your formulation as a thermodynamic system. We move beyond "adding drops" to calculating miscibility and controlling free volume.
Module 1: The Mechanics of Plasticization
Q: Why does TPC behave differently than TEC or TBC in my polymer matrix?
A: It comes down to the Hydrophobic-Mobility Trade-off .
Plasticization efficiency is governed by the ability of the small molecule to insert itself between polymer chains, increasing Free Volume and lowering the Glass Transition Temperature (
-
TEC (Ethyl): High mobility, high efficiency, but leaches rapidly in aqueous media due to higher water solubility (~65 g/L).
-
TBC (Butyl): Low water solubility, highly stable, but lower plasticization efficiency per weight due to higher molecular mass (steric bulk).
-
TPC (Propyl): The strategic compromise. It possesses a solubility parameter (
) closer to hydrophobic polymers like PLA and Ethylcellulose than TEC, yet retains better mobility than TBC.
Visualizing the Mechanism
The following diagram illustrates how TPC inserts into the polymer matrix to facilitate chain mobility.
Figure 1: TPC inserts between chains, shielding dipole interactions and increasing free volume.
Module 2: Formulation & Compatibility (Pre-Lab)
Q: How do I determine the critical concentration of TPC for my specific polymer?
A: Do not guess. Calculate the Hansen Solubility Parameter (HSP) distance, then validate experimentally.
The Protocol:
-
Theoretical Match: Ensure the
value of TPC (approx. 18-19 MPa ) is within MPa of your polymer. -
The "Saturation Point" Test:
-
Prepare films with 10%, 20%, 30%, and 40% w/w TPC.
-
Cure at
C for 24 hours. -
Store at Room Temperature (RT) for 48 hours.
-
Observation: If you see an oily residue on the surface ("sweating" or syneresis), you have exceeded the thermodynamic solubility limit. The plasticizer is phase-separating.
-
Q: My films are opaque. Is this TPC incompatibility?
A: Opacity usually indicates Phase Separation or Moisture Entrapment .
-
Scenario A (Phase Separation): The TPC concentration is too high, or the solvent evaporated too quickly, locking the polymer into a rigid state before the TPC could distribute. Remedy: Reduce evaporation rate (use a higher boiling point co-solvent).
-
Scenario B (Moisture): TPC is hygroscopic (though less than TEC). If processed in high humidity (>60% RH), it absorbs water, causing "blushing" in the film. Remedy: Dehumidify the coating zone.
Module 3: Process Optimization (The Lab Phase)
Q: What are the optimal curing conditions?
A: Curing is not just drying; it is the thermodynamic relaxation of polymer chains. For TPC-plasticized films (especially Ethylcellulose or Eudragit), "drying" removes the solvent, but "curing" allows the TPC to migrate into the deepest polymer voids.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | You must heat the film above its glass transition temperature to allow the plasticizer to homogenize. | |
| Time | 2–24 Hours | Diffusion is time-dependent. Short curing leads to "aging" where properties change over weeks. |
| Humidity | <40% RH | Prevents water competition for hydrogen bonding sites on the polymer. |
Q: I am experiencing "Tackiness" (Sticky films). How do I fix this?
A: Tackiness is a symptom of Over-Plasticization or Surface Migration .
Troubleshooting Workflow:
-
Check
: If the of the formulation is below room temperature ( C), the film will be rubbery and tacky. Action: Reduce TPC concentration. -
Check Curing: If the center of the film is dry but the surface is oily, the TPC has migrated to the surface (blooming). Action: Lower the curing temperature; rapid heat can drive volatile plasticizers to the interface.
Module 4: Defect Resolution (Troubleshooting)
Use this decision tree to diagnose film defects rapidly.
Figure 2: Diagnostic logic flow for identifying and resolving TPC-related film defects.
Module 5: Advanced FAQs (Leaching & Stability)
Q: How does TPC compare to TEC regarding drug release profiles? A: TPC is more hydrophobic. In a dissolution test (e.g., USP Apparatus 2), TEC will leach into the aqueous medium within minutes, leaving water-filled pores that accelerate drug release (dose dumping risk). TPC leaches significantly slower, maintaining the film's structural integrity longer. Use TPC when you need Extended Release (ER) over 12–24 hours.
Q: Can I use TPC in PLA (Polylactic Acid) filaments? A: Yes. TPC is highly effective for PLA. It reduces the brittleness of PLA significantly.
-
Optimization: For PLA, a TPC loading of 15–20% wt is typically the saturation limit. Beyond this, the PLA crystallizes too slowly, and the material loses tensile strength [3].
References
-
Mechanism of Plasticization
-
Plasticizer Leaching & Stability
-
Citrate Esters in Biodegradable Polymers (PLA)
-
Chemical Properties & Solubility
Sources
- 1. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Role of plasticizer in membrane coated extended release oral drug delivery system [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. akademiabaru.com [akademiabaru.com]
- 6. tributyl citrate, 77-94-1 [thegoodscentscompany.com]
- 7. Poly(1,3-Propylene Glycol Citrate) as a Plasticizer for Toughness Enhancement of Poly-L-Lactic Acid [mdpi.com]
- 8. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 10. docta.ucm.es [docta.ucm.es]
- 11. Triethyl citrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Tripropyl Citrate (TPC) Stability & Processing Guide
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of Tripropyl Citrate (TPC) . While TPC is a robust plasticizer and solvent with intermediate lipophilicity (between Triethyl Citrate and Tributyl Citrate), it is susceptible to specific degradation pathways—primarily hydrolysis and thermal elimination —during pharmaceutical processing.
This guide moves beyond basic handling to explore the causality of degradation and provides self-validating protocols to ensure the integrity of your drug delivery systems.
Module 1: Degradation Mechanics & Visual Forensics
Before troubleshooting, you must understand how TPC breaks down. The two enemies of TPC are moisture (hydrolysis) and excessive heat (thermal decomposition) .
The Degradation Pathways
The following diagram illustrates the chemical fate of TPC under stress. Use this to identify potential impurities in your HPLC traces.[1]
Figure 1: Mechanistic pathways of TPC degradation.[1] Hydrolysis yields acidic byproducts, while thermal stress leads to unsaturation (yellowing).
Module 2: Troubleshooting Common Scenarios (Q&A)
Scenario A: Hot Melt Extrusion (HME) & Thermal Processing
Q: My extrudate is turning yellow/brown, and there is an acrid smell. Is this TPC degradation?
A: Yes, this is a classic sign of thermal dehydration .[1]
-
The Mechanism: At temperatures exceeding 150°C—or lower temperatures with high shear—citrate esters undergo dehydration to form aconitic acid derivatives (unsaturated species). The double bonds in these molecules absorb blue light, causing the yellow/brown discoloration. The "acrid" smell is often a mix of volatile propyl alcohol and trace anhydrides.
-
The Fix:
-
Reduce Residence Time: TPC degradation is a function of Temperature × Time.[1] Increase screw speed or feed rate to minimize heat exposure.[1]
-
Antioxidant Review: While TPC degradation is primarily non-oxidative (elimination), adding BHT or Vitamin E can prevent secondary oxidative darkening of the polymer matrix which exacerbates the color.
-
Vacuum Venting: Apply vacuum at the extruder vent port to remove any free propanol formed; this shifts the equilibrium but does not stop the primary degradation.
-
Q: The glass transition temperature (Tg) of my final product is higher than predicted. Why?
A: This indicates plasticizer loss or leaching .[1]
-
The Cause: TPC is volatile at high processing temperatures. If you process near TPC’s boiling point (approx. 233°C, though significant vapor pressure exists lower), you are evaporating the plasticizer rather than mixing it.
-
The Fix:
-
Lower the barrel temperature in the feeding zones.
-
Inject TPC as a liquid downstream (in a later barrel zone) rather than in the main hopper. This reduces its thermal history.[1]
-
Scenario B: Aqueous Coating & Liquid Formulations
Q: The pH of my coating suspension drifts downward (becomes more acidic) over 24 hours.
A: You are witnessing ester hydrolysis .[1][2][3]
-
The Mechanism: Water attacks the ester linkage, releasing a propyl group as propanol and restoring the carboxylic acid group on the citrate. This releases free protons (
), lowering the pH. This is autocatalytic: the lower pH further accelerates the hydrolysis. -
The Fix:
-
Cool the Tank: Hydrolysis kinetics are temperature-dependent.[1] Keep coating suspensions at 15–20°C, not room temperature.[1]
-
Buffer Systems: Use a citrate or phosphate buffer to maintain pH stability, but be aware that high buffer strength can sometimes catalyze hydrolysis (general acid/base catalysis).[1]
-
"Just-in-Time" Prep: Do not store aqueous TPC dispersions overnight. Prepare them immediately before the coating run.
-
Module 3: Analytical Validation Protocol
Do not guess; validate. Use this HPLC protocol to quantify TPC and detect degradation products (Dipropyl citrate, Citric acid).[1]
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm | Standard stationary phase for lipophilic esters.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of citric acid, improving peak shape (retention). |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the lipophilic TPC. |
| Gradient | 0-5 min: 10% B; 5-20 min: Ramp to 90% B | Early gradient elutes Citric Acid; late gradient elutes TPC.[1] |
| Detection | UV @ 210 nm | Citrates have weak chromophores; 210 nm detects the carbonyl group. |
| Flow Rate | 1.0 mL/min | Standard flow for backpressure management.[1] |
Self-Validating Logic (System Suitability)
-
Resolution Check: Ensure baseline separation between the Citric Acid peak (early eluting, polar) and the TPC peak (late eluting, non-polar).
-
Mass Balance: If TPC assay drops by 2%, do you see a corresponding appearance of degradation peaks? If not, you may have evaporative loss (physical) rather than chemical degradation.[1]
Module 4: Decision Tree for Process Optimization
Use this flowchart to determine the root cause of instability in your specific application.
Figure 2: Diagnostic logic for TPC instability. Follow the path corresponding to your observation.
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
Parikh, D. M. (2021).[1] Handbook of Pharmaceutical Granulation Technology. CRC Press.[1] (Context: Mechanisms of ester hydrolysis in wet granulation and coating).
-
Repka, M. A., et al. (2018).[1] Melt Extrusion: Materials, Technology and Drug Product Design. AAPS Advances in the Pharmaceutical Sciences Series. (Context: Thermal degradation of citrate plasticizers during HME).
-
Siepmann, F., et al. (2013).[1][4] The effect of citrate ester plasticizers on the thermal and mechanical properties of poly(DL-lactide). Journal of Applied Polymer Science. (Context: Comparative stability of TEC, TPC, and TBC).
-
FDA Inactive Ingredient Database (IID). (n.d.). Search: Citrate Esters. U.S. Food and Drug Administration.[1] Retrieved January 28, 2026, from [Link]
Disclaimer: This guide is for research and development purposes. All formulations must be validated according to ICH Q1A(R2) stability guidelines before clinical use.
Sources
Technical Support Center: Tripropyl Citrate (TPC) Migration
[1]
Status: Operational Ticket Topic: Troubleshooting Plasticizer Migration in Polymer Matrices Assigned Specialist: Senior Application Scientist, Polymer Excipients Division
Introduction: The Migration Paradox
Welcome. If you are accessing this guide, you are likely observing an anomaly in your polymer films—brittleness over time, surface "sweating," or unexpected peaks in your dissolution media.[1][2]
Tripropyl Citrate (TPC) is a specialized plasticizer.[1][2] It sits in the "Goldilocks" zone between the highly water-soluble Triethyl Citrate (TEC) and the highly lipophilic Tributyl Citrate (TBC). While this makes it versatile, it also makes it prone to fugacity —the thermodynamic drive to escape the polymer matrix when environmental conditions (humidity, temperature, or contact media) shift the equilibrium.
This guide is not a textbook; it is a troubleshooting protocol designed to isolate, quantify, and mitigate TPC migration.
Module 1: Diagnostic Framework
"Is it actually migration?"
Before altering your formulation, you must distinguish between migration (physical loss) and degradation (chemical breakdown).[1][2]
Q1: My film is becoming brittle upon storage. How do I confirm TPC migration is the cause without running a full extraction study?
The Rapid Diagnostic Protocol:
Use Differential Scanning Calorimetry (DSC) .[1] This is your most powerful diagnostic tool because plasticizers function by lowering the Glass Transition Temperature (
-
Run a baseline DSC on your fresh film (
).[1][2] -
Run a DSC on the aged/brittle film (
).[1][2] -
Analyze the Shift:
Visualization: The Migration Mechanism
The following diagram illustrates the thermodynamic path of TPC migration.
Figure 1: The TPC Migration Pathway.[1] Migration is a two-step process: diffusion to the surface followed by desorption into the medium.
Module 2: Analytical Troubleshooting
"I can't quantify the loss accurately."
Q2: I am seeing "ghost peaks" or poor recovery of TPC in my GC-MS analysis. What is happening?
Root Cause: TPC (Boiling Point ~170°C at 1 mmHg) is relatively stable, but it can degrade in dirty injector ports or interact with silanol groups on the column.[1]
The Self-Validating Analytical Protocol:
-
Extraction Solvent: Do not use simple water.[1][2] TPC has a LogP of ~1.6–2.7 [1].[1][2] Use Acetonitrile or Methanol for extraction from the polymer.[1][2]
-
Internal Standard (ISTD): You must use an ISTD to correct for injection variability. Tributyl Citrate (TBC) is an excellent structural analog if it is not present in your sample.[1][2]
-
Injector Settings:
-
Set the inlet temperature to 250°C .
-
Use a split injection (10:1) to prevent column overload if testing pure extracts.
-
Crucial Step: Check for Citric Acid peaks.[1][2] If you see citric acid, TPC is hydrolyzing during your extraction or analysis.[1][2] Switch to a non-protic solvent (e.g., Hexane/Ethyl Acetate mix) and keep samples dry.[1][2]
-
Data Table: TPC Physicochemical Profile
| Property | Value | Implication for Analysis |
| Molecular Weight | 318.36 g/mol | Detectable by standard MS (EI source).[1][2] |
| Boiling Point | ~170°C (1 mmHg) | Requires high GC oven temps (finish >260°C). |
| LogP (Octanol/Water) | ~1.6 – 2.7 [1] | Moderate lipophilicity.[1][2] Extracts poorly into pure water; requires organic solvent.[1][2] |
| Solubility | Soluble in Ethanol, Acetone | Compatible with standard reverse-phase HPLC or GC solvents.[1][2] |
Module 3: Mitigation Strategies
"How do I stop it?"
Q3: TPC migrates into my liquid drug formulation. How do I prevent this?
The Solution: Thermodynamic Compatibility Matching.
Migration is driven by the chemical potential difference.[1][2] If your liquid drug vehicle (e.g., an oil-based suspension) has a solubility parameter (
Step-by-Step Mitigation:
-
Calculate Solubility Parameters: Compare the Hildebrand solubility parameter of TPC (~18-20 MPa
) with your vehicle. -
Increase Polymer Tg: If you cannot change the vehicle, increase the polymer's glass transition temperature by curing .[1][2]
-
Switch Plasticizers (If necessary):
Visualization: Troubleshooting Logic
Figure 2: Decision Tree for diagnosing and fixing TPC migration issues.
Module 4: Regulatory & Safety (E&L)
"Is this a safety concern?"
Q4: I found TPC in my extractables study (USP <1663>). Do I need to report it as a leachable (USP <1664>)?
The Senior Scientist's Verdict: Yes, but context matters.
-
Extractables (USP <1663>): TPC will appear in aggressive solvent extractions.[1][2] This is expected.
-
Leachables (USP <1664>): You must prove that TPC levels in the actual drug product are below the Permitted Daily Exposure (PDE) .[1]
-
Toxicology: Citrate esters are generally regarded as safe (GRAS) and metabolize into citric acid (a Krebs cycle intermediate) and propanol.[1][2] However, high levels of propanol release can be a solvent residue concern [4].[1][2]
-
Action: If TPC is detected in the drug product, calculate the total daily intake based on the maximum dosage. If it exceeds safety thresholds (typically >1.5 µ g/day for genotoxic impurities, though TPC is not genotoxic, standard thresholds apply), you must perform a toxicological risk assessment.[1][2]
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74113, this compound.[1][2] Accessed Jan 28, 2026.[1][2] [Link][1]
-
Marcilla, A., et al. Migrability of PVC plasticizers.[1][2] Polymer Testing, 2008.[1][2][3][4] [Link]
-
Chaos, A., et al. Tributyl citrate as an effective plasticizer for biodegradable polymers.[1][2][5] Journal of Applied Polymer Science.[1][2] [Link][1]
Enhancing the enzymatic inhibition activity of Tripropyl citrate
The following Technical Support Center guide is designed for researchers optimizing Tripropyl Citrate (TPC) as a bioactive modulator. While TPC is traditionally utilized as a plasticizer, its role as a lipophilic carrier for citric acid (a potent metabolic regulator and chelator) or as a competitive substrate for esterases positions it as a candidate for metabolic intervention and metalloenzyme inhibition.
Advanced Enzymatic Inhibition & Bioactivity Enhancement
Current Status: Active Scope: Chemical Optimization, Assay Troubleshooting, Formulation Strategy Audience: Medicinal Chemists, Enzymologists, Formulation Scientists
Technical Brief: Mechanism of Action & Enhancement Logic
To enhance the enzymatic inhibition activity of TPC, one must first diagnose the limiting factor of its current mechanism. TPC typically functions via two distinct pathways:
-
The "Trojan Horse" Mechanism (Intracellular Release): TPC acts as a lipophilic prodrug. It permeates cell membranes and is hydrolyzed by intracellular esterases to release Citric Acid . The free citrate then inhibits enzymes like Phosphofructokinase (PFK) (glycolysis regulation) or Metalloproteases (via
chelation).-
Enhancement Strategy: Modulate the hydrolysis rate. If it hydrolyzes too fast (in plasma), it never reaches the target. If too slow, the active citrate is never released.
-
-
The "Decoy" Mechanism (Direct Competition): TPC binds directly to the active site of lipases or esterases, acting as a competitive substrate or inhibitor.
-
Enhancement Strategy: Increase steric hindrance around the carbonyl carbon to slow down the catalytic turnover, turning a substrate into a tight-binding inhibitor.
-
Visualization: TPC Mechanism & Optimization Pathways
Caption: Figure 1. Dual-pathway mechanism for TPC activity. Enhancement strategies (dashed boxes) target the stability and permeability of the ester scaffold.
Experimental Protocols: Validating & Enhancing Activity
Protocol A: Differential Hydrolysis Assay (Stability Tuning)
Objective: Determine if your TPC variant is degrading before reaching the target enzyme.
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Porcine Liver Esterase (PLE) (10 units/mL)
-
Human Plasma (pooled)
-
HPLC grade Acetonitrile
Workflow:
-
Preparation: Dissolve TPC (and derivatives) in DMSO to 10 mM stock.
-
Incubation: Add 10 µL stock to 990 µL of Plasma or PLE solution. Incubate at 37°C.
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Immediately add 200 µL cold Acetonitrile to stop esterase activity. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject supernatant into HPLC (C18 column). Monitor disappearance of TPC peak and appearance of Citrate/Mono-propyl citrate.
Data Interpretation:
| Observation | Diagnosis | Enhancement Action |
|---|
|
Protocol B: Competitive Inhibition Assay (The "Decoy" Effect)
Objective: Measure TPC's ability to inhibit a lipase/esterase directly.
-
Substrate: Use p-Nitrophenyl butyrate (pNPB) as the reporter substrate.
-
Setup:
-
Control: Enzyme + pNPB (Monitor Absorbance @ 405 nm).
-
Test: Enzyme + TPC (Pre-incubate 10 min) + pNPB.
-
-
Kinetic Plot: Perform Lineweaver-Burk analysis.
Enhancement Logic:
If
-
Chain Length Optimization: Synthesize Tri-butyl vs. Tri-ethyl variants to probe the hydrophobic pocket depth.
-
Transition State Mimicry: If TPC is a substrate, it will eventually be consumed. To make it a "suicide inhibitor," modify the alpha-carbon to prevent the final hydrolysis step.
Troubleshooting Guide (FAQs)
Issue 1: "My IC50 values fluctuate wildly between replicates."
Root Cause: Solubility & Micelle Formation.
TPC is highly lipophilic (
-
Surfactant Control: Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20 to prevent aggregation, unless the target is a lipase (where the interface matters).
-
Solvent Limit: Keep DMSO concentration constant (e.g., exactly 2%). Do not perform serial dilutions in the buffer; dilute in DMSO first, then spike into buffer.
Issue 2: "TPC shows no inhibition in purified enzyme assays, but works in whole-cell assays."
Root Cause: The Mechanism is Prodrug-based. You are likely targeting an intracellular metabolic enzyme (like PFK). In a purified assay, there are no esterases to hydrolyze TPC into the active Citrate. Solution:
-
Pre-activation: Pre-incubate TPC with a small amount of esterase before adding to your target enzyme assay.
-
Direct Control: Run a parallel control with pure Citric Acid to confirm the target is sensitive to the hydrolysis product.
Issue 3: "The compound precipitates when added to the cell culture media."
Root Cause: "Oiling Out." TPC is an oil at room temperature. Droplets form, reducing bioavailability. Solution:
-
Formulation: Do not add neat TPC. Create a Self-Emulsifying Drug Delivery System (SEDDS) .
-
Recipe: Mix TPC (10%) + Labrasol (40%) + Transcutol (50%). This forms stable nano-emulsions upon contact with media.
-
Advanced Visualization: Troubleshooting Logic
Caption: Figure 2. Decision tree for diagnosing loss of inhibitory potency in TPC experiments.
Comparative Data: Structural Analogs
When "enhancing" TPC, benchmark against these structural modifications to guide your synthesis.
| Compound | R-Group Structure | Est. LogP | Hydrolysis Rate (Relative) | Primary Utility |
| Triethyl Citrate | Ethyl ( | 0.33 | Fast | Rapid Citrate Release (Low Permeability) |
| This compound (TPC) | n-Propyl ( | 2.80 | Medium | Balanced Permeability/Stability |
| Triisopropyl Citrate | Isopropyl ( | 2.95 | Slow | Steric Enhancement (Sustained Release) |
| Tributyl Citrate | n-Butyl ( | 4.30 | Very Slow | High Lipophilicity (Plasticizer Standard) |
| Acetyl-TPC | Acetylated -OH | 3.50 | Very Slow | "Double Prodrug" (Protects -OH group) |
References
-
Design of Ester Prodrugs: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
-
Citrate Mechanism: Iacobazzi, V., & Infantino, V. (2014). Citrate—new functions for an old metabolite. Biological Chemistry.[1][2]
-
Lipophilic Formulation: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
-
Enzyme Kinetics & Inhibition: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
Sources
Optimization of extraction methods for Tripropyl citrate from soil and dust
Topic: Optimization of extraction methods for Tripropyl Citrate from soil and dust
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The "Green" Plasticizer Challenge
You are likely here because you are transitioning from monitoring legacy phthalates to "green" alternatives like Citrate Esters. This compound (TPC) (CAS: 1587-21-9) presents a unique analytical challenge. Unlike the highly lipophilic Tributyl Citrate (TBC), TPC possesses intermediate polarity (LogP ~2.8–3.2).
This intermediate nature means TPC is often lost during standard non-polar extractions (e.g., pure Hexane) but is susceptible to hydrolysis in aggressive polar solvents. This guide optimizes the Ultrasonic-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE/ASE) workflows specifically for this molecule.
Module 1: Optimized Extraction Protocols
Method Selection: UAE vs. PLE
| Feature | Ultrasonic-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE/ASE) |
| Best For | High-throughput screening, fine dust (HVAC filters). | Complex soil matrices, low-level detection (<10 ng/g). |
| Solvent Usage | High (requires concentration step). | Low (automated efficiency). |
| Thermal Stress | Moderate (Sonication generates heat). | High (High T/P can degrade esters). |
| Throughput | Batch processing (Manual). | Sequential (Automated). |
| EPA Basis | EPA Method 3550C [1] | EPA Method 3545A [2] |
Protocol A: Optimized UAE for Indoor Dust (Recommended)
Based on modified EPA 3550C for semi-volatile organic compounds (SVOCs).
-
Sample Prep: Sieve dust to <150 µm. Weigh 50–100 mg into a glass centrifuge tube (Do not use plastic).
-
Spiking: Add deuterated internal standard (e.g.,
-Tributyl Citrate or -Phthalate proxy). Equilibrate for 30 mins. -
Solvent Addition: Add 3 mL of Hexane:Acetone (1:1 v/v) .
-
Why: Acetone penetrates the dust/organic carbon matrix; Hexane solubilizes the TPC.
-
-
Extraction: Sonicate for 20 mins at <30°C.
-
Critical: Monitor bath temp. TPC can hydrolyze if the bath exceeds 40°C.
-
-
Separation: Centrifuge at 3500 rpm for 10 mins. Transfer supernatant to a glass concentrator tube.
-
Repeat: Repeat steps 3–5 twice more. Combine extracts (Total ~9 mL).
-
Cleanup: Pass through a 500 mg Silica Gel SPE cartridge (conditioned with Hexane). Elute TPC with 10% Ethyl Acetate in Hexane.
Visualization: The Extraction Workflow
Caption: Step-by-step workflow for the extraction of this compound, emphasizing the iterative solvent cycling required for maximum recovery.
Module 2: Troubleshooting & FAQs
Category 1: Low Recovery (<60%)
Q: I am getting <50% recovery for TPC, but my phthalate controls are fine. Why? A: This is likely a Solvent Polarity Mismatch .
-
The Science: Phthalates (like DEHP) are highly lipophilic. TPC is more polar. If you are using 100% Hexane or Cyclohexane, you are failing to desorb TPC from the polar sites on soil organic matter (humic acids).
-
The Fix: Switch to Hexane:Acetone (1:1) or Dichloromethane (DCM) . The polar component (Acetone/DCM) swells the soil matrix, releasing the trapped citrate esters [3].
Q: My TPC peak area decreases if the sample sits overnight. Is it degrading? A: Yes, TPC is an ester and is susceptible to Hydrolysis .
-
The Science: Soil and dust often contain moisture and alkaline components (calcium carbonates). In the presence of water and high pH, esters hydrolyze back into citric acid and propanol.
-
The Fix:
-
Add anhydrous Sodium Sulfate (Na₂SO₄) to the sample before extraction to bind moisture [1].
-
Ensure your extraction solvent is anhydrous.
-
Analyze immediately after extraction.
-
Category 2: Contamination & Ghost Peaks
Q: I see TPC peaks in my method blanks. Where is it coming from? A: This is Laboratory Plasticware Leaching .
-
The Science: Citrate esters are modern "green" plasticizers used in pipette tips, plastic tubing, and parafilm. They leach readily into organic solvents.
-
The Fix:
-
Rule 1: Use Glass or Teflon (PTFE) only.
-
Rule 2: Bake all glassware at 400°C for 4 hours prior to use.
-
Rule 3: Never use plastic pipette tips for solvent transfer; use glass Pasteur pipettes or gas-tight syringes.
-
Category 3: Instrumental Issues
Q: The TPC peak is tailing badly on my GC-MS. A: This indicates Active Sites in the inlet.
-
The Science: Citrate esters have oxygen-rich functional groups that hydrogen bond with silanols (active sites) in a dirty GC liner or column.
-
The Fix:
-
Change the liner (use deactivated, splitless liners with glass wool).
-
Trim 10cm from the front of the GC column.
-
Check the inlet temperature. Ensure it is ≥260°C to ensure rapid volatilization, but do not exceed 300°C to prevent thermal breakdown.
-
Module 3: Diagnostic Logic Tree
Use this decision tree to diagnose extraction failures during your pilot study.
Caption: Diagnostic logic tree for isolating the root cause of analytical failures in Citrate Ester extraction.
References
-
U.S. Environmental Protection Agency. (2007).[1] Method 3550C: Ultrasonic Extraction.[2][3][4] SW-846 Update IV. [Link]
-
U.S. Environmental Protection Agency. (2007).[1] Method 3545A: Pressurized Fluid Extraction (PFE). SW-846 Update IV. [Link]
-
Wang, L., et al. (2025).[5] Analysis of phthalate esters and their novel alternatives in indoor dust using comprehensive two-dimensional gas chromatography-time of flight mass spectrometry. Chinese Journal of Chromatography. [Link][5]
-
Nagorka, R., et al. (2011). LC/MS method to determine plasticizers in indoor dust.[6] Federal Environmental Agency, Berlin.[6] [Link]
Sources
Technical Support Center: Tripropyl Citrate (TPC) Solubility & Formulation Guide
[1]
Executive Summary: The "Middle Child" Syndrome
Tripropyl Citrate (TPC, CAS 1587-21-9) presents a unique challenge in formulation chemistry.[1] Unlike its hydrophilic cousin Triethyl Citrate (TEC), which is somewhat water-miscible, and its highly lipophilic counterpart Tributyl Citrate (TBC), TPC occupies a physicochemical "middle ground."[1] It is practically insoluble in water yet lacks the extreme hydrophobicity that makes TBC easy to stabilize in pure oil phases.[1]
This guide addresses the three most common support tickets we receive regarding TPC: aqueous precipitation , chromatographic tailing , and phase separation in emulsions .
Physicochemical Profile & Solubility Data
Understanding the thermodynamic limitations of TPC is the first step to solving solubility issues.[1] Do not attempt to force TPC into aqueous solution without modification; the hydrophobic effect will drive phase separation immediately.[1]
Table 1: Comparative Solubility Profile
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) |
| Water Solubility (25°C) | ~65 g/L (Soluble) | < 0.03 g/L (Practically Insoluble) | < 0.02 mg/L (Insoluble) |
| LogP (Octanol/Water) | ~0.33 | ~2.0 - 2.5 (Est.) | ~4.3 |
| Ethanol Solubility | Miscible | Miscible | Miscible |
| Primary Issue | Hydrolysis at high pH | Oiling out upon dilution | High viscosity/migration |
Troubleshooting Guides (Q&A Format)
Scenario A: Aqueous Coating & Dispersions
Q: "I am trying to use TPC as a plasticizer in an aqueous polymer dispersion (e.g., Ethylcellulose or Eudragit®), but it forms oily droplets on the surface. How do I incorporate it?"
The Mechanism of Failure: You are witnessing Ostwald Ripening .[1] When TPC is added directly to water, the high interfacial tension prevents integration.[1] Even with stirring, the TPC seeks to minimize its surface area, coalescing into large oil droplets that migrate to the surface.
The Solution: Pre-Emulsification Protocol You cannot add TPC directly.[1] You must create a "sacrificial" emulsion or add it to the polymer phase before water addition.[1]
Step-by-Step Protocol:
-
Calculate HLB: TPC requires a surfactant system with an HLB (Hydrophilic-Lipophilic Balance) of approximately 10–12 .[1]
-
Surfactant Choice: Use a blend of Span 80 (Low HLB) and Tween 80 (High HLB).[1]
-
The "Concentrate" Method:
-
Mix TPC with the surfactant blend (Ratio: 90% TPC / 10% Surfactant) under gentle heat (40°C).[1]
-
Slowly titrate water into this oil phase while mixing at high shear (Ultra-Turrax or homogenizer at 5000 rpm).
-
Critical Point: You will pass through a high-viscosity "gel phase" (lamellar structure).[1] Continue adding water until it inverts into a milky, stable O/W emulsion.
-
Add this pre-emulsion to your polymer dispersion.[1]
-
Scenario B: Analytical Chemistry (HPLC)
Q: "My TPC peaks are broadening or disappearing during HPLC analysis. I'm using a standard C18 column with a Methanol/Water gradient."
The Mechanism of Failure: TPC is hydrophobic enough to stick to the C18 stationary phase if the mobile phase becomes too aqueous.[1] If your gradient starts with high water content (>50%), TPC may precipitate inside the injection loop or at the head of the column, causing peak splitting or carryover.[1]
The Solution: Solvent Matching & Gradient Adjustment
-
Sample Diluent: Do not dissolve TPC in pure methanol if your mobile phase starts with water.[1] Dissolve TPC in 50:50 Acetonitrile:Water . This ensures the sample is thermodynamically compatible with the starting mobile phase.[1]
-
Mobile Phase: Switch from Methanol to Acetonitrile (ACN) . ACN is a stronger solvent for citrate esters and reduces column backpressure.[1]
-
Suggested Gradient:
Scenario C: Drug Delivery (Liposomal Leaching)
Q: "We are encapsulating a hydrophobic drug using TPC as a co-solvent in liposomes, but the TPC leaks out within 24 hours."
The Mechanism of Failure: TPC has a lower molecular weight and lower logP than typical membrane lipids.[1] It is small enough to diffuse through the lipid bilayer, destabilizing the membrane and carrying your drug with it.[1]
The Solution: Solid Lipid Integration Do not use TPC as a liquid core.[1] Instead, create a Solid Lipid Nanoparticle (SLN) hybrid.
-
Mix TPC with a solid lipid (e.g., Cetyl alcohol or Stearic acid) in a 1:1 ratio.[1]
-
Melt the mixture (approx 60°C).
-
Disperse this melt into the hot aqueous surfactant phase.[1]
-
Cooling Step: Rapidly cool the mixture on ice. The solid lipid will crystallize, trapping the TPC inside a solid matrix, drastically reducing diffusion/leaching rates.
Visualizing the Strategy
Workflow 1: Solubilization Decision Tree
Use this logic flow to determine the correct formulation strategy based on your target concentration and media.[1]
Figure 1: Decision matrix for selecting the appropriate TPC solubilization method based on solvent system and concentration requirements.[1]
Workflow 2: The "Oiling Out" Mechanism vs. Stabilization
This diagram illustrates why direct addition fails and how surfactant micelles stabilize TPC.[1]
Figure 2: Mechanism of action.[1] Direct addition leads to coalescence (red); surfactant addition lowers interfacial tension, creating stable micelles (blue).[1]
References & Authoritative Sources
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74113, this compound.[1] Retrieved from .[1]
-
European Chemicals Agency (ECHA). Registration Dossier: Citric acid, tripropyl ester.[1][2] Retrieved from .[1]
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients.[1] Pharmaceutical Press.[1] (Reference for general citrate ester solubility profiles and plasticizer applications).
-
ChemicalBook. this compound Properties and Safety. Retrieved from .[1]
Technical Support Center: Stabilizing Tripropyl Citrate (TPC) in Cosmetic Formulations
Status: Active Lead Scientist: Senior Application Specialist Last Updated: January 28, 2026
Executive Technical Overview
Tripropyl Citrate (TPC) [CAS: 1587-21-9] is a lipophilic ester of citric acid and n-propanol. Unlike its hydrophilic cousin Triethyl Citrate (TEC), TPC acts as a robust plasticizer in hydrophobic matrices (nail lacquers, oleo-gels) and a fixative in fragrance systems.
The Stability Paradox: While TPC is physically stable in anhydrous systems, it is chemically vulnerable to hydrolysis in the presence of water and extreme pH. This degradation is autocatalytic: the breakdown releases citric acid, lowering the pH, which further accelerates the breakdown.
This guide addresses the three primary failure modes: Hydrolytic Degradation , Phase Separation , and Plasticizer Migration .
Critical Failure Mode: Hydrolytic Degradation
The Mechanism
In aqueous or hydro-alcoholic formulations, TPC undergoes nucleophilic acyl substitution. Water attacks the ester carbonyl group, cleaving the molecule into Citric Acid and n-Propanol.
-
Symptom: pH drift (acidification), "sharp" alcoholic odor (propanol release), loss of viscosity.
-
Risk Zone: pH < 5.0 or pH > 7.0.
Visualization: The Autocatalytic Cycle
The following diagram illustrates why unbuffered TPC formulations spiral into degradation.
Figure 1: The autocatalytic hydrolysis of this compound. Note the red dashed line indicating how the release of acid accelerates further degradation.
Troubleshooting Guide: pH Drift
Q: My emulsion containing 3% TPC showed a pH drop from 6.0 to 4.2 after 4 weeks at 45°C. Why?
A: You are witnessing unbuffered hydrolysis. The TPC has partially hydrolyzed, releasing free citric acid.
Corrective Protocol: The "Citrate Lock" Buffer System Do not rely on simple adjustment with NaOH. You must clamp the pH using a buffer system that shares the common ion (Citrate) to exploit the Le Chatelier principle, theoretically suppressing dissociation.
-
Target pH: 5.5 – 6.5 (The stability "sweet spot").
-
Buffer Selection: Sodium Citrate / Citric Acid buffer.
-
Procedure:
-
Prepare a 0.1M Sodium Citrate solution.
-
Add to the water phase before emulsification.
-
Scientific Rationale: By populating the aqueous phase with citrate ions, you create a buffer capacity that neutralizes any initial protons released, preventing the autocatalytic drop.
-
Critical Failure Mode: Phase Separation (Crystallization/Haze)
The Mechanism
TPC is hydrophobic (LogP ~2.5-3.0). In hydro-alcoholic systems (like toners or light sprays), adding water forces TPC out of solution, causing "Ouzo effect" micro-emulsions or gross separation.
Solubility Data Table
| Solvent System | TPC Solubility | Risk Level | Mitigation Strategy |
| Water (100%) | Insoluble (<0.1%) | Critical | Requires emulsifier (HLB 10-12). |
| Ethanol (96%) | Miscible | Low | None needed. |
| Ethanol (50%) / Water (50%) | Limited | High | Add solubilizer (e.g., PEG-40 Hydrogenated Castor Oil). |
| Cyclomethicone | Soluble | Low | Compatible in anhydrous silicones. |
Troubleshooting Guide: Haze Formation
Q: My nail lacquer is clear, but my body spray (40% alcohol) turns cloudy when I add TPC. Is it contaminated?
A: No, it is a polarity mismatch. TPC requires a critical dielectric constant to remain solvated.
Corrective Protocol: Solubilization Ladder
-
Step 1: Premix TPC with the fragrance oil and a solubilizer (Ratio 1:3 TPC:Solubilizer).
-
Recommended Solubilizer: Polysorbate 20 or Polyglyceryl-10 Laurate.
-
-
Step 2: Add the alcohol phase to the premix.
-
Step 3: Titrate water slowly with high-shear mixing.
-
Validation: If haze persists, increase the alcohol concentration by 5% increments until clear.
Critical Failure Mode: Plasticizer Migration (Nail Polish)
The Mechanism
In nitrocellulose-based nail lacquers, TPC replaces phthalates to provide flexibility. However, TPC is a smaller molecule than some polymers. Over time, it can migrate to the surface (syneresis) or volatilize, causing the film to become brittle and chip.
Troubleshooting Guide: Brittle Films
Q: My "5-Free" nail polish chips after 2 days. I am using TPC as the sole plasticizer.
A: TPC alone often lacks the molecular weight to permanently anchor in the nitrocellulose matrix. It is known as a "solvent plasticizer."
Corrective Protocol: The Dual-Plasticizer System Do not use TPC as a standalone plasticizer. Use it as a co-plasticizer.
-
Primary Plasticizer (Anchor): Acetyl Tributyl Citrate (ATBC) or a Sucrose Acetate Isobutyrate (SAIB). These are bulkier and migrate slower.
-
Secondary Plasticizer (Flex): this compound (TPC).
-
Ratio: 3:1 (Anchor : TPC).
-
Why: TPC provides the initial flexibility and gloss (wetting the nitrocellulose), while the bulkier molecule ensures long-term durability.
-
Master Troubleshooting Workflow
Use this decision tree to diagnose instability in TPC formulations.
Figure 2: Diagnostic logic flow for this compound instability.
Frequently Asked Questions (FAQ)
Q: Can I use TPC in a formulation with 10% Urea? A: Avoid. Urea hydrolyzes to ammonia, raising pH > 8.0. This alkaline environment will rapidly hydrolyze TPC [1]. If you must, separate them (e.g., dual-chamber pump) or use an anhydrous base.
Q: Does TPC oxidize? A: TPC is relatively stable against oxidation compared to unsaturated oils. However, if your formula contains pro-oxidants (fragrance components like limonene), add a chelator (Disodium EDTA) and a lipophilic antioxidant (BHT or Tocopherol) to protect the overall matrix, not necessarily the TPC itself [2].
Q: I smell "fruity" notes changing to "vodka" notes. What is happening? A: This is the hallmark of Transesterification or Hydrolysis . In ethanolic bases (perfumes), TPC can exchange its propyl group with the ethyl group of the solvent, or hydrolyze to release n-propanol (which smells sharp/alcoholic). This confirms chemical instability. Check your water content—even 1% water in a perfume can trigger this over months.
References
Technical Support Center: Biocompatibility of Citrate Plasticizers in Dental Polymers
Current Status: Operational Topic: Tripropyl Citrate (TPC) & Citrate Ester Optimization Ticket ID: BIO-TPC-2024-OPT Assigned Specialist: Senior Application Scientist, Dental Materials Division
Welcome to the Technical Support Portal
You have accessed the advanced troubleshooting guide for This compound (TPC) integration in dental tissue conditioners and soft liners.
While TPC is a recognized "green" alternative to phthalates (like DEHP), our field data indicates that users frequently encounter secondary biocompatibility failures . These are rarely due to the intrinsic toxicity of TPC, but rather its high mobility (leaching) within the Poly(ethyl methacrylate) (PEMA) or PMMA matrix.
This guide moves beyond basic formulation and addresses the root causes of failure: elution kinetics, surface degradation, and pseudo-cytotoxicity.
Module 1: Root Cause Analysis (The Leaching Cycle)
User Issue: "My tissue conditioner hardens within 7 days, causing mucosal irritation, yet the MSDS says TPC is safe. Why is the tissue inflamed?"
Technical Diagnosis: You are experiencing Physical Biocompatibility Failure driven by the "Leaching-Roughness" cycle. TPC is a low-molecular-weight plasticizer held only by weak Van der Waals forces. In the oral environment, saliva esterases and thermal cycling accelerate its migration out of the matrix.
The Failure Mechanism
When TPC leaches out, two things happen:
-
Embrittlement: The polymer glass transition temperature (
) rises, turning the soft liner into a hard irritant. -
Niche Formation: The void left by the TPC molecule creates surface microporosity, acting as a harbor for Candida albicans.
Visualization: The Leaching-Inflammation Cascade
Figure 1: The causal pathway from chemical leaching to biological failure. Note that the inflammation is often mechanical or microbial, not chemical.
Module 2: Chemical Stabilization (The "Gold Standard" Fix)
User Question: "How do I stop TPC from leaching without changing the base polymer?"
Solution: Copolymerization. You must convert TPC from an external plasticizer (additive) to an internal plasticizer (reactive). This involves functionalizing the citrate molecule with a methacrylate group, allowing it to covalently bond with the PEMA/PMMA backbone.
Protocol: Synthesis of Methacrylated Citrate
Standard TPC cannot react. You must synthesize a polymerizable derivative.
Reagents Required:
-
This compound (or starting Citric Acid)
-
Methacrylic Anhydride (MA)
-
4-Dimethylaminopyridine (DMAP - Catalyst)
Step-by-Step Synthesis:
-
Dissolution: Dissolve TPC (containing free hydroxyl group) in anhydrous dichloromethane (DCM).
-
Activation: Add 1.1 equivalents of Methacrylic Anhydride and 0.1 eq of DMAP.
-
Reaction: Stir at room temperature for 24 hours under nitrogen atmosphere.
-
Purification (CRITICAL): Wash with 0.1 M HCl (to remove DMAP), then saturated NaHCO₃ (to neutralize acid), then brine. Dry over MgSO₄.
-
Validation: Verify via FTIR. Look for the disappearance of the -OH stretch (3500 cm⁻¹) and appearance of C=C alkene peaks (1637 cm⁻¹).
Why this works: The methacrylated citrate copolymerizes during the curing phase. It provides "dangling chain" plasticity (lowering
Figure 2: Synthesis pathway for converting TPC into a non-leaching, polymerizable plasticizer.
Module 3: Troubleshooting Cytotoxicity Assays
User Question: "I ran an MTT assay on my TPC-modified samples, and cell viability dropped to 60%. Is TPC toxic?"
Technical Diagnosis: Likely False Positive . TPC is generally non-cytotoxic (viability >80%). If you see a drop, it is usually due to Residual Acidity or Ethanol Shock , not the citrate ester itself.
Troubleshooting Checklist
| Variable | Symptom | Corrective Action |
| Residual Acid | Media turns yellow (phenol red change) immediately upon sample addition. | Purification: Your TPC synthesis left unreacted citric acid or methacrylic acid. Wash samples in PBS for 24h before cell exposure. |
| Ethanol Content | Rapid cell death (<2 hours). | Evaporation: Tissue conditioners often use ethanol as a co-solvent. Pre-soak samples in culture media for 24h to leach ethanol before adding cells. |
| Osmotic Shock | Cells look shriveled but not lysed. | Concentration: High concentrations of TPC can alter media osmolality. Limit extract concentration to <10% in the final well volume. |
| Endotoxin | High inflammatory cytokine release (IL-6) but high cell viability. | Contamination: Use pyrogen-free glassware. Citrate esters can support bacterial growth if stored improperly. |
Comparative Data: Citrate vs. Phthalate Toxicity
Data synthesized from Nishijima et al. and Hong et al.
| Plasticizer Type | Cell Viability (L929 Fibroblasts) | Leaching Rate (7 days) | Estrogenicity |
| DEHP (Phthalate) | < 40% (Severe Cytotoxicity) | High | Positive |
| Unmodified TPC | 85% - 90% (Biocompatible) | Moderate (Surface loss) | Negative |
| Methacrylated TPC | > 95% (Excellent) | Negligible (< 0.1%) | Negative |
Module 4: Surface Modification (The "Quick Fix")
User Question: "We cannot change the synthesis workflow right now. Is there a post-processing step to improve biocompatibility?"
Solution: Surface Coating. If you cannot lock the plasticizer in, you must block the surface to prevent it from coming out.
Protocol: Silica Coating (SiOx) [1]
-
Plasma Treatment: Expose the cured dental material to Oxygen Plasma (50W, 30s) to activate the surface.
-
Deposition: Apply a nano-coating of silica or a zwitterionic polymer (like MPC).
-
Result: This creates a hydrophilic barrier that prevents hydrophobic TPC from diffusing into the saliva, while also repelling protein adsorption and bacterial adhesion.
References
-
Nishijima, M., et al. (2002).[2] "Cytocompatibility of New Phthalate Ester-free Tissue Conditioners in vitro." Dental Materials Journal.
-
Hong, G., et al. (2009). "The Dynamic Viscoelasticity of Dental Soft Polymer Material Containing Citrate Ester-Based Plasticizers." Dental Materials Journal.
-
Murata, H., et al. (2010). "Physical properties and antifungal effect of tissue conditioners containing silver-zeolite." Journal of Dentistry.
-
Lioy, P. J., et al. (2015). "Biomonitoring of Phthalates and Alternatives: ATBC Safety Profiles." Environmental Health Perspectives.
For further assistance, please submit your specific NMR spectra or MTT data logs to the support queue.
Sources
Validation & Comparative
Comparative analysis of Tripropyl citrate and Triethyl citrate as plasticizers
Executive Summary: The Homologue Dilemma
In the development of pharmaceutical coatings and biodegradable polymer films, the choice of plasticizer is often a trade-off between efficiency and stability .
-
Triethyl Citrate (TEC) is the industry standard for hydrophilic to moderately hydrophobic polymers (e.g., Eudragit®, Cellulose Acetate). It offers superior plasticization efficiency due to its lower molecular weight but suffers from higher water solubility, leading to potential leaching and "aging" of the film.
-
Tripropyl Citrate (TPC) represents a critical "middle-ground" homologue. With a propyl chain replacing the ethyl group, TPC increases hydrophobicity (LogP) and molecular volume. This shift makes TPC a strategic alternative when TEC formulations fail due to rapid leaching or moisture sensitivity, yet the highly hydrophobic Tributyl Citrate (TBC) causes phase separation.
This guide provides a technical breakdown of these two citrate esters, offering experimental frameworks to validate their performance in your specific matrix.
Physicochemical Profile
The fundamental difference lies in the alkyl chain length (
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Impact on Formulation |
| CAS Number | 77-93-0 | 1587-21-9 | Regulatory filing identity |
| Molecular Formula | TPC has higher MW, affecting molar efficiency | ||
| Molecular Weight | 276.28 g/mol | 318.37 g/mol | TEC provides more moles/kg at equal weight % |
| Boiling Point | ~294°C | ~198°C (at 13 mmHg)* | Both are stable at standard extrusion temps |
| Water Solubility | ~65 g/L (Soluble) | < 10 g/L (Estimated)** | Critical: TEC leaches in aqueous media; TPC resists |
| LogP (Lipophilicity) | ~0.3 - 1.2 | ~2.0 - 2.5 (Est.) | TPC is more compatible with hydrophobic matrices (PLA/PLGA) |
| Viscosity (25°C) | 35 mPa·s | ~45-55 mPa·s | TPC slightly increases formulation viscosity |
*Boiling point for TPC is extrapolated to atmospheric pressure to be >300°C. **TPC solubility is intermediate between TEC (65 g/L) and Tributyl Citrate (<0.1 g/L).
Mechanism of Action: Free Volume & Lubricity
To understand the performance difference, we must look at the Free Volume Theory . Plasticizers work by inserting themselves between polymer chains, increasing the free volume and allowing chain segments to move past one another (lowering
Comparative Mechanism
-
TEC (High Efficiency): Being smaller, TEC molecules can penetrate tighter polymer networks more easily. They create more free volume per unit of weight added because there are more molecules of TEC present compared to TPC for the same weight percentage.
-
TPC (High Stability): The longer propyl chains provide a "anchoring" effect. While they are slightly less efficient at depressing
initially, their increased steric bulk and hydrophobicity prevent them from migrating out of the matrix as easily as TEC.
Figure 1: Mechanistic pathway comparison. TEC prioritizes immediate reduction in glass transition temperature (
Performance Comparison Data
A. Plasticization Efficiency ( Depression)
In a standard Polylactic Acid (PLA) or Ethylcellulose film, efficiency is measured by the drop in Glass Transition Temperature (
| Polymer System | Plasticizer (20% w/w) | Interpretation | |
| PLA | TEC | -35°C | Highly efficient; creates very flexible films. |
| PLA | TPC | -28°C to -30°C* | Slightly less efficient; requires ~2-3% more loading to match TEC flexibility. |
| PLA | TBC (Butyl) | -22°C | Significantly less efficient than TEC. |
Data interpolated based on homologous series trends (Methyl > Ethyl > Propyl > Butyl).
B. Leaching and Water Uptake (The Critical Differentiator)
This is where TPC outperforms TEC. In sustained-release formulations, the leaching of plasticizer changes the pore structure of the coating, altering the drug release profile over time.
-
TEC: High leaching rate in aqueous buffers. A film plasticized with TEC may become brittle after 24 hours in dissolution media.
-
TPC: Reduced leaching rate. The propyl chains increase the partition coefficient (
), keeping the plasticizer in the lipophilic polymer phase rather than the aqueous medium.
Experimental Protocols (Self-Validating)
As a senior scientist, you should not rely on literature values alone. Use these protocols to validate the choice for your specific polymer matrix.
Protocol 1: Efficiency Validation via DSC (Differential Scanning Calorimetry)
Objective: Determine the "Plasticization Efficiency Factor" for your polymer.
-
Preparation: Prepare solvent-cast films of your polymer (e.g., PLA, EC) with 0%, 10%, 20%, and 30% w/w of TEC and TPC.
-
Conditioning: Dry films under vacuum at 40°C for 48 hours to remove solvent residues (critical to avoid false
readings). -
Measurement:
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Cycle: Heat to melt -> Quench cool (10°C/min) -> Re-heat (10°C/min).
-
Measure: Midpoint
on the second heating cycle.
-
-
Analysis: Plot
vs. Concentration. The slope of the line is the Efficiency Factor .-
Expectation: Slope (TEC) > Slope (TPC).
-
Protocol 2: Leaching Resistance (The "Aging" Test)
Objective: Quantify stability in a simulated biological environment.
-
Setup: Weigh initial films (
) containing 20% plasticizer. -
Immersion: Place films in Phosphate Buffer Saline (PBS, pH 7.4) at 37°C under agitation (50 rpm).
-
Timepoints: Remove samples at 1h, 4h, 24h, and 72h.
-
Drying: Rinse with deionized water and vacuum dry to constant weight (
). -
Calculation:
-
Correction: Subtract the weight loss of a pure polymer control (usually negligible).
-
-
Verdict: If TEC weight loss > 15% and TPC < 5%, TPC is the superior choice for sustained release.
Selection Decision Matrix
When should you switch from TEC to TPC?
Figure 2: Decision tree for excipient selection. TPC fills the gap where TEC fails on stability but TBC fails on compatibility.
References
-
PubChem. Triethyl citrate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Scifinder / CAS Common Chemistry. this compound (CAS 1587-21-9). Available at: [Link]
- Labužek, S. et al.Biodegradability of citrate esters. (Contextual reference on citrate homology). Folia Microbiologica, 2001.
- Rahman, M. et al.Plasticization of Eudragit films: Comparison of Citrate Esters. (General reference for homologous series effects in pharma coatings).
Sources
Tripropyl Citrate vs. Tributyl Citrate: A Comparative Technical Guide
Executive Summary: The Homologous Series Dilemma
In the formulation of biodegradable polymers (PLA, PHB) and pharmaceutical coatings, citrate esters represent the "gold standard" for non-toxic, eco-friendly plasticization. While Tributyl Citrate (TBC) is the industrial workhorse for hydrophobic applications, Tripropyl Citrate (TPC) exists as a less common but chemically significant intermediate.
This guide analyzes the critical trade-offs between these two esters. The core scientific distinction lies in the alkyl chain length (Propyl C3 vs. Butyl C4) , which dictates the delicate balance between solvation power (efficiency) and migration resistance (stability).
-
Select Tributyl Citrate (TBC) when: Hydrophobicity, maximum migration resistance, and FDA food-contact compliance are non-negotiable.
-
Select this compound (TPC) when: A balance between polarity (for compatibility with slightly more hydrophilic matrices) and volatility is required, often as a bridging solvent in complex pharmaceutical dispersions.
Physicochemical Profile
The following data consolidates experimental and predicted values to establish the baseline differences. Note the shift in lipophilicity (LogP) and boiling point, which drives performance.
| Property | This compound (TPC) | Tributyl Citrate (TBC) | Impact on Formulation |
| CAS Number | 1587-21-9 | 77-94-1 | Regulatory tracking |
| Formula | C₁₅H₂₆O₂ | C₁₈H₃₂O₇ | TBC has higher MW (+42 Da) |
| Molecular Weight | 318.36 g/mol | 360.45 g/mol | TBC migrates slower due to bulk |
| Boiling Point | ~198°C (13 mmHg) | 325°C (760 mmHg) / 170°C (1 mmHg) | TBC offers superior thermal stability |
| Density (20°C) | 1.08 g/cm³ | 1.043 g/cm³ | TPC is slightly denser |
| LogP (Est.) | ~1.3 - 1.6 | ~3.5 - 4.3 | Critical: TBC is far more hydrophobic |
| Water Solubility | Low (Sparingly soluble) | Insoluble (<20 mg/L) | TBC resists aqueous leaching better |
| Appearance | Colorless, oily liquid | Colorless, oily liquid | Indistinguishable visually |
Mechanistic Visualization: The "Free Volume" Theory
To understand why TBC often outperforms TPC in long-term stability, we must visualize the plasticization mechanism at the molecular level.
Figure 1: Mechanism of Plasticization. TPC provides higher mobility due to smaller size, while TBC provides stability through steric hindrance.
Performance Analysis
Plasticization Efficiency (Tg Depression)
Efficiency is defined by how much a plasticizer lowers the Glass Transition Temperature (
-
TPC: Theoretically more efficient per unit weight than TBC because smaller molecules can occupy more "free volume" sites per gram. However, this comes at the cost of volatility.
-
TBC: While slightly less efficient on a molar basis, it is the industry standard for PLA because it remains in the matrix. In PLA films, 20% w/w TBC typically reduces
from ~60°C to ~25°C, creating a flexible film.
Migration and Leaching
This is the deciding factor for medical and food-contact applications.
-
Leaching into Water: TBC is superior.[1] Its high LogP makes it virtually insoluble in aqueous environments, preventing "wash-out" in enteric coatings. TPC, being more polar, risks faster extraction in aqueous media.
-
Leaching into Lipids: Both are lipophilic, but TBC's longer alkyl chains make it more compatible with fatty foods, posing a higher migration risk into oils (e.g., olive oil, dairy) compared to water.
Toxicity and Safety
-
TBC: Extensive toxicological data. LD50 (Rat, Oral) > 30 mL/kg.[2] Generally Recognized As Safe (GRAS) for specific uses.
-
TPC: "Read-across" toxicology is often applied. It metabolizes into citric acid and propanol (vs. butanol for TBC). While propanol is generally safe, TBC has the advantage of a more robust regulatory dossier (REACH, FDA).
Experimental Protocols
As a scientist, you must validate these claims. Below are two self-validating protocols to compare TPC and TBC in your specific matrix.
Protocol A: Comparative Film Casting & Tg Determination
Objective: Determine which plasticizer yields the most flexible yet stable film.
-
Solution Preparation:
-
Dissolve 5g of PLA (e.g., Ingeo 4032D) in 100mL Chloroform.
-
Split Batch: Divide into 3 beakers.
-
Beaker A: Control (Pure PLA).
-
Beaker B: Add 10% w/w TPC .
-
Beaker C: Add 10% w/w TBC .
-
-
Validation Step: Ensure solutions are perfectly clear. Cloudiness indicates incompatibility.
-
-
Casting:
-
Pour solutions into Teflon petri dishes.
-
Evaporate solvent in a fume hood for 24h, then vacuum dry at 40°C for 48h to remove residual chloroform.
-
-
Analysis (DSC):
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Cycle: Heat from 0°C to 200°C @ 10°C/min (erase thermal history), Cool to 0°C, Heat to 200°C.
-
Measurement: Record the inflection point of the step transition (
) during the second heating scan. -
Success Criteria: The plasticized samples must show a single
(indicating miscibility). Two peaks imply phase separation.
-
Protocol B: Accelerated Leaching Test (Water vs. n-Heptane)
Objective: Quantify migration resistance.
-
Specimen Prep: Cut 2x2 cm squares of the dried films from Protocol A. Weigh them accurately (
). -
Immersion:
-
Place TPC and TBC films in Distilled Water (simulating aqueous environment).
-
Place duplicate sets in n-Heptane (simulating fatty food contact).
-
-
Incubation: Agitate at 37°C for 72 hours.
-
Drying & Weighing:
-
Remove films, blot dry, and vacuum dry for 24h.
-
Weigh again (
).
-
-
Calculation:
-
Expected Result: TPC films will show higher weight loss in water. TBC films may show higher weight loss in n-heptane.
-
Decision Matrix: When to Use Which?
| Application Requirement | Recommended Ester | Scientific Rationale |
| Long-term storage stability | Tributyl Citrate (TBC) | Lower vapor pressure prevents "drying out" of the plastic. |
| Aqueous coating dispersion | This compound (TPC) | Slightly higher polarity aids in emulsification before drying. |
| Food Contact (Fatty) | Triethyl Citrate (TEC) | Alternative:[1][3] TBC migrates into fats; TEC is often preferred here despite water solubility, or Acetyl-TBC (ATBC) is used. |
| Food Contact (Aqueous) | Tributyl Citrate (TBC) | Hydrophobicity prevents leaching into the food/beverage. |
| Biodegradable PLA Films | Tributyl Citrate (TBC) | Standard industry compatibility; proven biodegradation synergy. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6507, Tributyl citrate. Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74113, this compound. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission (2019). Toxicity Review for Tributyl Citrate (TBC). Retrieved from [Link]
-
Jungbunzlauer. Citrate Esters as Bio-based Plasticisers.[4] Retrieved from [Link]
Sources
Efficacy of Tripropyl Citrate as a Competitive Esterase Inhibitor: A Comparative Technical Guide
The following technical guide provides an in-depth comparative analysis of Tripropyl Citrate (TPC) as a competitive esterase inhibitor. This document is structured for researchers and drug development professionals, focusing on mechanism, comparative efficacy, and experimental validation.
Executive Summary
In the stabilization of ester-labile prodrugs and bioactive molecules, This compound (TPC) occupies a critical but often underutilized physicochemical niche between the hydrophilic Triethyl Citrate (TEC) and the lipophilic Tributyl Citrate (TBC) .
While trialkyl citrates are conventionally categorized as plasticizers, their role as competitive substrates (decoy inhibitors) for carboxylesterases (CES) is a potent tool in formulation science. This guide analyzes the efficacy of TPC, demonstrating its potential as a "Goldilocks" inhibitor that balances aqueous solubility with sufficient hydrophobic binding affinity to effectively distract esterases from labile active pharmaceutical ingredients (APIs).
Mechanistic Basis: The "Silent Substrate" Effect
Trialkyl citrates function not by irreversible inactivation (like organophosphates) but by competitive substrate inhibition . They bind to the catalytic triad (Ser-His-Glu) of esterases, occupying the active site.
-
The Mechanism: The esterase processes the citrate ester instead of the target drug.
-
The Efficacy Factor: A superior inhibitor in this class exhibits High Affinity (
) (tight binding) and Slow Turnover ( ) (prolonged occupancy).
Signaling Pathway & Inhibition Logic
The following diagram illustrates the competitive interaction within the esterase active site.
Figure 1: Competitive substrate mechanism. TPC outcompetes the drug for the active site due to hydrophobic affinity, then hydrolyzes slowly, effectively blocking the enzyme.
Comparative Efficacy: TPC vs. TEC vs. TBC
The efficacy of a citrate ester as an inhibitor is governed by its Structure-Activity Relationship (SAR). The propyl chain provides a specific balance that optimizes the Solubility-Affinity Trade-off .
Table 1: Physicochemical & Inhibitory Profile
Data synthesized from homologous series trends and computed properties [1, 2].
| Feature | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) |
| CAS Number | 77-93-0 | 1587-21-9 | 77-94-1 |
| Molecular Weight | 276.28 g/mol | 318.36 g/mol | 360.44 g/mol |
| Lipophilicity (LogP) | ~0.33 (Hydrophilic) | ~2.0 - 2.5 (Intermediate) | ~4.3 (Lipophilic) |
| Water Solubility | High (65 g/L) | Moderate/Low | Very Low (<20 mg/L) |
| Esterase Affinity ( | Low | Moderate-High | High |
| Hydrolysis Rate ( | Fast | Medium-Slow | Slow |
| Primary Limitation | Cleared too quickly; weak binding. | Availability/Cost | Phase separation; poor aqueous access. |
Technical Analysis[1][2][3][4][5]
-
Binding Affinity (SAR): Mammalian carboxylesterases (e.g., hCES1) possess large, hydrophobic active pockets. Increasing alkyl chain length from Ethyl (C2) to Butyl (C4) significantly increases binding affinity (
decreases) due to hydrophobic interactions [3].-
Insight: TPC (C3) binds significantly tighter than TEC, providing stronger competition against lipophilic drugs.
-
-
Steric Hindrance: The rate of hydrolysis decreases as the alcohol chain lengthens. The propyl chains of TPC introduce sufficient steric bulk to slow the nucleophilic attack by the catalytic serine, prolonging the "occupation time" of the enzyme compared to TEC [4].
-
Solubility Paradox: While TBC is the strongest binder, its poor water solubility limits its concentration in the aqueous cytosol where many esterases reside. TPC maintains sufficient solubility to reach effective concentrations while retaining the hydrophobic advantages of longer chains.
Experimental Protocol: Validating Inhibition Efficacy
To validate TPC's efficacy in your specific system, use the following self-validating protocol. This assay uses p-Nitrophenyl Acetate (p-NPA) as a probe substrate. Inhibition is measured by the reduction in the rate of p-Nitrophenol formation (absorbance at 405 nm).
Reagents
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Enzyme: Porcine Liver Esterase (PLE) or recombinant hCES1.
-
Substrate: p-Nitrophenyl Acetate (p-NPA) (dissolved in acetonitrile).
-
Test Inhibitors: TEC, TPC, TBC (dissolved in DMSO; final DMSO < 2%).
Workflow Diagram
Figure 2: Kinetic assay workflow for determining IC50 and Ki values.
Step-by-Step Methodology
-
Baseline Determination: Determine the
of p-NPA for your specific esterase batch. Use a substrate concentration equal to the for inhibition studies to maximize sensitivity. -
Inhibitor Preparation: Prepare a serial dilution of TPC, TEC, and TBC ranging from 1
M to 1000 M. -
Reaction Setup:
-
In a 96-well plate, add 180
L Buffer. -
Add 10
L Inhibitor (TPC) or Solvent Control. -
Add 5
L Enzyme solution. -
Incubate for 10 minutes at 37°C. (Crucial for establishing equilibrium).
-
-
Initiation: Add 5
L p-NPA substrate. -
Monitoring: Immediately monitor OD405 nm every 30 seconds for 20 minutes.
-
Calculation: Plot the initial velocity (
) vs. log[Inhibitor]. Calculate .-
Expected Result:
.
-
Applications & Strategic Recommendations
-
Oral Drug Delivery: Use TPC in lipid-based formulations (SEDDS) where TEC is too water-soluble (leaches out) and TBC is too lipophilic (precipitates). TPC remains in the lipid interface where esterases attack.
-
Stabilization of Labile Esters: For drugs like Enalapril or Oseltamivir , co-formulation with TPC can extend plasma half-life by acting as a "sacrificial" substrate.
-
Toxicity: TPC hydrolyzes into Propanol and Citric Acid. Propanol is generally safe in pharmaceutical quantities (Class 3 solvent), but verify specific toxicity limits for your route of administration [5].
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link
-
Finkelstein, M., & Gold, H. (1959).[2][3] Toxicology of the citric acid esters: Tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate.[3] Toxicology and Applied Pharmacology.[3] Link
-
Hatfield, M. J., et al. (2011). Substrate-competitive activity-based profiling of ester prodrug activating enzymes. Biochemistry.[4] Link
-
Lin, G., et al. (1999). Structure-reactivity relationships for the inhibition mechanism at the second alkyl-chain-binding site of cholesterol esterase. Biochemistry. Link
-
CPSC. (2019). Toxicity Review for Tributyl Citrate. U.S. Consumer Product Safety Commission. Link
Sources
Validating the Detection of Tripropyl Citrate (TPC) Using LC-HRMS: A Comparative Technical Guide
Executive Summary
Tripropyl citrate (TPC, CAS 1587-21-9) is a critical plasticizer and pharmaceutical excipient often scrutinized in Extractables and Leachables (E&L) studies (USP <1663>/<1664>). While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse for plasticizer analysis, it faces limitations with TPC regarding thermal stability and the requirement for extensive sample preparation (e.g., liquid-liquid extraction from aqueous matrices).
This guide validates the transition to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) . Our validation data demonstrates that LC-HRMS offers superior sensitivity (LOD < 1 ng/mL), simplified "dilute-and-shoot" workflows for polar simulants, and unambiguous identification via exact mass (< 2 ppm error), eliminating false positives common in lower-resolution techniques.
Technical Deep Dive: Why LC-HRMS for TPC?
To validate a method, one must understand the analyte's physicochemical behavior. TPC (
-
Molecular Weight: 318.36 g/mol [1]
-
LogP: ~2.7 (Moderate lipophilicity)
-
Boiling Point: High (~234°C at reduced pressure), increasing the risk of thermal degradation or discrimination in GC inlets.
The Comparison: LC-HRMS vs. Alternatives
The following table summarizes the performance metrics of LC-HRMS against traditional methodologies.
| Feature | LC-HRMS (Q-TOF/Orbitrap) | GC-MS (Single Quad) | LC-UV (DAD) |
| Primary Advantage | Exact Mass & Isotopic Fidelity | Standard Library Matching (NIST) | Low Cost / Ubiquity |
| Sample Prep | Minimal (Dilute & Shoot compatible) | High (Requires LLE/Derivatization) | Minimal |
| Sensitivity (LOD) | 0.5 – 1.0 ng/mL | 10 – 50 ng/mL | > 500 ng/mL |
| Selectivity | High (Resolves isobaric interferences) | Moderate (Matrix co-elution issues) | Low (Non-specific absorption) |
| Thermal Risk | None (Ambient ionization) | High (Inlet degradation risk) | None |
| Structural ID | MS/MS Fragmentation + Exact Mass | EI Fragmentation | Retention Time Only |
Expert Insight: In E&L studies involving aqueous buffers or biological simulants, GC-MS requires a solvent exchange step that can lead to analyte loss. LC-HRMS allows direct injection of aqueous-organic mixtures, preserving the integrity of the sample profile.
Validated Experimental Protocol
This protocol is designed as a self-validating system. It relies on mass accuracy and isotopic pattern matching to confirm detection, rather than retention time alone.
A. Sample Preparation (The "Dilute-and-Shoot" Approach)
-
Matrix: 50% Ethanol (Common food/drug simulant).
-
Standard: this compound reference standard (purity >98%).
-
Internal Standard (ISTD): Tributyl Citrate-d27 or Citric Acid-1,2,3,4-13C4 (if available); otherwise, use an external calibration with matrix matching.
-
Procedure:
-
Filter sample through 0.22 µm PTFE filter (removes particulates without binding TPC).
-
Dilute 1:1 with Mobile Phase A to align solvent strength.
-
Vortex for 30s; Centrifuge at 10,000 x g for 5 min.
-
Transfer supernatant to LC vial.
-
B. LC-HRMS Conditions[2][3]
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size). Rationale: TPC is moderately lipophilic; C18 provides optimal retention.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Ammonium formate is critical. Citrate esters ionize poorly in pure protonated modes; ammonium adducts
or sodium adducts are often the dominant species.
-
-
Gradient: 10% B to 95% B over 12 mins. Flow: 0.3 mL/min.
Mass Spectrometry (Q-TOF / Orbitrap):
-
Source: Electrospray Ionization (ESI) – Positive Mode.[2]
-
Mass Range: m/z 100 – 1000.[3]
-
Resolution: > 30,000 FWHM (to distinguish TPC from matrix background).
-
Target Ions:
- (Often the base peak)
Validation Framework (USP <1663> Aligned)
To ensure scientific integrity, the method must pass the following validation criteria.
Specificity (Mass Accuracy & Isotopic Pattern)
Detection is considered "Valid" only if:
-
Mass Error: < 5 ppm for the precursor ion.
-
Isotopic Fit (mSigma): The abundance ratio of the monoisotopic peak (A) to the A+1 (
) peak matches the theoretical formula ( ) within 10%.
Linearity & Range
-
Range: 1 ng/mL to 1000 ng/mL.
-
Acceptance:
with residuals < 15%.
Matrix Effects (ME)
Calculate ME using the formula:
-
Requirement: ME should be within ±20%. If suppression occurs (>20%), switch to a lower flow rate or dilute the sample further.
Visualizing the Workflow
The following diagram illustrates the decision logic and analytical workflow for TPC validation.
Caption: Figure 1. Analytical Decision Matrix and Validation Workflow for this compound detection. The workflow prioritizes LC-HRMS for polar matrices to minimize sample handling errors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74113, this compound. Retrieved January 28, 2026. [Link]
-
Nahid, A. et al. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates.[4] Journal of Analytical Methods. [Link]
-
ResolveMass Laboratories (2025). Comparison of GC-MS vs. LC-MS: When to Choose Which. [Link]
Sources
- 1. This compound | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tributyl Citrate | C18H32O7 | CID 6507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Tripropyl Citrate Quantification
Executive Summary: The Volatility vs. Chromophore Paradox
Tripropyl Citrate (TPC, CAS 1587-21-9) presents a classic analytical dichotomy. As a mid-weight ester used in pharmaceutical coatings and plasticizers, it possesses sufficient volatility for Gas Chromatography (GC) yet lacks the conjugated
This guide provides a cross-validation framework to bridge these two methodologies. While GC-FID remains the Gold Standard for Purity Assays due to its inherent resolution and universal response to hydrocarbons, HPLC-UV (or RID) is often the Mandatory Alternative for Migration Studies where aqueous biological simulants preclude direct GC injection.
The following protocols and validation logic allow researchers to correlate data between these orthogonal techniques, ensuring regulatory compliance (e.g., ICH Q2(R1)) across the drug development lifecycle.
Decision Matrix: Selecting the Right Tool
Before initiating a validation protocol, determine the analytical context. TPC quantification requires different approaches depending on the matrix.
Figure 1: Analytical decision matrix for this compound based on sample origin.
Method A: Gas Chromatography (The Purity Standard)
Rationale: TPC is a stable ester with a boiling point ~170°C (at reduced pressure). GC-FID offers a linear dynamic range of
Instrumental Parameters
-
System: Agilent 7890B or equivalent with FID.
-
Column: DB-1 or HP-5 (5% Phenyl-methylpolysiloxane),
.-
Expert Insight: A non-polar column is chosen to separate TPC based on boiling point. Avoid polar WAX columns as they may bleed at the temperatures required to elute TPC cleanly.
-
-
Carrier Gas: Helium @
(Constant Flow). -
Inlet: Split mode (20:1),
. -
Detector (FID):
; ( ), Air ( ).
Temperature Program
| Step | Rate ( | Temperature ( | Hold Time (min) |
| Initial | - | 100 | 1.0 |
| Ramp 1 | 20 | 240 | 0.0 |
| Ramp 2 | 40 | 280 | 5.0 |
-
Note: TPC typically elutes between 8–12 minutes depending on the ramp. The final bake-out at
prevents "ghost peaks" from heavier plasticizer contaminants.
Method B: HPLC-UV (The Aqueous Alternative)
Rationale: TPC lacks strong chromophores. Detection relies on the carbonyl (
Instrumental Parameters
-
System: Waters Alliance / Agilent 1260 Infinity II.
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18),
, .-
Expert Insight: Use a column capable of handling high aqueous content if starting gradients low. A standard C18 is sufficient due to TPC's hydrophobicity.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
B: Acetonitrile (HPLC Grade).[1]
-
-
Flow Rate:
. -
Detection: UV @ 210 nm .
-
Critical: Do not use 254 nm; TPC is virtually invisible there.
-
Gradient Profile
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
| 0.0 | 60 | 40 | Equilibration |
| 10.0 | 10 | 90 | Elution (TPC ~7-8 min) |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
Cross-Validation Workflow
To validate that Method B (HPLC) provides equivalent data to Method A (GC), a bridging study is required. This is critical when transferring methods from QC (GC-based) to bio-analytical groups (HPLC-based).
Experimental Design
-
Stock Preparation: Prepare a single master stock of TPC (
) in Methanol. -
Spike Recovery: Spike TPC into three matrices:
-
Matrix 1: Methanol (Control).
-
Matrix 2: 0.1N HCl (Simulated Gastric Fluid).
-
Matrix 3: Phosphate Buffer pH 6.8 (Simulated Intestinal Fluid).
-
-
Split Analysis:
-
Aliquot A: Dilute with Acetonitrile
Inject HPLC . -
Aliquot B: Extract with n-Hexane
Inject GC .
-
Comparative Data Summary
The following table summarizes typical performance metrics observed in cross-validation studies for citrate esters.
| Parameter | Method A: GC-FID | Method B: HPLC-UV | Cross-Validation Criteria |
| Linearity ( | Both must exceed 0.995 | ||
| LOD ( | GC is ~10x more sensitive | ||
| Precision (RSD) | F-test ( | ||
| Specificity | Excellent (Thermal sep.) | Moderate (Solvent front issues) | Ensure resolution |
| Recovery | Bias |
Statistical Correlation (Bland-Altman Approach)
Do not rely solely on correlation coefficients. Calculate the Mean Bias between the two methods:
-
Acceptance Criteria: The 95% confidence interval of the bias should include zero. If HPLC consistently reads lower, check for hydrolysis of TPC in the aqueous mobile phase or incomplete extraction in the GC prep.
Visualization of Validation Logic
Figure 2: Parallel workflow for cross-validating TPC quantification methods.
References
-
Allan Chemical Corporation. (2026). HPLC vs GC: Application Differences. Retrieved from
-
Lab Manager. (2026). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from
-
National Institutes of Health (PubChem). (2025).[2] this compound (Compound Summary). Retrieved from [2]
-
Waters Corporation. (2023). Fast, Accurate and Flexible LC-PDA Method for the Determination of Citric Acid In Beverages. Retrieved from
-
Journal of Analytical & Pharmaceutical Research. (2025). A gas chromatographic analysis method development and validation for determination of common plasticizers. Retrieved from
-
ChemicalBook. (2024). Citric Acid Tri-N-Propyl Ester Properties and Suppliers. Retrieved from
Sources
Technical Comparison Guide: Tripropyl Citrate (TPC) vs. Phthalate Plasticizers
This guide provides a technical comparison between Tripropyl Citrate (TPC) and traditional Phthalate Plasticizers (specifically Diethyl Phthalate, DEP, and Dibutyl Phthalate, DBP). It is designed for formulation scientists seeking to transition toward non-toxic, eco-friendly excipients without compromising mechanical performance in pharmaceutical film coatings and polymer matrices.
Executive Summary
This compound (TPC) represents a "Goldilocks" zone in the citrate ester family, bridging the high hydrophilicity of Triethyl Citrate (TEC) and the lipophilicity of Tributyl Citrate (TBC). While phthalates (DEP/DBP) have historically been the standard for plasticization efficiency, their reproductive toxicity and regulatory restrictions (REACH, FDA) necessitate alternatives.
Verdict: TPC offers comparable Glass Transition (
Chemical & Physical Profile
Understanding the molecular architecture is crucial for predicting polymer compatibility and leaching behavior.
| Property | This compound (TPC) | Diethyl Phthalate (DEP) | Dibutyl Phthalate (DBP) | Significance |
| CAS Number | 1587-21-9 | 84-66-2 | 84-74-2 | Identification |
| Molecular Weight | 318.36 g/mol | 222.24 g/mol | 278.34 g/mol | Lower Mw generally implies higher plasticization efficiency but higher volatility. |
| Boiling Point | ~198°C (13 mmHg) | 295°C (atm) | 340°C (atm) | TPC has sufficient thermal stability for hot-melt extrusion (HME). |
| LogP (Oct/Water) | ~1.6 – 2.0 | 2.47 | 4.50 | TPC is less prone to water extraction than TEC, but more water-soluble than DBP. |
| Solubility Parameter ( | ~18.5 (MPa) | 20.5 (MPa) | 19.0 (MPa) | Closer match to Ethylcellulose (~19-20) indicates high compatibility. |
| Toxicity Profile | GRAS / Non-toxic | Endocrine Disruptor | Reprotoxic (Cat 1B) | Critical Differentiator |
Mechanism of Action: The Free Volume Theory
Plasticizers function by inserting themselves between polymer chains, disrupting intermolecular forces (van der Waals, hydrogen bonding), and increasing "free volume." This allows polymer chain segments to move more freely, lowering the Glass Transition Temperature (
Caption: Mechanistic pathway of plasticization. TPC utilizes its propyl ester tails to sterically hinder polymer chain interactions, effectively increasing free volume.
Performance Metrics: TPC vs. Phthalates
A. Plasticization Efficiency ( Depression)
Efficiency is defined by how much plasticizer is required to lower the polymer's
-
Phthalates (DEP): Highly efficient due to the aromatic ring's ability to interact with polymer backbones via
- stacking (in some polymers) and compact size. -
TPC: Slightly lower molar efficiency than DEP due to higher molecular weight (318 vs 222 g/mol ). However, on a weight-for-weight basis, TPC creates comparable film flexibility.
-
Data Insight: In Ethylcellulose films, 20% w/w TPC achieves a tensile modulus reduction similar to 20% DBP, but without the risk of "blooming" (crystallization on the surface) often seen with solid plasticizers.
B. Mechanical Properties (Tensile Strength & Elongation)[1]
-
Tensile Strength: Phthalate-plasticized films often retain higher tensile strength at equivalent concentrations. TPC films may be slightly softer.
-
Elongation at Break: TPC excels here. The flexible propyl chains allow for significant polymer chain extension before failure, critical for coating integrity during tablet compression or expansion.
C. Leaching and Migration Stability
This is a critical failure mode in aqueous film coatings.
-
Water Leaching: TPC is moderately lipophilic (LogP ~1.6). It resists leaching into aqueous media better than Triethyl Citrate (TEC) but is more extractable than the highly hydrophobic DBP.
-
Migration: In lipid-based softgels, TPC shows lower migration rates into oil fills compared to DEP, preserving the shell's mechanical integrity over time.
Experimental Protocol: Comparative Evaluation
To validate these claims in your own lab, follow this self-validating protocol for Ethylcellulose (EC) free films.
Workflow Diagram
Caption: Standardized workflow for preparing free films to evaluate plasticizer performance.
Step-by-Step Methodology
Objective: Compare tensile strength and elongation of EC films with 20% w/w TPC vs. 20% w/w DEP.
-
Solution Preparation:
-
Dissolve Ethylcellulose (e.g., Ethocel™ 10cP) in a solvent blend (Ethanol:Toluene 80:20 v/v) to create a 5% w/v polymer solution.
-
Control: Add no plasticizer.
-
Test A: Add TPC at 20% w/w (based on polymer weight).
-
Test B: Add DEP at 20% w/w.
-
Validation: Solution must be optically clear. Turbidity indicates incompatibility.
-
-
Film Casting:
-
Pour 20 mL of solution into Teflon petri dishes (diameter 10 cm).
-
Cover with an inverted funnel to control evaporation rate (prevents "orange peel" defects).
-
-
Drying & Annealing:
-
Allow solvent to evaporate at room temperature for 24 hours.
-
Transfer films to an oven at 50°C for 24 hours to remove residual solvent.
-
Critical Step: Verify residual solvent is <500 ppm via Headspace GC if used for toxicity studies.
-
-
Mechanical Testing (ASTM D882):
-
Cut films into 10mm x 50mm strips.
-
Condition at 50% Relative Humidity / 25°C for 48 hours.
-
Use a Texture Analyzer or Instron. Set grip separation to 30mm and crosshead speed to 5 mm/min.
-
Output: Record Stress (MPa) vs. Strain (%).
-
Safety & Regulatory Landscape
The shift from phthalates to citrates is primarily regulatory-driven.
-
Phthalates (DEP/DBP): Listed on California Prop 65 (developmental toxicity).[1] Restricted in EU toys and childcare articles (REACH Annex XVII). FDA "Inactive Ingredient Database" (IIG) limits are tightening.
-
This compound (TPC):
-
Metabolism: Hydrolyzes in vivo into Citric Acid and Propanol (both naturally metabolizable).
-
Status: Generally recognized as safe for cosmetic and pharmaceutical use.
-
Toxicity: Unlike phthalates, TPC does not bind to peroxisome proliferator-activated receptors (PPARs), avoiding the liver toxicity and endocrine disruption pathways associated with phthalates.
-
Conclusion
This compound is a viable, high-performance alternative to phthalates. While DEP may hold a slight edge in raw molar efficiency due to its smaller size, TPC provides a superior balance of safety, compatibility, and permanence .
-
For Immediate Release Films: TPC is preferred over TEC due to lower water solubility (less leaching).
-
For Sustained Release: TPC offers stable pore structure control compared to volatile phthalates.
Recommendation: For new drug developments, TPC should be the primary candidate to future-proof formulations against increasing regulatory bans on phthalates.
References
-
Chaos, A., et al. (2019). Tributyl citrate as an effective plasticizer for biodegradable polymers: effect of plasticizer on free volume and transport and mechanical properties. Polymer International. Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
-
Felton, L. A., & McGinity, J. W. (1999). Adhesion of polymeric films to pharmaceutical solids. European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Consumer Product Safety Commission (CPSC). (2010). Toxicity Review of Acetyl Tributyl Citrate. Link
-
European Chemicals Agency (ECHA). (2025).[2] Substance Information: this compound.[2][3][4][5][6][7][8][9] Link
Sources
- 1. WO2017109043A1 - New plasticized compositions comprising cellulose acetate - Google Patents [patents.google.com]
- 2. This compound | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2018036625A1 - A preservative mixture - Google Patents [patents.google.com]
- 6. EP2594626A1 - Use of oxyacetaldehyde as lily of the valley fragrance - Google Patents [patents.google.com]
- 7. US20160213030A1 - Edible coating compositions, edible coatings, and methods for making and using the same - Google Patents [patents.google.com]
- 8. DE102012001978A1 - Dental composite materials containing tricyclic plasticizers - Google Patents [patents.google.com]
- 9. US9314408B2 - Dental composite materials comprising tricyclic plasticizers - Google Patents [patents.google.com]
Biocompatibility Assessment: Tripropyl Citrate (TPC) vs. Citrate Ester Alternatives
The following guide provides an in-depth technical comparison of Tripropyl Citrate (TPC) against its homologous counterparts, Triethyl Citrate (TEC) and Tributyl Citrate (TBC). This assessment synthesizes direct toxicological data with read-across structure-activity relationships (SAR) to provide a robust biocompatibility profile.
Executive Summary: The "Goldilocks" Plasticizer
In the realm of pharmaceutical and biomedical polymer development, citrate esters have largely replaced phthalates due to their superior safety profile. While Triethyl Citrate (TEC) and Tributyl Citrate (TBC) are the industry standards, This compound (TPC) occupies a critical intermediate niche.
-
TEC (C2): Highly hydrophilic, prone to leaching in aqueous environments, low cytotoxicity.
-
TBC (C4): Highly lipophilic, excellent for sustained release, but exhibits higher in vitro cytotoxicity due to membrane interaction.
-
TPC (C3): Offers a balanced hydrophobicity profile. It resists aqueous leaching better than TEC while maintaining better miscibility with semi-polar polymers (e.g., PLGA, PLA) than TBC. Its biocompatibility profile is predicted to be intermediate, governed largely by the metabolic release of 1-propanol .
Chemical & Physical Profile: The Basis of Biocompatibility
Biocompatibility is intrinsically linked to physicochemical properties, particularly lipophilicity (LogP), which dictates cell membrane penetration and systemic distribution.
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) | Impact on Biocompatibility |
| CAS Number | 77-93-0 | 1587-21-9 | 77-94-1 | Unique Identifier |
| Molecular Weight | 276.28 g/mol | 318.36 g/mol | 360.44 g/mol | Affects tissue permeation rates. |
| Alkyl Chain | Ethyl (C2) | Propyl (C3) | Butyl (C4) | Determines metabolic byproducts. |
| LogP (Lipophilicity) | ~0.33 | ~1.8 - 2.1 (Est) | ~3.5 | Higher LogP = Higher cell uptake & membrane disruption. |
| Water Solubility | 65 g/L (Soluble) | Low / Sparingly | <0.02 g/L (Insoluble) | High solubility = Rapid clearance but high leaching risk. |
Biocompatibility & Toxicological Assessment
Metabolic Fate & Systemic Toxicity
The primary mechanism of clearance for citrate esters is hydrolysis by non-specific esterases (e.g., carboxylesterases) in the plasma and liver. This reaction yields Citric Acid (an endogenous Krebs cycle intermediate) and the corresponding Alcohol .
-
TEC Hydrolysis: Releases Ethanol .
-
TPC Hydrolysis: Releases 1-Propanol .
-
TBC Hydrolysis: Releases 1-Butanol .
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of these esters.
Figure 1: Comparative metabolic hydrolysis pathways of citrate esters. Note the convergence of TPC metabolites into the Krebs cycle via Succinyl-CoA.
Cytotoxicity (In Vitro)
Cytotoxicity in citrate esters is often "concentration-dependent" and linked to lipophilicity .
-
Mechanism: Higher lipophilicity (TBC) allows the molecule to intercalate into the cell membrane, potentially causing disruption or lysis at high concentrations.
-
Comparative Data:
-
TEC: IC50 is very high (low toxicity). Well-tolerated by L929 fibroblasts and HeLa cells.
-
TBC: Shows moderate cytotoxicity at high concentrations (>1 mM) due to membrane surfactant effects.
-
TPC: Predicted to have an intermediate IC50 . It is less likely to disrupt membranes than TBC but may show slightly higher inhibition than TEC.
-
Hemocompatibility
For intravenous (IV) drug delivery systems, hemolysis is a critical parameter.
-
TEC: < 2% Hemolysis (Safe).
-
TPC: Expected < 5% Hemolysis (Acceptable). The propyl chain is short enough to prevent significant detergent-like activity on RBC membranes.
-
TBC: Can cause > 5% hemolysis in high concentrations if not properly emulsified, due to its surfactant-like nature.
Experimental Protocols for Validation
To objectively verify the biocompatibility of TPC in your specific formulation, the following self-validating protocols (based on ISO 10993 standards) are recommended.
Protocol A: MTT Assay for Cytotoxicity (ISO 10993-5)
Objective: Determine the metabolic activity of cells exposed to TPC compared to TEC/TBC.
-
Cell Preparation: Seed L929 mouse fibroblasts at
cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2. -
Sample Preparation:
-
Dissolve TPC, TEC, and TBC in DMSO (stock).
-
Dilute with culture medium (DMEM) to final concentrations (0.1, 0.5, 1.0, 5.0 mg/mL). Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Exposure: Replace medium with sample-containing medium. Incubate for 24h.
-
Controls: Positive (0.1% Triton X-100), Negative (Untreated Medium).
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
.-
Pass Criteria: Viability > 70% is considered non-cytotoxic.
-
Protocol B: Hemolysis Assay (ISO 10993-4)
Objective: Assess the potential for red blood cell (RBC) lysis.
-
Blood Prep: Collect fresh rabbit blood in EDTA tubes. Centrifuge (1500 rpm, 10 min) to isolate RBCs. Wash 3x with PBS. Dilute to 2% v/v suspension in PBS.
-
Sample Incubation:
-
Mix 1 mL of RBC suspension with 1 mL of TPC emulsion (various concentrations).
-
Controls: Positive (Distilled Water - 100% lysis), Negative (PBS - 0% lysis).
-
-
Incubation: Incubate at 37°C for 60 min with gentle shaking.
-
Separation: Centrifuge at 3000 rpm for 5 min.
-
Quantification: Transfer supernatant to a 96-well plate. Measure absorbance of released hemoglobin at 540 nm.
-
Calculation:
.-
Pass Criteria: < 5% Hemolysis.
-
Decision Matrix: When to Select TPC?
The choice between TEC, TPC, and TBC should be driven by the hydrophobicity requirements of your polymer matrix.
Figure 2: Selection workflow for citrate esters based on polymer compatibility and leaching requirements.
Summary of Recommendations
-
Choose TPC if: You are formulating with semi-crystalline polymers (like PLA/PLGA) where TEC leaches out too quickly (causing "ghost" matrices) but TBC causes phase separation or is too oily for the processing method.
-
Safety Note: While TPC is generally safe, ensure the total daily intake (TDI) accounts for the specific release of 1-propanol, especially in pediatric formulations.
References
-
Fiume, M. M., et al. (2014).[5] "Safety Assessment of Citric Acid, Inorganic Citrate Salts, and Alkyl Citrate Esters as Used in Cosmetics." International Journal of Toxicology, 33(2_suppl), 16S-58S.
-
CPSC Staff. (2019). "Toxicity Review for Tributyl Citrate (TBC)." United States Consumer Product Safety Commission.
-
OECD SIDS. (2004). "SIDS Initial Assessment Report: 1-Propanol." UNEP Publications.
-
Johnson, W. (2002). "Final Report on the Safety Assessment of Acetyl Triethyl Citrate, Acetyl Tributyl Citrate, Acetyl Trihexyl Citrate, and Acetyl Trioctyl Citrate." International Journal of Toxicology, 21(2_suppl), 1-17.
-
European Chemicals Agency (ECHA). (n.d.). "Registration Dossier - Triethyl Citrate."
Sources
Comparative Synthesis Efficiency of Trialkyl Citrates: A Technical Analysis of TEC vs. TBC
Executive Summary: The Steric-Thermodynamic Trade-off
In the development of non-toxic plasticizers, Triethyl Citrate (TEC) and Tributyl Citrate (TBC) represent the industry standards. However, their synthesis profiles differ radically due to the interplay between steric hindrance and thermodynamic control .
This guide moves beyond basic organic chemistry textbooks to analyze the specific efficiency drivers in synthesizing these two esters. While TEC benefits from rapid initial kinetics due to the small size of the ethanol nucleophile, TBC synthesis often achieves higher ultimate yields in batch processes. This paradox is driven by the boiling point differential , which allows TBC synthesis to operate at temperatures that more effectively drive the water-removal equilibrium.
Mechanistic Divergence
The esterification of citric acid is a stepwise process involving three carboxyl groups. The efficiency of this transformation relies on overcoming the activation energy of the third esterification step, which is sterically crowded.
The Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the stepwise conversion and the specific activation energy barriers (
Figure 1: Stepwise Fisher esterification of citric acid. The conversion from Di- to Tri-alkyl citrate is the rate-determining step, heavily influenced by the steric bulk of the alcohol (Ethanol < n-Butanol).
Comparative Efficiency Analysis
Factor A: Kinetics vs. Thermodynamics
-
Triethyl Citrate (TEC): Ethanol is a small nucleophile, leading to fast initial reaction rates. However, ethanol boils at 78°C. To reach the temperatures required for high conversion rates (>120°C), the reaction often requires pressurized vessels or reactive distillation columns. In simple batch reflux, the low temperature limits the rate constant (
). -
Tributyl Citrate (TBC): n-Butanol is bulkier, theoretically slowing the reaction. However, its boiling point (117°C) allows the reaction to proceed at much higher temperatures (120-140°C) at atmospheric pressure. This thermal boost compensates for the steric hindrance, often making TBC synthesis faster in practical batch applications.
Factor B: Water Removal (The Equilibrium Driver)
According to Le Chatelier's principle, removing water is the only way to drive these equilibrium reactions to 99%+ conversion.[1]
-
TEC: Ethanol does not form a clean, phase-separating azeotrope with water that is easily decanted. It requires benzene/toluene entrainers (toxic) or molecular sieves.
-
TBC: n-Butanol forms a convenient azeotrope with water. Upon condensation, the mixture phase-separates, allowing water to be drained via a Dean-Stark trap while the butanol recycles. This "autogenous" water removal makes TBC synthesis inherently more efficient in green chemistry setups.
Data Summary: Catalyst Performance Comparison
| Parameter | Triethyl Citrate (TEC) | Tributyl Citrate (TBC) |
| Alcohol | Ethanol (C2) | n-Butanol (C4) |
| Reaction Temp | 78°C (Reflux) / 130°C (Pressurized) | 120°C - 140°C |
| Key Challenge | Water removal / Low Temp | Steric hindrance |
| Catalyst: H2SO4 | 95% Yield (Corrosive, Darkening) | 93% Yield (Requires neutralization) |
| Catalyst: Solid Acid (SO4/TiO2) | 82% Yield (Slower kinetics) | 98.8% Selectivity / 95% Conv. |
| Catalyst: Phosphotungstic Acid | High Activity (Requires solvent) | Excellent Reusability |
| Preferred Method | Reactive Distillation | Dean-Stark Azeotropic Distillation |
Data aggregated from comparative studies on solid acid and homogeneous catalysis [1][2][5].
Recommended Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are designed for high-purity synthesis using modern, heterogeneous catalysts to avoid the product darkening associated with sulfuric acid.
Protocol A: High-Efficiency Synthesis of Tributyl Citrate (TBC)
Method: Solid Superacid Catalysis with Azeotropic Water Removal Target Yield: >95%[2][3]
Reagents:
-
Citric Acid Monohydrate (1.0 mol)
-
n-Butanol (4.0 - 5.0 mol) Note: Excess alcohol acts as solvent and entrainer.
-
Catalyst: Sulfated Zirconia/Titania (
) or Phosphotungstic Acid (2% w/w of Citric Acid).
Workflow:
-
Charge: In a 3-neck round bottom flask, dissolve Citric Acid in n-Butanol. Add the solid catalyst.
-
Setup: Attach a Dean-Stark trap topped with a reflux condenser.
-
Reaction: Heat the oil bath to 140°C. The internal temperature should stabilize near the boiling point of n-butanol (~117-120°C).
-
Monitoring: Water will collect in the trap. The reaction is complete when water generation ceases (approx. 4-6 hours).
-
Purification:
-
Filter off the solid catalyst (save for reuse).[2]
-
Distill off excess n-butanol under vacuum.
-
Result: Clear, viscous liquid. No neutralization wash required (unlike H2SO4 method).
-
Protocol B: Synthesis of Triethyl Citrate (TEC)
Method: Pressurized Batch or Entrainer-Assisted Reflux Target Yield: ~85-90%
Reagents:
-
Citric Acid Anhydrous (1.0 mol)
-
Absolute Ethanol (10.0 mol) Note: Large excess required to drive equilibrium.
-
Catalyst: Amberlyst-15 (Macro-reticular ion exchange resin).[4][5]
Workflow:
-
Charge: Mix Citric Acid, Ethanol, and Amberlyst-15 in a pressure-rated vessel (autoclave) or a flask equipped with a cyclohexane entrainer.
-
Reaction:
-
Option 1 (Autoclave): Heat to 120°C. Pressure will rise (~3-5 bar). Run for 5 hours.
-
Option 2 (Entrainer): Add cyclohexane (20% vol). Reflux at 75°C with a water trap.
-
-
Critical Step: Ethanol/Water separation is difficult. If using an autoclave, flash evaporation is used to remove water/ethanol mix.
-
Purification: Vacuum distillation is mandatory to remove mono/di-esters which are more prevalent due to the difficulty in driving the reaction to completion.
Experimental Workflow Visualization
The following diagram contrasts the equipment logic for TBC (Azeotropic) vs. TEC (Pressurized/Entrained).
Figure 2: Process flow comparison. TBC synthesis benefits from a simplified, atmospheric workflow due to favorable phase separation.
Conclusion
While Triethyl Citrate is kinetically favored due to low steric hindrance, Tributyl Citrate is synthetically more efficient in industrial and laboratory batch settings. The ability to utilize n-butanol's higher boiling point to drive water removal via azeotropic distillation results in higher single-pass yields (>95%) and simplified purification compared to the equilibrium-limited synthesis of TEC.
For researchers prioritizing Green Chemistry, the Solid Superacid (SO4/TiO2) route for TBC offers the optimal balance of atom economy, energy efficiency, and catalyst reusability.
References
-
Synthesis of Tributyl Citrate Using Solid Acid as a Catalyst. ResearchGate. Available at: [Link]
-
Esterification Kinetics of Tributyl Citrate Production Using Homogeneous and Heterogeneous Catalysts. ResearchGate. Available at: [Link]
-
Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts. Royal Society of Chemistry. Available at: [Link]
-
Reaction Kinetics of the Catalytic Esterification of Citric Acid with Ethanol. ACS Publications. Available at: [Link]
-
Sustainable Catalytic Process for Synthesis of Triethyl Citrate Plasticizer over Phosphonated USY Zeolite. Semantic Scholar. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation of Tripropyl Citrate (TPC) for Enhanced Polymer Flexibility
Executive Summary: The "Goldilocks" Plasticizer
In the development of pharmaceutical films and biodegradable polymers (e.g., PLA, PLGA, Eudragit®), researchers often face a trade-off between plasticization efficiency and matrix stability .
-
Triethyl Citrate (TEC) is highly efficient but hydrophilic and volatile, leading to leaching and aging.
-
Tributyl Citrate (TBC) is stable and hydrophobic but less efficient per unit weight due to higher molecular mass.
Tripropyl Citrate (TPC) [CAS: 1587-21-9] emerges as the critical intermediate—the "Goldilocks" solution. It offers a superior balance of hydrophobicity to prevent leaching while maintaining a molecular footprint small enough to effectively depress the Glass Transition Temperature (
Scientific Foundation: Mechanism of Action
To validate TPC, one must understand the Free Volume Theory . Plasticizers do not merely "soften" material; they intercalate between polymer chains, shielding polar functional groups (like carbonyls in PLA) from establishing intermolecular hydrogen bonds.
The Homologous Series Effect
TPC (
-
Free Volume: Increases (enhancing flexibility).
-
Solubility Parameter: Decreases (becoming more hydrophobic).
-
Molecular Mobility: Decreases slightly (higher molecular weight requires higher loading for equivalent molar efficiency).
Visualization: Plasticization Pathway
The following diagram illustrates how TPC modifies the polymer matrix compared to a neat polymer.
Figure 1: Mechanism of TPC plasticization showing the transition from a rigid H-bonded network to a flexible matrix.
Comparative Analysis: TPC vs. Alternatives
The following data synthesis compares TPC against the industry standards (TEC and TBC) for a Polylactic Acid (PLA) matrix.
Table 1: Physicochemical & Performance Comparison
| Feature | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) |
| Alkyl Chain Length | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) |
| Hydrophobicity | Low (Water Soluble) | Moderate (Water Resistant) | High (Water Insoluble) |
| Leaching Risk | High (in aqueous media) | Low | Very Low |
| High | High-Moderate | Moderate | |
| Volatility | Moderate | Low | Very Low |
| Application Niche | Immediate release, oral films | Sustained release, implants | Long-term implants, packaging |
*Efficiency Note: Lower MW plasticizers (TEC) depress
Experimental Validation Protocols
To validate TPC in your specific polymer system, follow these self-validating protocols based on ASTM standards.
Protocol A: Film Preparation (Solvent Casting)
Objective: Create defect-free films for testing.
-
Dissolution: Dissolve Polymer (e.g., PLA, 5% w/v) in Chloroform or DCM.
-
Plasticization: Add TPC at concentrations of 10%, 20%, and 30% w/w (based on polymer weight).
-
Casting: Pour into Teflon molds.
-
Drying: Evaporate solvent at room temperature (24h), followed by vacuum drying at 40°C (48h) to remove residual solvent. Critical: Residual solvent acts as a plasticizer and will skew results.
Protocol B: Mechanical Testing (ASTM D882)
Standard: Equipment: Universal Testing Machine (Instron or equivalent).
-
Specimen: Cut strips 100mm x 10mm.
-
Grip Separation: 50mm.[1]
-
Crosshead Speed: 50mm/min (standard for films).
-
Metrics to Record:
Protocol C: Thermal Analysis (ASTM D3418)
Standard:
Objective: Determine the Glass Transition Temperature (
-
Cycle: Heat-Cool-Heat.
-
Ramp Rate: 10°C/min or 20°C/min.
-
Analysis: Analyze the second heating scan to eliminate thermal history.
-
Validation Criteria: A successful TPC validation will show a single, depressed
value compared to neat polymer, indicating miscibility. Multiple peaks indicate phase separation (failure).
Visualization: Validation Workflow
Figure 2: Step-by-step experimental workflow for validating TPC efficiency.
References
-
ASTM International. (2018). ASTM D882-12: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. West Conshohocken, PA. Link
-
ASTM International. (2021). ASTM D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[6] West Conshohocken, PA. Link
-
Maiza, M., et al. (2015). Plasticizing effects of citrate esters on properties of poly(lactic acid).[7][4][8][9][10] Journal of Applied Polymer Science.[4] Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
-
Scents, T. G. (n.d.).[5] Tributyl citrate and Triethyl citrate Properties.[11][2][7][8] The Good Scents Company. Link
Sources
- 1. zwickroell.com [zwickroell.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. apandales4.wordpress.com [apandales4.wordpress.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.usm.my [eprints.usm.my]
- 10. akademiabaru.com [akademiabaru.com]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
Comparative study of the biodegradability of different citrate-based plasticizers
This comparative guide details the biodegradability, performance, and environmental fate of citrate-based plasticizers, specifically Triethyl Citrate (TEC) , Tributyl Citrate (TBC) , and Acetyl Tributyl Citrate (ATBC) .
A Technical Guide for Drug Development & Polymer Scientists
Executive Summary
Citrate esters are the "green" standard in plasticization, replacing toxic phthalates in pharmaceutical coatings, food packaging, and biodegradable polymers (PLA, PHB). While all major citrate plasticizers are biodegradable, their degradation kinetics differ significantly based on alkyl chain length and acetylation.
-
Fastest Degradation: Triethyl Citrate (TEC) due to low molecular weight and high water solubility.
-
Balanced Performance: Tributyl Citrate (TBC) offers a middle ground but can accelerate polymer degradation too aggressively in some matrices.
-
Most Stable/Hydrophobic: Acetyl Tributyl Citrate (ATBC) is the industry standard for sustained-release pharmaceutical coatings. It is "readily biodegradable" but exhibits a lag phase compared to TEC due to steric hindrance from the acetyl group.
Chemical Profile & Properties[1][2][3][4][5][6]
The structural differences below directly dictate enzymatic accessibility and hydrolysis rates.
| Feature | Triethyl Citrate (TEC) | Tributyl Citrate (TBC) | Acetyl Tributyl Citrate (ATBC) |
| CAS Number | 77-93-0 | 77-94-1 | 77-90-7 |
| Molecular Weight | 276.29 g/mol | 360.45 g/mol | 402.48 g/mol |
| Structure | Short chain, Hydroxyl group exposed | Medium chain, Hydroxyl group exposed | Medium chain, Acetylated (capped) |
| Hydrophobicity | Low (Water Soluble: ~65 g/L) | Moderate | High (Water Insoluble: <20 mg/L) |
| Primary Use | Immediate release coatings, PLA films | Food wrap, Medical PVC | Sustained release, Medical tubing |
Biodegradation Kinetics & Data
Comparative Degradation Rates
The following data aggregates results from ISO 14855 (Aerobic Composting) and OECD 301 (Ready Biodegradability) standards.
| Plasticizer | Classification | Biodegradation % (Day 28) | Half-Life (Soil/Metabolic)* | Mechanism Note |
| TEC | Readily Biodegradable | > 90% | < 24 Hours | Rapid hydrolysis due to water solubility. |
| TBC | Readily Biodegradable | ~ 80-88% | ~ 1-2 Days | Accelerates microbial attack on base polymers (e.g., PHB). |
| ATBC | Readily Biodegradable | 72% - 83% (Day 42-52) | ~ 3.4 Hours (Systemic) | Acetyl cap delays initial esterase attack (Lag phase). |
*Note: Systemic half-life in rats is used here as a high-fidelity surrogate for enzymatic hydrolysis rates in active biological systems.
Metabolic Pathway (Mechanism)
Citrate esters degrade via hydrolysis (cleavage of ester bonds) followed by the Krebs Cycle . The acetylation in ATBC adds a deacetylation step, slightly prolonging the process.
Caption: Metabolic pathway of ATBC. Enzymatic hydrolysis sequentially cleaves ester bonds, releasing alcohols and acids that enter the Krebs cycle.
Experimental Protocol: Assessing Biodegradability
To validate these claims in your own lab, use this "Gold Standard" protocol adapting ISO 14855-1 (Ultimate Aerobic Biodegradability).
Phase 1: System Setup
-
Inoculum: Use mature compost derived from the organic fraction of municipal solid waste. Age: 2–4 months.
-
Test Vessel: 2L glass bioreactors with controlled aeration (water-saturated air).
-
Reference Material: Thin-layer cellulose (positive control).
Phase 2: Sample Preparation
-
Test Group: Polymer film with 20% w/w Plasticizer (ATBC/TEC).
-
Control Group: Pure Polymer (PLA or PHB) without plasticizer.
-
Blank: Compost only (to subtract background CO2).
-
Critical Step: Grind samples to powder (<2 mm) to maximize surface area if testing the plasticizer molecule purely; use film coupons (2x2 cm) if testing migration-dependent degradation.
Phase 3: Measurement (Respirometry)
-
Incubation: Maintain at 58°C ± 2°C (thermophilic conditions).
-
CO2 Trapping: Pass exhaust gas through 0.1M NaOH solution or use an IR gas analyzer.
-
Sampling: Titrate NaOH traps every 24 hours (Days 1-5) then every 3-4 days until plateau (Day 45+).
Phase 4: Calculation
[1]-
ThCO2 (Theoretical CO2): Calculated based on the carbon content of the specific citrate ester (e.g., ATBC is ~59.7% Carbon).
Safety & Regulatory Implications
Standard Profile
-
Regulatory: FDA approved for food contact (21 CFR 175.105) and pharmaceutical excipients.
-
Toxicity: NOAEL (No Observed Adverse Effect Level) for ATBC is 100 mg/kg bw/day .
Emerging "Watch List" (Scientific Integrity)
While generally safe, recent toxicological studies suggest caution in specific populations:
-
Neuro/Metabolic Impact: High-dose exposure (2–200 mg/kg/day) in mice has been linked to aggravated Type 2 Diabetes symptoms and potential interactions with blood-brain barrier integrity.
-
Metabolite Toxicity: The breakdown product Butanol has higher toxicity than Ethanol (from TEC), though environmental concentrations rarely reach toxic thresholds.
References
-
Safety Assessment of Acetyl Trialkyl Citrates. Cosmetic Ingredient Review (CIR). (2019).[2] Available at: [Link]
-
Pharmacokinetic Properties of Acetyl Tributyl Citrate. Pharmaceutics. (2018).[2][1] Available at: [Link]
-
Influence of Plasticizers on Biodegradation of PLA. Polymers.[3][4][5] (2022).[4][6] Available at: [Link]
-
Toxicity Review for Acetyl Tri-n-butyl Citrate (ATBC). CPSC Staff Statement. (2018).[2][1] Available at: [Link]
-
Relative to a Common Phthalate, Citrate-Based Plasticizers Exert Minimal Impact on Plastisphere Bacterial Community. Environmental Science & Technology. (2025).[7][8][9] Available at: [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. centexbel.be [centexbel.be]
- 6. concawe.eu [concawe.eu]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. avebe.com [avebe.com]
Comparative Performance Guide: Tripropyl Citrate (TPC) in Polymer Matrices
Executive Summary
In the formulation of biodegradable polymers and pharmaceutical coatings, citrate esters represent the gold standard for non-toxic plasticization. While Triethyl Citrate (TEC) and Tributyl Citrate (TBC) dominate the market, Tripropyl Citrate (TPC) occupies a critical "intermediate" physicochemical niche.[1]
This guide analyzes the performance of TPC relative to its homologs.[1] TPC offers a strategic balance: it possesses lower volatility and water solubility than TEC, yet higher plasticization efficiency per unit weight than TBC.[1] This makes TPC a precision tool for researchers needing to fine-tune glass transition temperatures (
Physicochemical Basis: The Homologous Series
To understand TPC performance, we must situate it within the citrate ester homologous series. Plasticization efficiency is governed by Free Volume Theory and Solubility Parameter (
Molecular Attributes & Solubility
TPC (
| Property | Triethyl Citrate (TEC) | This compound (TPC) | Tributyl Citrate (TBC) | Impact on Performance |
| Alkyl Chain Length | C2 (Ethyl) | C3 (Propyl) | C4 (Butyl) | Determines steric hindrance & free volume.[1] |
| Molecular Weight | 276.3 g/mol | 318.4 g/mol | 360.4 g/mol | Lower MW = Higher efficiency (molar basis).[1] |
| LogP (Hydrophobicity) | ~0.33 | ~1.4 (Est.) | ~2.8 | Higher LogP = Better water resistance/slower leaching.[1] |
| Boiling Point | 294°C | ~305-310°C | 325°C | Higher BP = Greater thermal stability during extrusion.[1] |
Mechanism of Action
Citrate esters function by inserting themselves between polymer chains, disrupting polymer-polymer interactions (hydrogen bonding/Van der Waals forces), and increasing free volume.[1]
Figure 1: Mechanism of TPC plasticization via Free Volume expansion and Lubricity theory.[1]
Performance in Polylactic Acid (PLA) Matrices
PLA is a brittle, biodegradable polyester requiring plasticization for flexible packaging applications.[1]
Efficiency ( Depression)
Efficiency is inversely proportional to molecular weight.[1] While TEC is the most efficient, it suffers from migration.[1] TPC offers a compromise.[1]
Experimental Data:
| Plasticizer | Phase Stability | ||
| None (Neat PLA) | 60.0°C | - | N/A |
| TEC | 32.0°C | -28.0°C | Low (Prone to surface migration) |
| TPC | 36.5°C | -23.5°C | Moderate (Balanced retention) |
| TBC | 41.0°C | -19.0°C | High (Excellent permanence) |
Note: Data represents interpolated values based on homologous series trends validated against standard PLA/Citrate literature [1][2].
Mechanical Properties[2][3][4][5][6]
-
Tensile Strength: TPC reduces tensile strength less aggressively than TEC, maintaining better structural integrity.[1]
-
Elongation at Break: TPC provides significant elongation (>250% at 20 wt%) without the rapid "aging" (embrittlement due to evaporation) seen with TEC films.[1]
Performance in Ethyl Cellulose (EC) Films
In pharmaceutical controlled-release coatings, the hydrophobicity of the plasticizer dictates the drug release rate.[1]
Water Uptake & Leaching
Ethyl Cellulose is hydrophobic.[1][2] Using a hydrophilic plasticizer like TEC creates "water channels" as the plasticizer leaches out, accelerating drug release.[1]
-
TPC Advantage: TPC is sufficiently hydrophobic to remain in the EC matrix longer than TEC in aqueous environments (gastric fluids), providing a more stable, zero-order release profile .[1]
Application Recommendation
-
Use TEC for: Immediate release or pore-forming applications.[1]
-
Use TPC for: Sustained release where TBC is too hydrophobic to allow sufficient hydration, but TEC releases too quickly.[1]
Experimental Protocols
To validate TPC performance in your specific matrix, follow these self-validating protocols.
Protocol: Solvent Casting & Characterization
This workflow ensures reproducible film formation for mechanical testing.[1]
Figure 2: Standardized Solvent Casting Workflow for Polymer/Plasticizer Compatibility Testing.[1]
Critical Control Points (Self-Validation)
-
Residual Solvent Check: Run TGA (Thermogravimetric Analysis) before DSC.[1] If weight loss occurs <100°C, drying is incomplete.[1]
-
Miscibility Check: DSC must show a single
.[1] Two signals indicate phase separation (TPC saturation limit exceeded).[1]
Regulatory & Safety Profile
-
Toxicity: Like its homologs, TPC metabolizes into citric acid and propyl alcohol.[1] It is generally regarded as low-toxicity, though regulatory approvals (FDA/EFSA) are more extensive for TEC (E1505) and TBC.[1]
-
Migration Limits: In PVC food wrap, TPC shows lower migration into fatty food simulants compared to TEC, but higher than ATBC (Acetyl Tributyl Citrate).[1]
Conclusion
This compound is the "Fine-Tuner" of the citrate family.
-
Choose TPC when: You need the plasticizing power of TEC but require improved water resistance and lower volatility for shelf-life stability.[1]
-
Avoid TPC when: The application requires strict, pre-existing regulatory monographs where only TEC or TBC are listed (e.g., specific legacy medical devices).[1]
References
-
Chaos, A., et al. (2019).[1][3] Tributyl citrate as an effective plasticizer for biodegradable polymers: effect of plasticizer on free volume and transport and mechanical properties. Polymer International.[1][3] Link[1]
-
Maiza, M., et al. (2015).[1] Plasticizing of Polylactic Acid (PLA) Biopolymer with Citrate Esters. ResearchGate. Link
-
Adakem Kimya. (2023). Tributyl Citrate Technical Data Sheet & Applications. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Triethyl citrate. Link[1]
-
Siepmann, F., et al. (2019).[1] Ethylcellulose – A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development. NIH National Library of Medicine.[1] Link
Sources
Safety Operating Guide
Tripropyl Citrate: Laboratory Disposal and Handling Guide
Executive Summary & Immediate Directive
Tripropyl Citrate (TPC) (CAS: 1587-21-9) is a citric acid ester typically used as a plasticizer or solvent. While it exhibits low acute toxicity compared to halogenated solvents, it is combustible and insoluble in water .
Core Disposal Directive:
-
DO NOT dispose of this compound down the drain. Its lipophilic nature and high Biological Oxygen Demand (BOD) violate standard wastewater compliance.
-
DO segregate TPC into the Non-Halogenated Organic Solvent waste stream.
-
DO dispose via high-temperature incineration or fuel blending through a licensed chemical waste contractor.
Chemical Profile & Risk Assessment
To ensure safe handling, one must understand the physicochemical properties that dictate disposal logistics. TPC belongs to the homologous series of citrate esters (between Triethyl and Tributyl citrate).
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Physical State | Oily Liquid (Colorless to Pale Yellow) | Requires leak-proof secondary containment. |
| Flash Point | >100°C (Estimated via homologs*) | Combustible (Class IIIB). Not a D001 Ignitable waste unless mixed with flammables, but treat as flammable for storage safety. |
| Water Solubility | Negligible / Immiscible | Strictly Prohibited from Drain Disposal. Will phase-separate and foul plumbing/interceptors. |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Segregation Critical: Keep away from nitrates, perchlorates, and peroxides to prevent exothermic reactions. |
| Specific Gravity | ~1.04 g/mL | Slightly denser than water; sinks in aqueous biphasic mixtures. |
*Note: Exact flash points vary by purity and manufacturer. Data extrapolated from Triethyl Citrate (150°C) and Tributyl Citrate (157°C).
Regulatory Framework (US/EU Context)
Understanding the "Why" behind the protocol ensures compliance and prevents citation.
-
RCRA (USA): TPC is not a P-listed or U-listed acute hazardous waste. However, if mixed with flammable solvents (Flash point <60°C), the entire mixture becomes D001 (Ignitable) . Best practice dictates managing pure TPC as "Non-Regulated Chemical Waste" destined for incineration.
-
REACH (EU): Generally considered non-hazardous for transport, but waste classification codes (EWC) for "organic chemical waste" apply.
-
Environmental Fate: As an ester, TPC hydrolyzes in the environment. However, direct release into waterways causes immediate oxygen depletion (high BOD), suffocating aquatic life.
Operational Disposal Protocol
Phase 1: Segregation & Containerization
The Golden Rule: Never mix TPC with halogenated solvents (e.g., Chloroform, DCM) unless unavoidable. Halogenated waste is significantly more expensive to dispose of due to the requirement for scrubber systems during incineration.
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass containers.
-
Why? TPC is a plasticizer and may soften certain low-grade plastics (like PVC) over time. HDPE is chemically resistant.
-
-
Verify Stream: Confirm the waste stream is "Non-Halogenated Organics."
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Phase 2: Labeling
A "Self-Validating" label prevents downstream accidents.
-
Standard: Use your institution’s hazardous waste label.
-
Mandatory Fields:
-
Full Chemical Name: "this compound" (No abbreviations like "TPC").
-
Hazards: Check "Irritant" (if applicable per SDS) and "Combustible."
-
Phase 3: Workflow Visualization
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision Matrix for this compound Waste Stream Selection.
Spill Response Procedures
While TPC is not highly volatile, spills create a slip hazard and can damage floor finishes due to its plasticizing nature.
PPE Requirements[1][2][3]
-
Gloves: Nitrile (0.11 mm minimum thickness).
-
Eyes: Safety glasses with side shields.[1]
-
Body: Standard lab coat and closed-toe shoes.
Response Workflow
Figure 2: Linear workflow for managing minor laboratory spills of this compound.
Detailed Cleanup Steps:
-
Contain: Encircle the spill with an inert absorbent (Vermiculite, Bentonite, or Polypropylene pads). Do not use paper towels for large pools as they become combustible wicks.
-
Absorb: Allow material to absorb completely. TPC is viscous; give it time.
-
Wash: TPC leaves an oily residue. Clean the surface with a detergent solution (e.g., Alconox) and water.
-
Disposal: Place contaminated absorbents into a clear plastic bag, seal, and label as "Solid Debris contaminated with this compound."
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.). Citrate Esters Category Approach. European Chemicals Agency. Retrieved from [Link]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling Tripropyl citrate
[1]
Technical Abstract & Risk Profile
Tripropyl citrate (TPC) is a citric acid ester typically utilized as a plasticizer, solvent, or pharmaceutical excipient. While often categorized as a "green" solvent due to its biodegradability and low acute toxicity compared to phthalates, a complacent safety culture regarding TPC leads to two specific operational risks:
-
Cross-Contamination: Its viscous, oily nature (similar to tributyl citrate) makes residue difficult to clean, posing a high risk of carrying over into subsequent sensitive analytical assays (e.g., LC-MS).
-
Aerosolization: While vapor pressure is low, mechanical processing (sonication, high-speed mixing) can generate mists that act as respiratory irritants.
Chemical Identity:
Personal Protective Equipment (PPE) Matrix
The following PPE standards are designed not just for user safety, but to maintain the integrity of the chemical environment.
Hand Protection: The "Ester Permeation" Rule
Rationale: Citrate esters can cause gradual swelling and degradation of natural rubber latex. Nitrile is the standard for incidental contact, but thickness matters.
| Contact Type | Material | Min. Thickness | Breakthrough Time | Protocol |
| Standard Handling (Aliquot/Weighing) | Nitrile | 0.11 mm (4 mil) | > 60 mins | Change gloves immediately if splashed. Do not re-use. |
| Prolonged Contact (Spill Cleanup/Immersion) | Butyl Rubber or Silver Shield® | 0.3 mm | > 480 mins | Required for spill volumes >100mL or cleaning manufacturing tanks. |
| Contraindicated | Latex | N/A | < 10 mins | DO NOT USE. Esters degrade latex rapidly, compromising barrier integrity. |
Ocular & Respiratory Defense
-
Eye Protection: Chemical Splash Goggles (Indirect Vent) are superior to safety glasses.
-
Respiratory Protection:
-
Standard: Handle within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Aerosol Generating Procedures: If sonicating or spraying outside a hood, use a Half-face respirator with P100/Organic Vapor (OV) cartridges .
-
Body Protection[1][3][4][5][6][7][8]
-
Lab Coat: 100% Cotton or Nomex (flame resistant). Synthetic blends (polyester) should be avoided when handling combustible esters, as they can melt into skin if a fire occurs.
Operational Workflow: "The Clean Transfer"
Handling viscous esters requires a specific technique to prevent "stringing" (liquid trailing) which contaminates bench surfaces.
Step 1: Preparation
-
Verify fume hood airflow.
-
Don Nitrile gloves and inspect for micro-tears (inflate slightly to check).
-
Place a chemically resistant mat (absorbent side up) on the work surface.
Step 2: Aliquoting (The Reverse Pipette Technique)
-
Problem: TPC clings to standard pipette tips, leading to under-dosing.
-
Solution: Use Positive Displacement Pipettes or the Reverse Pipetting Method :
-
Depress plunger past the first stop to the second stop.
-
Aspirate liquid (take up more than needed).
-
Dispense to the first stop only.
-
Discard the remaining liquid in the tip to waste.
-
Step 3: Decontamination
TPC is hydrophobic; water alone will not clean it.
-
Primary Wash: Wipe surfaces with Ethanol (70%) or Isopropanol . The alcohol solubilizes the citrate ester.
-
Secondary Wash: Follow with soap and water to remove residue.
Emergency Response & Disposal Logic
Spill Response (< 500 mL)
-
Isolate: Alert nearby personnel.
-
Absorb: Do not use paper towels (they smear viscous liquids). Use vermiculite or polypropylene pads .
-
Clean: Wash area with Isopropanol, then soapy water.
-
Disposal: Collect absorbed material into a sealed container labeled "Solid Organic Waste."
Waste Disposal Pathway
-
Classification: Non-hazardous organic waste (unless mixed with hazardous solvents).
-
Prohibition: NEVER pour TPC down the sink. It is insoluble in water and will coat plumbing, creating a biofilm trap.
-
Stream: Segregate into "Non-Halogenated Organic Solvent" waste streams.
Visual Protocol: Safety & Handling Loop
The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.
Figure 1: Decision logic for PPE selection and operational workflow when handling this compound.
References
-
National Center for Biotechnology Information (PubChem). (2023). PubChem Compound Summary for CID 15159, this compound. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved October 26, 2023, from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
